Product packaging for Propargyl-PEG5-acid(Cat. No.:CAS No. 1245823-51-1)

Propargyl-PEG5-acid

Cat. No.: B610252
CAS No.: 1245823-51-1
M. Wt: 304.34 g/mol
InChI Key: GWIACWQVTBMVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG5-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O7 B610252 Propargyl-PEG5-acid CAS No. 1245823-51-1

Properties

IUPAC Name

3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h1H,3-13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIACWQVTBMVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245823-51-1
Record name 4,7,10,13,16-pentaoxanonadec-18-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Propargyl-PEG5-acid: A Comprehensive Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG5-acid is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation methodologies. Its unique architecture, featuring a terminal propargyl group for "click" chemistry and a carboxylic acid for stable amide bond formation, offers a versatile platform for the synthesis of complex biomolecular conjugates. The inclusion of a five-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, which is often critical for maintaining their biological activity. This guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

This compound is a valuable tool in the development of sophisticated biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its bifunctional nature allows for the precise and stable linkage of different molecular entities.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing essential data for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₁₄H₂₄O₇
Molecular Weight 304.3 g/mol
CAS Number 1245823-51-1
Appearance Pale yellow to yellow liquid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, DCM
Storage Conditions -20°C, desiccated

Applications in Research and Drug Development

The dual reactivity of this compound makes it a powerful linker for a variety of bioconjugation applications.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody.[2] The carboxylic acid end can be coupled to lysine (B10760008) residues on the antibody, while the propargyl group allows for the efficient "clicking" of an azide-modified drug. The PEG spacer improves the overall solubility and pharmacokinetic profile of the resulting ADC.

  • PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand, providing the necessary flexibility and spatial orientation for the formation of a productive ternary complex.[1]

  • Galectin-3 Inhibitor Synthesis: this compound has been identified as a linker for the synthesis of inhibitors targeting Galectin-3, a protein implicated in fibrosis and cancer.[2] By conjugating a Galectin-3 binding moiety to another molecule, such as a targeting antibody or a therapeutic agent, researchers can develop novel strategies to modulate Galectin-3 activity.

Experimental Protocols

The following are detailed methodologies for the two primary types of reactions involving this compound: EDC/NHS coupling of the carboxylic acid and copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the propargyl group.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in activation buffer or anhydrous DMF/DMSO immediately before use.

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in activation buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the coupling buffer.

    • Add the activated this compound solution to the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker is commonly used for protein conjugation.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-ester.

  • Purification:

    • Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" chemistry reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

  • This compound conjugate

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7-8

  • DMSO or DMF for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound conjugate in an appropriate solvent.

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the copper ligand in water or DMSO.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

  • Click Reaction:

    • In a reaction tube, dissolve the this compound conjugate and the azide-containing molecule (typically a 1.1 to 2-fold molar excess of the azide) in the reaction buffer.

    • Add the copper ligand to the reaction mixture (final concentration is typically 5-fold higher than the copper concentration).

    • Add CuSO₄ to the reaction mixture (final concentration of 0.1-1 mM).

    • Initiate the reaction by adding sodium ascorbate to the mixture (final concentration of 1-5 mM).

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove the copper catalyst and excess reagents. The addition of a copper-chelating agent like EDTA can facilitate the removal of copper.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a logical workflow for the synthesis of a hypothetical Antibody-Drug Conjugate targeting Galectin-3 and a simplified signaling pathway involving Galectin-3 in fibrosis.

ADC_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_conjugation1 Amide Bond Formation cluster_conjugation2 Click Chemistry Propargyl_PEG5_Acid This compound EDC_NHS EDC / NHS Propargyl_PEG5_Acid->EDC_NHS Activated_Linker Propargyl-PEG5-NHS ester (Activated Linker) EDC_NHS->Activated_Linker Activation Antibody_Linker Antibody-Linker Conjugate Activated_Linker->Antibody_Linker Coupling to Lysine Residues Antibody Targeting Antibody (e.g., anti-Galectin-3) Antibody->Antibody_Linker CuAAC CuSO4 / NaAsc Antibody_Linker->CuAAC Click Reaction Azide_Drug Azide-Modified Drug Azide_Drug->CuAAC Final_ADC Final Antibody-Drug Conjugate CuAAC->Final_ADC

Caption: Workflow for the synthesis of a hypothetical Galectin-3 targeting ADC.

Gal3_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TGFb TGF-β1 Integrin Integrin αvβ TGFb->Integrin binds Gal3 Galectin-3 Gal3->Integrin potentiates TGFbR TGF-β Receptor Integrin->TGFbR activates Smad Smad2/3 Phosphorylation TGFbR->Smad Myofibroblast Myofibroblast Activation Smad->Myofibroblast Collagen Collagen Production Myofibroblast->Collagen Fibrosis Fibrosis Collagen->Fibrosis

Caption: Simplified Galectin-3 signaling in fibrosis.

References

Propargyl-PEG5-acid: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG5-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal alkyne (propargyl group), a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for covalently linking molecules.

This guide provides an in-depth overview of the technical specifications, reaction mechanisms, and detailed experimental protocols for the application of this compound in scientific research and drug development.

Core Properties and Specifications

This compound is characterized by its dual functional groups, which allow for sequential and specific conjugation reactions. The propargyl group facilitates "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid enables the formation of stable amide bonds with primary amines.[1][2] The PEG spacer enhances the aqueous solubility of the resulting conjugate, can reduce steric hindrance, and may decrease the immunogenicity of the conjugated biomolecule.[3]

Physicochemical Data
PropertyValueReferences
Molecular Formula C14H24O7[1][2][4]
Molecular Weight 304.34 g/mol [5][6][7]
CAS Number 1245823-51-1[2][4]
Typical Purity ≥95% to ≥98%[1][2][4]
Solubility Water, DMSO, DMF, DCM[2]
Storage -20°C[2]

Reaction Mechanisms and Applications

The utility of this compound stems from its ability to participate in two distinct and highly efficient conjugation reactions. This allows for a modular approach in the synthesis of complex bioconjugates.

  • Amide Bond Formation: The terminal carboxylic acid can be activated, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a reactive NHS ester.[8][9] This ester readily reacts with primary amines on biomolecules, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond.[10]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group's terminal alkyne is a key component for click chemistry.[11] It reacts specifically and efficiently with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][12] This reaction is known for its high yield, specificity, and biocompatibility under aqueous conditions.[7]

These dual functionalities make this compound an ideal linker for constructing ADCs, where an antibody is first linked to the carboxylic acid end, and a cytotoxic drug (payload) with an azide (B81097) modification is subsequently "clicked" onto the propargyl end.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule (e.g., Antibody)

This two-step protocol describes the activation of the carboxylic acid group of this compound using EDC and Sulfo-NHS, followed by its conjugation to a primary amine on a biomolecule.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

Step 1: Preparation of Reagents

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. Do not store these solutions.

  • Dissolve the amine-containing biomolecule in Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine this compound with a 1.5 to 5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

  • Incubate the reaction for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.[5][9]

Step 3: Conjugation to the Biomolecule

  • Immediately add the activated this compound solution to the biomolecule solution. The reaction of the activated ester with the primary amine is most efficient at a pH of 7.2-8.0.[9] A 10-20 fold molar excess of the activated linker over the biomolecule is a common starting point for optimization.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • Add the Quenching Solution (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.[9]

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification

  • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between a Propargyl-PEG5-functionalized biomolecule and an azide-containing molecule.

Materials:

  • Propargyl-PEG5-functionalized biomolecule (from Protocol 1)

  • Azide-containing molecule (e.g., azide-modified cytotoxic drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO or water)

Procedure:

Step 1: Preparation of Reagents

  • Prepare a stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO).

  • Prepare a premix of the copper catalyst. For a typical reaction, combine the CuSO4 stock solution with the THPTA stock solution. The ligand is used to stabilize the Cu(I) oxidation state and protect the biomolecule.[12] A 5:1 ligand-to-copper ratio is often used.[12]

Step 2: Click Reaction

  • In a reaction vessel, dissolve the Propargyl-PEG5-functionalized biomolecule in the Reaction Buffer.

  • Add the azide-containing molecule. A 3 to 10-fold molar excess relative to the alkyne groups is a typical starting point.

  • Add the copper catalyst premix to the reaction mixture. Final concentrations are typically in the range of 0.1-1 mM for copper.

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.[12]

  • Allow the reaction to proceed for 1-4 hours at room temperature, protected from light. The reaction can be monitored by techniques such as LC-MS.

Step 3: Purification

  • Purify the final bioconjugate to remove the copper catalyst, excess reagents, and unreacted molecules. This can be achieved using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale and nature of the conjugate.

Protocol 3: Characterization of the Final Conjugate

1. Mass Spectrometry (MS):

  • Objective: To confirm the successful conjugation and determine the drug-to-antibody ratio (DAR).

  • Methodology: Use techniques like MALDI-TOF or ESI-MS. The mass of the final conjugate will increase corresponding to the number of linker-drug moieties attached.[13] Comparing the mass spectra of the unconjugated biomolecule with the final conjugate allows for the calculation of the average number of attached linkers.

2. NMR Spectroscopy:

  • Objective: To confirm the structure of the linker and its successful modification.

  • Methodology: For the linker itself or small molecule conjugates, 1H NMR can be used to identify characteristic peaks. For example, the propargyl group will have a characteristic alkyne proton signal.[4] For large biomolecules, NMR is less straightforward but can provide structural information.[6]

3. Chromatography:

  • Objective: To assess purity and aggregation.

  • Methodology: Size Exclusion Chromatography (SEC) can separate the conjugated product from unconjugated starting materials and detect any aggregation. Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different drug-to-antibody ratios.

Visualizing Workflows and Reactions

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Analysis Ab Amine-Biomolecule (e.g., Antibody) Intermediate Propargyl-PEG5-Biomolecule Ab->Intermediate Linker This compound ActivatedLinker Activated NHS Ester Linker->ActivatedLinker Activation Activators EDC / Sulfo-NHS Activators->ActivatedLinker ActivatedLinker->Intermediate Conjugation FinalADC Final Bioconjugate (e.g., ADC) Intermediate->FinalADC cluster_1 cluster_1 Payload Azide-Payload (e.g., Drug) Payload->FinalADC CuAAC Reaction Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->FinalADC Analysis Purification & Characterization (SEC, MS, HIC) FinalADC->Analysis G cluster_acid Amide Bond Formation cluster_alkyne CuAAC Reaction Acid Propargyl-PEG5-COOH Ester Propargyl-PEG5-CO-NHS Acid->Ester + EDC/NHS Amide Propargyl-PEG5-CO-NH-R' Ester->Amide Amine R'-NH₂ Amine->Amide + Alkyne R-C≡CH Triazole R-Triazole-R'' Alkyne->Triazole Azide R''-N₃ Azide->Triazole + catalyst Cu(I) catalyst->Triazole

References

Propargyl-PEG5-acid: A Comprehensive Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and chemical characteristics of Propargyl-PEG5-acid, a heterobifunctional linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines the core properties, a plausible synthetic route, and detailed experimental protocols for its application in bioconjugation.

Core Chemical Characteristics

This compound is a versatile chemical entity featuring a terminal alkyne (propargyl group) and a carboxylic acid, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique properties that are highly advantageous in the field of bioconjugation and drug delivery. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1][2] The terminal carboxylic acid allows for covalent conjugation to primary amines through the formation of a stable amide bond, typically requiring activation with carbodiimide (B86325) reagents.[2]

The inclusion of the hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any resulting conjugates, which can improve the pharmacokinetic properties of biotherapeutics by reducing aggregation and immunogenicity.[2][3]

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₁₄H₂₄O₇[1][4][5]
Molecular Weight 304.34 g/mol [5][6][7]
CAS Number 1245823-51-1[1][4][5]
Appearance Varies (typically a colorless to pale yellow oil or solid)
Purity ≥95%[4][6]
Solubility Soluble in water, DMSO, DMF, and DCM[1]
Storage Conditions Short-term (days to weeks) at 0-4°C; long-term (months) at -20°C. Protect from light.[6][8]

Synthesis of this compound

While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible and efficient synthetic route can be adapted from established methodologies for creating heterobifunctional PEG linkers. A logical two-step approach starting from a commercially available α-hydroxyl-ω-carboxyl PEG derivative is outlined below. A similar strategy has been documented for the synthesis of α-carboxyl-ω-propargyl PEGs with longer PEG chains.

Plausible Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Propargylation cluster_1 Step 2: Carboxylation A HOOC-PEG4-CH2-OH (Carboxy-PEG4-alcohol) C Propargyl-O-CH2-PEG4-COOH (Intermediate) A->C 1. KOH, DMF 2. Propargyl Bromide B Propargyl Bromide E This compound (Final Product) C->E Succinic Anhydride (B1165640), DMAP, TEA reagents1 KOH, DMF D Succinic Anhydride reagents2 DMAP, TEA, 1,4-Dioxane

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of α-hydroxyl-ω-propargyl PEG4

  • Materials:

    • HOOC-PEG4-OH (1 equivalent)

    • Potassium hydroxide (B78521) (KOH) (1.1 equivalents)

    • Propargyl bromide (1.1 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve HOOC-PEG4-OH and KOH in anhydrous DMF.

    • Stir the mixture at 100°C for 1 hour to form the potassium salt.

    • Cool the reaction mixture to 70°C.

    • Add propargyl bromide dropwise to the solution over 30 minutes.

    • Allow the mixture to react at 70°C for 15 hours with continuous stirring.

    • Cool the reaction to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in distilled water and extract with dichloromethane (B109758) (DCM).

    • Combine the organic layers and dry over anhydrous sodium sulfate (B86663).

    • Remove the solvent in vacuo to yield α-hydroxyl-ω-propargyl PEG4.

Step 2: Synthesis of this compound

  • Materials:

    • α-hydroxyl-ω-propargyl PEG4 (from Step 1) (1 equivalent)

    • Succinic anhydride (1.05 equivalents)

    • 4-Dimethylaminopyridine (DMAP) (1.05 equivalents)

    • Triethylamine (TEA) (1.05 equivalents)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • Dissolve α-hydroxyl-ω-propargyl PEG4 in anhydrous 1,4-Dioxane.

    • Add succinic anhydride, DMAP, and TEA to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • Concentrate the solution under reduced pressure.

    • Precipitate the crude product by adding diethyl ether.

    • Purify the product by crystallization from a suitable solvent system (e.g., THF/diethyl ether) or by column chromatography to yield this compound as a pure product.

Experimental Protocols for Bioconjugation

This compound's bifunctional nature allows for a variety of conjugation strategies. Below are detailed protocols for its two primary modes of reaction.

Protocol 1: Amide Coupling via EDC/NHS Activation

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Amide_Coupling_Workflow A Dissolve this compound in anhydrous DMF or DMSO B Add EDC and NHS (1.5 eq. each) A->B C Incubate for 15-30 min at RT (Activation to NHS ester) B->C E Add activated PEG linker to amine solution C->E D Prepare amine-containing molecule in appropriate buffer (pH 7-8) D->E F React for 2-12 hours at RT E->F G Quench reaction (e.g., with hydroxylamine) F->G H Purify conjugate (e.g., HPLC, SEC) G->H

Caption: Workflow for EDC/NHS-mediated amide coupling.

  • Materials:

    • This compound

    • Amine-containing molecule

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

    • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

  • Procedure:

    • Activation of Carboxylic Acid:

      • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

      • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the solution.

      • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

    • Conjugation to Amine:

      • Dissolve the amine-containing molecule in the reaction buffer.

      • Add the activated this compound solution to the amine-containing solution. The molar ratio will depend on the specific application and may require optimization.

      • Allow the reaction to proceed for 2 to 12 hours at room temperature with gentle stirring.

    • Quenching and Purification:

      • Quench the reaction by adding a small amount of quenching buffer to hydrolyze any unreacted NHS esters.

      • Purify the resulting conjugate using an appropriate chromatographic technique to remove excess reagents and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

CuAAC_Workflow A Prepare stock solutions: 1. Propargyl-PEG5-conjugate 2. Azide-molecule 3. CuSO₄ 4. Ligand (e.g., THPTA) 5. Sodium Ascorbate (B8700270) B In a reaction vessel, combine: - Propargyl-PEG5-conjugate - Azide-molecule - CuSO₄ - Ligand A->B C Initiate reaction by adding freshly prepared Sodium Ascorbate B->C D Incubate for 1-4 hours at RT (Protect from light) C->D E Monitor reaction progress (e.g., by TLC or LC-MS) D->E F Purify the triazole-linked conjugate (e.g., HPLC) E->F

Caption: General workflow for a CuAAC "click" reaction.

  • Materials:

    • This compound conjugate

    • Azide-containing molecule

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Copper(I)-stabilizing ligand (e.g., THPTA for aqueous solutions, TBTA for organic solvents)

    • Reaction solvent (e.g., PBS, DMF, DMSO/water mixtures)

  • Procedure:

    • Preparation of Reagents:

      • Prepare stock solutions of the propargyl-conjugate and the azide-molecule in the chosen reaction solvent.

      • Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

      • Prepare a stock solution of the ligand in water or DMSO (e.g., 100 mM).

      • Freshly prepare a stock solution of sodium ascorbate in water (e.g., 300 mM) immediately before use.

    • Reaction Setup:

      • In a reaction vessel, combine the propargyl-conjugate (1 equivalent) and the azide-molecule (e.g., 1.2 equivalents).

      • Add the ligand solution (e.g., 2 equivalents relative to copper).

      • Add the CuSO₄ solution (e.g., 1 equivalent).

    • Initiation and Incubation:

      • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5-10 equivalents).

      • Protect the reaction from light and incubate at room temperature for 1-4 hours.

    • Purification:

      • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

      • Once complete, purify the final triazole-linked conjugate using a suitable chromatographic method.

Applications in Drug Development

This compound is a key building block in the construction of complex therapeutic modalities:

  • Antibody-Drug Conjugates (ADCs): It serves as a non-cleavable linker to attach cytotoxic payloads to monoclonal antibodies.[8] The PEG component can enhance the solubility and stability of the final ADC.

  • PROteolysis TArgeting Chimeras (PROTACs): This linker is used to connect a target-binding ligand and an E3 ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins.[8] The defined length and flexibility of the PEG chain are crucial for optimal ternary complex formation.

  • Bioconjugation and Surface Modification: The dual functionality allows for its use in conjugating molecules to surfaces, nanoparticles, or other biomolecules, enhancing their biocompatibility and utility in diagnostic and therapeutic applications.

This guide provides a comprehensive overview for researchers and professionals in drug development, offering foundational knowledge and practical protocols for the effective use of this compound.

References

Propargyl-PEG5-acid: A Technical Guide to Solubility in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG5-acid, a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent in different solvents is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems. The polyethylene (B3416737) glycol (PEG) spacer in this compound generally enhances its hydrophilicity and solubility in aqueous environments.[1]

Core Data Presentation: Solubility Profile

Table 1: Solubility Data for this compound and Related Compounds

SolventThis compoundPropargyl-PEG4-acidPropargyl-PEG3-acidGeneral PEG Compounds
Aqueous Media
WaterSoluble[2]Soluble[3]Soluble[4]Very Soluble
Phosphate-Buffered Saline (PBS)Soluble (Expected)Soluble (Expected)Soluble (Expected)Very Soluble
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Soluble[2]Soluble[3]Soluble[4]Soluble
Dimethylformamide (DMF)Soluble[2]Soluble[3]Soluble[4]Soluble
Acetonitrile (ACN)Soluble (Expected)Soluble (Expected)Soluble (Expected)Soluble
Chlorinated Solvents
Dichloromethane (DCM)Soluble[2]Soluble[3]Soluble[4]Soluble
ChloroformSoluble (Expected)Soluble (Expected)Soluble (Expected)Soluble
Alcohols
MethanolSoluble (Expected)Soluble (Expected)Soluble (Expected)Soluble
EthanolSoluble (Expected)Soluble (Expected)Soluble (Expected)Soluble
Co-solvent Systems
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLNot ReportedNot ReportedNot Applicable
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLNot ReportedNot ReportedNot Applicable
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLNot ReportedNot ReportedNot Applicable

Note: "Soluble (Expected)" is based on the general solubility characteristics of short-chain PEG compounds and the reported solubility of this compound in a variety of polar and non-polar organic solvents. Researchers should always perform their own solubility tests for specific applications.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and solvent-resistant filters (e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed vial. The goal is to have undissolved solid remaining after equilibration.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be in constant contact with the solid material.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

  • Sample Collection:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a solvent-resistant syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep Add Excess This compound to Solvent equilibrate Agitate at Constant Temperature (24-48h) prep->equilibrate Incubate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge Separate Phases filter Filter Supernatant centrifuge->filter Isolate Saturated Solution hplc Quantify by HPLC filter->hplc Analyze Concentration

Caption: Workflow for determining equilibrium solubility.

References

An In-Depth Technical Guide to Propargyl-PEG5-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG5-acid is a heterobifunctional linker molecule integral to the field of bioconjugation. Its unique architecture, featuring a terminal alkyne group and a carboxylic acid separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of diverse molecules. This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of this compound, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Mechanism of Action

This compound is a bifunctional molecule designed for sequential or orthogonal conjugation strategies. The two key reactive moieties, the propargyl group and the carboxylic acid, enable two distinct and highly specific chemical reactions.[1][2]

1. Amide Bond Formation via the Carboxylic Acid:

The terminal carboxylic acid can be activated to react with primary amine groups on biomolecules, such as the lysine (B10760008) residues on antibodies or other proteins, to form a stable amide bond.[1][2] This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] The activation of the carboxylic acid with EDC and NHS forms a more stable amine-reactive NHS ester, which then efficiently reacts with the primary amine to yield the amide linkage.[3]

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) via the Propargyl Group:

The terminal alkyne (propargyl group) is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the highly efficient and specific ligation of the this compound-conjugated molecule to another molecule bearing an azide (B81097) group, forming a stable triazole linkage.[1][5] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[5]

The Role of the PEG5 Spacer:

The five-unit polyethylene glycol (PEG) chain serves several crucial functions in bioconjugation:

  • Enhanced Solubility: The hydrophilic nature of the PEG spacer significantly increases the aqueous solubility of the linker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[1][6]

  • Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and allowing for efficient interaction with their respective targets.

  • Improved Pharmacokinetics: In the context of drug development, PEGylation can shield the bioconjugate from proteolytic degradation, reduce immunogenicity, and prolong its circulation half-life.[7]

Data Presentation

While specific quantitative data for this compound is not extensively available in a consolidated format, the following tables provide representative data for the types of reactions and applications in which this linker is employed. The data presented is based on studies using similar PEG linkers and bioconjugation strategies.

Table 1: Representative EDC/NHS Amide Coupling Reaction Parameters

ParameterValue/RangeNotes
pH of Activation 4.5 - 6.0Optimal for EDC/NHS activation of the carboxylic acid.
pH of Coupling 7.2 - 8.0Optimal for the reaction of the NHS-ester with primary amines.
EDC Molar Excess 2 - 10 foldMolar excess relative to the carboxylic acid.
NHS Molar Excess 1.2 - 5 foldMolar excess relative to the carboxylic acid.
Reaction Time 1 - 4 hoursAt room temperature.
Typical Yield >70%Highly dependent on the specific biomolecule and reaction conditions.

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

ParameterValue/RangeNotes
Copper(II) Sulfate (CuSO₄) 0.1 - 1.0 equivalentsRelative to the alkyne or azide.
Sodium Ascorbate 1 - 5 equivalentsActs as the reducing agent to generate Cu(I).
Ligand (e.g., THPTA, TBTA) 1 - 5 equivalentsOptional, but can accelerate the reaction and protect the biomolecule.
Solvent Aqueous buffers, DMSO, t-BuOH/H₂OCo-solvents are often used to solubilize reactants.
Reaction Time 1 - 12 hoursCan be significantly faster at higher concentrations.[8]
Typical Yield >90%Generally a very high-yielding reaction.[8]

Table 3: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC 1PEG-3~50~90
PROTAC 2PEG-4~20>95
PROTAC 3 (Hypothetical) PEG-5 ~15 >95
PROTAC 4PEG-6~25~90

Note: DC₅₀ is the half-maximal degradation concentration, and Dₘₐₓ is the maximum degradation percentage. This data is illustrative and the optimal linker length is target-dependent.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Amide Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines on a protein.

Materials:

  • This compound

  • Protein with primary amines (e.g., antibody, lysozyme)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare a fresh solution of EDC (e.g., 100 mM) and NHS/Sulfo-NHS (e.g., 100 mM) in Activation Buffer immediately before use.

    • Dissolve the protein in Coupling Buffer to a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add a 5 to 10-fold molar excess of the EDC solution and a 2 to 5-fold molar excess of the NHS/Sulfo-NHS solution to the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein:

    • Immediately add the activated Propargyl-PEG5-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the linker to the protein is a common starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[9][10][11][12][13]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between a this compound-conjugated molecule and an azide-containing molecule.

Materials:

  • Alkyne-functionalized molecule (from Protocol 1)

  • Azide-containing molecule

  • Reaction Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Optional: Ligand stock solution (e.g., 50 mM THPTA or TBTA in DMSO or water)

  • DMSO or other co-solvent as needed

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-functionalized molecule and the azide-containing molecule (typically at a 1:1.1 to 1:1.5 molar ratio) in the Reaction Buffer. Add co-solvents like DMSO if needed for solubility.

  • Catalyst Preparation (if using a ligand):

    • In a separate tube, pre-mix the CuSO₄ stock solution with the ligand stock solution. A 1:5 molar ratio of copper to ligand is common.[5]

  • Initiation of the Reaction:

    • Add the freshly prepared Sodium Ascorbate solution to the reaction mixture.

    • Add the CuSO₄ solution (or the pre-mixed catalyst solution) to the reaction mixture. Final concentrations are typically in the range of 0.1-1 mM for copper.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or fluorescence if one of the components is fluorescently labeled.

  • Purification:

    • If necessary, remove the copper catalyst by adding a chelating agent like EDTA or by using a copper-chelating resin.

    • Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted starting materials and catalyst components.[9][10][11][12][13]

Mandatory Visualizations

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Propargyl_PEG5_Acid This compound Activated_Ester Propargyl-PEG5-NHS Ester (amine-reactive) Propargyl_PEG5_Acid->Activated_Ester 15-30 min @ RT EDC_NHS EDC / NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Activated_Ester Conjugate Protein-NH-CO-PEG5-Propargyl Activated_Ester->Conjugate 2-4 hr @ RT or O/N @ 4°C (pH 7.2-8.0) Protein Protein-NH2 Protein->Conjugate Quench Quench Reaction (Tris or Glycine) Conjugate->Quench SEC Size-Exclusion Chromatography Quench->SEC Purified_Conjugate Purified Conjugate SEC->Purified_Conjugate

Amide Coupling Workflow

CuAAC_Workflow cluster_reaction_setup Reaction Setup cluster_catalysis Catalysis cluster_ligation Click Ligation cluster_purification Purification Alkyne_Molecule Alkyne-Functionalized Molecule Reaction_Mix Reaction Mixture in Buffer Alkyne_Molecule->Reaction_Mix Azide_Molecule Azide-Containing Molecule Azide_Molecule->Reaction_Mix Triazole_Conjugate Stable Triazole Conjugate Reaction_Mix->Triazole_Conjugate 1-4 hr @ RT CuSO4 CuSO4 Catalyst Cu(I) Catalyst CuSO4->Catalyst NaAscorbate Sodium Ascorbate (freshly prepared) NaAscorbate->Catalyst Catalyst->Triazole_Conjugate Purification Chromatographic Purification (e.g., SEC) Triazole_Conjugate->Purification Purified_Product Purified Triazole Conjugate Purification->Purified_Product

CuAAC "Click" Chemistry Workflow

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_ternary_complex Ternary Complex Formation cluster_degradation Protein Degradation POI_Ligand Target Protein Ligand Linker This compound (as linker component) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Target_Protein Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

PROTAC Mechanism of Action

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic payload to an antibody. The carboxylic acid end can be conjugated to lysine residues on the antibody, and the propargyl end can then be "clicked" to an azide-modified drug molecule.[7] The PEG5 spacer helps to improve the solubility and stability of the ADC, and can influence the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[7]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound is an ideal linker for synthesizing PROTACs.[6] It can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand. The length and flexibility of the PEG5 linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.[14]

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables the straightforward and efficient synthesis of complex biomolecules with enhanced properties. For researchers and drug development professionals, a thorough understanding of the reaction mechanisms and experimental protocols associated with this linker is essential for its successful application in the creation of next-generation therapeutics like ADCs and PROTACs.

References

An In-Depth Technical Guide to the Key Research Applications of Propargyl-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG5-acid is a versatile heterobifunctional linker that has emerged as a critical tool in modern bioconjugation, drug delivery, and surface modification research. Its unique structure, featuring a terminal propargyl group for "click" chemistry and a carboxylic acid for amide bond formation, bridged by a five-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a powerful molecule for the precise construction of complex biomolecular architectures. This guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its integration into your research endeavors.

Core Properties and Applications

This compound's utility stems from its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. The terminal carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), forming stable amide bonds.[1][2][3] The propargyl group, on the other hand, is a ready partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabling the efficient and specific ligation to azide-modified molecules.[1][2][3]

The integrated PEG5 spacer is not merely a linker; it imparts several beneficial properties to the resulting conjugates. The hydrophilic nature of the PEG chain enhances the aqueous solubility of often-hydrophobic drug payloads, mitigating aggregation issues that can plague bioconjugates.[4][5] Furthermore, the PEG moiety can shield the conjugate from proteolytic degradation and reduce its immunogenicity, potentially extending its circulation half-life in vivo.[4]

The principal applications of this compound in research include:

  • Antibody-Drug Conjugate (ADC) Development: As a linker, it connects a cytotoxic payload to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells. The precise control over conjugation afforded by click chemistry is crucial for managing the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[4][6]

  • Proteolysis Targeting Chimera (PROTAC) Synthesis: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[1][2][7]

  • Surface Modification of Nanoparticles: The linker can be used to functionalize the surface of nanoparticles, improving their biocompatibility and enabling the attachment of targeting ligands or therapeutic molecules for applications in drug delivery and medical imaging.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data associated with this compound and its applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1245823-51-1[1][2][3]
Molecular FormulaC14H24O7[2][3][10]
Molecular Weight304.3 g/mol [2][3]
PurityTypically >95% or >98%[2][3][10]
SolubilityWater, DMSO, DCM, DMF[11]
Storage Conditions-20°C[11]

Table 2: Representative Drug-to-Antibody Ratio (DAR) for ADCs with PEG Linkers

ADC ConfigurationLinker TypeAverage DARMethod of DeterminationReference
Trastuzumab-MMAEPEGylated2-4Hydrophobic Interaction Chromatography (HIC)[11]
Anti-EpCAM-DM1Triglycyl peptide3.5Mass Spectrometry (LC-MS)[5]
Anti-EGFR-DM1Triglycyl peptide3.5Mass Spectrometry (LC-MS)[5]
Generic ADCCleavable PEG> 3Systematic Review[12]
Generic ADCNon-cleavable PEG< 3Systematic Review[12]

Table 3: Degradation Potency (DC50) of Representative PROTACs with PEG Linkers

Target ProteinE3 Ligase LigandLinkerDC50 (nM)Cell LineReference
BRD4PomalidomidePEG-basedpDC50 = 6.5 (approx. 316 nM)HEK293[13]
ERK1/2VHLPEG-based102HCT116[14]
IGF-1R/SrcPomalidomidePEG-basedLow micromolarMCF7, A549[15]
ERαNot specified16-atom PEGMore potent than 12-atom PEGNot specified[7]

Experimental Protocols

The following are detailed, generalized protocols for the key applications of this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a payload to an antibody in a two-step process: first, the this compound linker is attached to the payload, and then the linker-payload is conjugated to an azide-modified antibody via CuAAC.

Step 1: Amide Coupling of this compound to an Amine-Containing Payload

  • Reagent Preparation:

    • Dissolve the amine-containing payload in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Prepare a solution of a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) in anhydrous DMF.[16]

  • Reaction:

    • Add the HATU/DIPEA solution dropwise to the solution of this compound at 0°C to pre-activate the carboxylic acid.

    • After 15-30 minutes, add the payload solution to the activated linker solution.

    • Allow the reaction to stir at room temperature and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).[16]

  • Purification:

    • Once the reaction is complete, purify the Propargyl-PEG5-payload conjugate using an appropriate chromatographic method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an Azide-Modified Antibody

  • Reagent Preparation:

    • Prepare a stock solution of the Propargyl-PEG5-payload conjugate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-modified antibody in a conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • Prepare a 100 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.[17]

    • Prepare a 200 mM stock solution of a copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) in water.[17]

    • Prepare a fresh 100 mM stock solution of a reducing agent like sodium ascorbate (B8700270) in water.[17]

  • Reaction:

    • In a reaction vessel, combine the azide-modified antibody and the Propargyl-PEG5-payload conjugate (typically at a molar ratio of 1:4 to 1:10, antibody:payload).[17]

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions (1:2 molar ratio) to form the copper(I) catalyst complex.[17]

    • Add the copper(I)/THPTA complex to the antibody-payload mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.[17]

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and unconjugated payload.[17]

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as HIC or LC-MS.[18]

Protocol 2: PROTAC Synthesis via Sequential Amide Coupling and CuAAC

This protocol outlines the synthesis of a PROTAC by first coupling this compound to one of the ligands and then using click chemistry to attach the second ligand.

  • Amide Coupling:

    • Follow the procedure in Step 1 of Protocol 1 to conjugate this compound to either the amine-containing target protein ligand or the E3 ligase ligand. Purify the resulting alkyne-functionalized ligand.

  • CuAAC Reaction:

    • Follow the procedure in Step 2 of Protocol 2 to react the alkyne-functionalized ligand with the corresponding azide-modified second ligand (either the E3 ligase ligand or the target protein ligand, respectively).

  • Purification and Characterization:

    • Purify the final PROTAC molecule using RP-HPLC.

    • Confirm the identity and purity of the PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Evaluate the biological activity of the PROTAC by measuring the degradation of the target protein (e.g., by Western blot to determine the DC50 value).[14]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships involving this compound.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation Antibody Conjugation This compound This compound EDC_NHS EDC/NHS Activation This compound->EDC_NHS 1. Payload-NH2 Payload-NH2 Amide_Coupling Amide Coupling Payload-NH2->Amide_Coupling 3. EDC_NHS->Amide_Coupling 2. Purified_Linker_Payload Purified Propargyl-PEG5-Payload Amide_Coupling->Purified_Linker_Payload 4. CuAAC CuAAC (Click Chemistry) Purified_Linker_Payload->CuAAC 5. Azide_Antibody Azide-Modified Antibody Azide_Antibody->CuAAC 6. Purification Purification (SEC) CuAAC->Purification 8. Final_ADC Final ADC Purification->Final_ADC 9. Catalyst Cu(I) Catalyst (CuSO4/Ascorbate) Catalyst->CuAAC 7.

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry Propargyl_PEG5_acid This compound Amide_Coupling Amide Coupling (EDC/NHS) Propargyl_PEG5_acid->Amide_Coupling Ligand1_NH2 Ligand 1 (Amine) Ligand1_NH2->Amide_Coupling Alkyne_Ligand1 Alkyne-Ligand 1 Amide_Coupling->Alkyne_Ligand1 CuAAC CuAAC Reaction Alkyne_Ligand1->CuAAC Ligand2_Azide Ligand 2 (Azide) Ligand2_Azide->CuAAC PROTAC Final PROTAC CuAAC->PROTAC Catalyst Cu(I) Catalyst Catalyst->CuAAC

General workflow for PROTAC synthesis.

Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Kinase) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Propargyl-PEG5-acid as a Bifunctional Crosslinker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG5-acid is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique molecular architecture, featuring a terminal alkyne group and a carboxylic acid, connected by a flexible five-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile platform for the covalent linkage of diverse molecules. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in the development of advanced biomolecular conjugates.

The bifunctional nature of this compound allows for a two-step sequential or orthogonal conjugation strategy. The carboxylic acid moiety can be readily activated to react with primary amines, forming stable amide bonds. This is a common strategy for conjugation to proteins, antibodies, and other amine-containing biomolecules.[1][2] The terminal propargyl group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This highly efficient and specific reaction enables the formation of a stable triazole linkage with azide-modified molecules. The inclusion of a hydrophilic PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can be advantageous for in vivo applications by improving pharmacokinetics and reducing aggregation.[4][5]

Core Properties and Specifications

This compound is a well-characterized molecule with defined physicochemical properties. The following table summarizes its key specifications, compiled from various suppliers.

PropertyValueReferences
Molecular Formula C14H24O7[1]
Molecular Weight 304.3 g/mol [1]
CAS Number 1245823-51-1[1]
Appearance Varies (liquid or solid)
Purity Typically >95%[1]
Solubility Soluble in water, DMSO, DMF, and DCM[1]
Storage Conditions Short term (days to weeks) at 0-4°C; long term (months) at -20°C[1]

Applications in Research and Drug Development

The unique characteristics of this compound make it a valuable component in the synthesis of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody (mAb). The carboxylic acid can be conjugated to lysine (B10760008) residues on the antibody surface, while the alkyne group can be reacted with an azide-modified drug. This approach allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[4]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the ubiquitin-proteasome system.[6][7][8][9][10] this compound serves as a flexible PEG-based linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1][11] The length and flexibility of the PEG spacer are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are generalized protocols for the two primary reactions involving this compound. Optimization of these protocols is recommended for specific applications.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule, such as a protein or peptide. The reaction proceeds via the activation of the carboxylic acid using a carbodiimide (B86325) reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10-100 mM).

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. The molar ratio of the activated crosslinker to the target molecule will depend on the desired degree of labeling and should be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess crosslinker and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" chemistry reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

  • This compound conjugate

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., PBS, pH 7.0)

  • DMSO or DMF for dissolving reagents

  • Purification system (e.g., size-exclusion chromatography, reverse-phase HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound conjugate in an appropriate solvent.

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a reaction vessel, combine the this compound conjugate and the azide-containing molecule in the reaction buffer.

    • Add THPTA to the reaction mixture (final concentration typically 1-5 mM).

    • Add CuSO4 to the reaction mixture (final concentration typically 0.1-1 mM).

    • Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration typically 1-5 mM).

    • Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the final conjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes where this compound is employed.

ADC_Synthesis_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation to Antibody cluster_click Step 3: Click Chemistry cluster_catalyst Catalyst System Propargyl_PEG5_acid This compound Activated_Linker Activated NHS Ester Propargyl_PEG5_acid->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Antibody_Linker Antibody-Linker Conjugate Activated_Linker->Antibody_Linker Amide Bond Formation (Lysine Residues) Antibody Antibody (mAb) Antibody->Antibody_Linker ADC Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC CuAAC Reaction Azide_Drug Azide-Modified Payload (Drug) Azide_Drug->ADC CuSO4 CuSO4 CuSO4->ADC Na_Ascorbate Sodium Ascorbate Na_Ascorbate->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

PROTAC_Synthesis_Workflow cluster_components PROTAC Components cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Reaction cluster_catalyst Catalyst POI_Ligand Protein of Interest (POI) Ligand (with Amine) Intermediate POI Ligand-Linker Intermediate POI_Ligand->Intermediate EDC/NHS Activation E3_Ligase_Ligand E3 Ligase Ligand (with Azide) PROTAC Final PROTAC Molecule E3_Ligase_Ligand->PROTAC Propargyl_PEG5_acid This compound Propargyl_PEG5_acid->Intermediate Intermediate->PROTAC CuAAC Reaction Catalyst Cu(I) Catalyst Catalyst->PROTAC

Caption: General workflow for the synthesis of a PROTAC using this compound.

Targeted_Protein_Degradation cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_POI Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a powerful and versatile bifunctional crosslinker with significant applications in modern drug development and biomedical research. Its ability to participate in both robust amide bond formation and highly efficient click chemistry reactions provides a reliable platform for the construction of complex biomolecular architectures such as ADCs and PROTACs. The integrated PEG spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this compound in their work. As the fields of targeted therapeutics and bioconjugation continue to evolve, the demand for well-defined and versatile linkers like this compound is expected to grow.

References

The Multifaceted Role of the PEG Spacer in Propargyl-PEG5-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG5-acid is a heterobifunctional linker that has become an invaluable tool in the development of sophisticated bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its unique architecture, comprising a terminal propargyl group, a central five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking distinct molecular entities. This guide delves into the critical role of each component, with a particular focus on the PEG5 spacer, and provides practical information for its application in research and drug development.

Core Components and Their Functionality

The utility of this compound stems from its three distinct functional components:

  • Propargyl Group: This terminal alkyne is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[2] This reaction is highly efficient and specific, enabling the stable ligation of the linker to molecules containing an azide (B81097) group to form a triazole linkage.[2]

  • Carboxylic Acid: The terminal carboxylic acid group allows for the formation of a stable amide bond with primary amines.[3] This reaction typically requires activation with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4]

  • PEG5 Spacer: The five-unit polyethylene glycol chain is central to the linker's functionality, imparting several desirable properties to the resulting bioconjugate.

The Pivotal Role of the PEG5 Spacer

The PEG spacer is not merely a passive linker; it actively influences the physicochemical and pharmacological properties of the final conjugate. Its primary roles include:

  • Enhanced Solubility and Reduced Aggregation: Many cytotoxic payloads used in ADCs are hydrophobic. The hydrophilic nature of the PEG spacer significantly improves the aqueous solubility of the entire conjugate, which is crucial for formulation, administration, and preventing aggregation.[5][6]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to extend the plasma half-life of therapeutic molecules.[7] The PEG spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance.[8] It also forms a hydration shell that can shield the conjugate from proteolytic degradation and reduce recognition by the immune system.[5]

  • Steric Hindrance and Optimized Binding: The PEG spacer provides physical separation between the conjugated molecules. This can be critical for ensuring that the biological activity of each component is retained. For example, in an ADC, the spacer prevents the cytotoxic drug from sterically hindering the antibody's binding to its target antigen.[9] The length of the PEG spacer is a critical parameter that needs to be optimized for each specific application.[8][9]

  • Controlled Drug-to-Antibody Ratio (DAR): The inclusion of a PEG spacer can facilitate higher drug loading on an antibody by mitigating the aggregation that can occur with hydrophobic drugs at high DARs.[5]

Data Presentation: The Impact of PEG Spacer Length

While specific data for a PEG5 spacer is not always explicitly available, the following tables summarize general trends observed for different PEG linker lengths in ADCs, which can be used to infer the expected performance of a PEG5-containing conjugate.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)

LinkerADC ModelAnimal ModelKey PK ParameterResult
No PEGNon-targeting MMAE ADCSprague-Dawley RatClearanceRapid[8]
PEG4Non-targeting MMAE ADCSprague-Dawley RatClearanceFaster than PEG8/12[8]
PEG8Non-targeting MMAE ADCSprague-Dawley RatClearanceSlower; threshold for minimal clearance[8]
PEG12Non-targeting MMAE ADCSprague-Dawley RatClearanceSlow; similar to PEG8[8]
No PEGZHER2-MMAEMouseHalf-life-[7]
4 kDa PEGZHER2-MMAEMouseHalf-life2.5-fold increase vs. no PEG[7]
10 kDa PEGZHER2-MMAEMouseHalf-life11.2-fold increase vs. no PEG[7]

Table 2: Effect of PEG Linker Length on In Vitro Efficacy

LinkerADC ModelIn Vitro ModelKey Efficacy MetricResult
No PEGZHER2-MMAENCI-N87 cellsCytotoxicity (IC50)-[7]
4 kDa PEGZHER2-MMAENCI-N87 cellsCytotoxicity (IC50)4.5 to 6.5-fold reduction in cytotoxicity vs. no PEG[9]
10 kDa PEGZHER2-MMAENCI-N87 cellsCytotoxicity (IC50)22-fold reduction in cytotoxicity vs. no PEG[9]

Based on these trends, a PEG5 spacer is expected to offer a balance between improved pharmacokinetics (compared to no PEG or very short PEGs) and retained in vitro potency (compared to very long PEG chains).

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms involving this compound.

ADC_Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amide Bond Formation cluster_click Step 3: Click Chemistry Propargyl_PEG5_Acid This compound EDC_NHS EDC, NHS Propargyl_PEG5_Acid->EDC_NHS Activated_Linker Propargyl-PEG5-NHS ester EDC_NHS->Activated_Linker Amine_Payload Amine-containing Payload (Drug-NH2) Activated_Linker->Amine_Payload Amide Coupling Linker_Payload Propargyl-PEG5-Drug Amine_Payload->Linker_Payload Azide_Antibody Azide-modified Antibody (Ab-N3) Linker_Payload->Azide_Antibody CuAAC Final_ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

ADC_Mechanism_of_Action cluster_binding 1. Binding cluster_internalization 2. Internalization cluster_release 3. Payload Release cluster_action 4. Cytotoxic Action ADC ADC Receptor Antigen ADC->Receptor Specific Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Receptor-mediated endocytosis Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation DNA_Damage DNA Damage/ Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis PROTAC_Mechanism_of_Action cluster_ternary 1. Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with PEG5 linker) POI->PROTAC binds Polyubiquitination Polyubiquitination POI->Polyubiquitination is tagged E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds E3_Ligase->Polyubiquitination catalyzes Ub Ubiquitin Ub->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome POI is recognized by Degradation POI Degradation Proteasome->Degradation

References

Propargyl-PEG5-acid for Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG5-acid as a bifunctional linker for the development of antibody-drug conjugates (ADCs). This linker is increasingly utilized in the field of targeted cancer therapy to connect potent cytotoxic payloads to monoclonal antibodies (mAbs), leveraging the specificity of the antibody to deliver the drug directly to tumor cells while minimizing systemic toxicity.

This compound features a terminal carboxylic acid group and a propargyl group, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure offers a strategic combination of functionalities: the carboxylic acid allows for covalent attachment to amine residues on the antibody, while the propargyl group serves as a handle for highly efficient and specific "click chemistry" conjugation of an azide-modified drug payload. The hydrophilic PEG spacer enhances the solubility and improves the pharmacokinetic properties of the resulting ADC.

Core Concepts and Applications

This compound is a non-cleavable linker, meaning the bond formed between the antibody and the drug is designed to be stable in circulation. The cytotoxic payload is typically released inside the target cell following the internalization and lysosomal degradation of the ADC. This approach is particularly suited for payloads that are effective even when attached to a linker fragment.

The primary advantages of using this compound in ADC development include:

  • Enhanced Hydrophilicity: The PEG spacer mitigates the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall solubility of the ADC.[]

  • Improved Pharmacokinetics: PEGylation is known to extend the circulation half-life of bioconjugates by increasing their hydrodynamic radius and shielding them from proteolytic degradation and renal clearance.[2]

  • Controlled Conjugation: The use of click chemistry for payload attachment allows for a high degree of control over the conjugation reaction, leading to more homogeneous ADC preparations with a defined drug-to-antibody ratio (DAR).[3]

  • Versatility: The bifunctional nature of the linker allows for a two-step conjugation process, providing flexibility in the overall ADC synthesis strategy.[4]

Quantitative Data on PEGylated ADCs

Table 1: Representative Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity of PEGylated ADCs with MMAE Payload

ADC ConstructTarget AntigenCell LineAverage DARIC50 (nM)
Anti-HER2-PEG-MMAEHER2BT-474 (HER2-positive)3.80.5 - 5
Anti-HER2-PEG-MMAEHER2MCF-7 (HER2-negative)3.8>1000
Anti-CD30-PEG-MMAECD30Karpas 299 (CD30-positive)4.01 - 10
Anti-CD30-PEG-MMAECD30Jurkat (CD30-negative)4.0>1000

Data is compiled from typical values reported in ADC literature and serves as an illustrative example.

Table 2: Representative Pharmacokinetic Parameters of PEGylated ADCs in a Murine Model

ADC ConstructAverage DARt1/2 (hours)Clearance (mL/hr/kg)
Non-PEGylated ADC4~50~0.5
PEGylated ADC4>100<0.2

This table illustrates the general trend of improved pharmacokinetic properties with the inclusion of a PEG spacer.[2]

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the development of an ADC using this compound.

Protocol 1: Conjugation of this compound to an Antibody via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to lysine (B10760008) residues on a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[5]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[5]

    • Prepare the mAb in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and NHS/Sulfo-NHS. A molar excess of EDC and NHS over the PEG linker is recommended (e.g., 2-5 fold molar excess of EDC and 1.2-2 fold molar excess of NHS).[5]

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.[5]

  • Conjugation to the Antibody:

    • Immediately add the activated Propargyl-PEG5-NHS ester solution to the antibody solution. The pH of the final reaction mixture should be between 7.2 and 8.0.[6]

    • The molar ratio of the activated linker to the antibody should be optimized to achieve the desired DAR. A starting point is a 10-20 fold molar excess of the linker.[6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[5]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[5]

Protocol 2: Conjugation of Azide-Modified Payload via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to attach an azide-functionalized cytotoxic drug to the propargyl-modified antibody.

Materials:

  • Propargyl-modified antibody

  • Azide-modified cytotoxic payload (e.g., Azido-MMAE)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO4 (e.g., 100 mM) in ultrapure water.[7]

    • Prepare a stock solution of THPTA (e.g., 200 mM) in ultrapure water.[7]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in ultrapure water.[7]

    • Dissolve the azide-modified payload in DMSO or DMF to a suitable stock concentration.

  • CuAAC Reaction:

    • In a reaction tube, add the propargyl-modified antibody in the reaction buffer.

    • Add the azide-modified payload. The molar excess of the payload over the antibody will influence the final DAR and should be optimized.

    • Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.[8]

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using a desalting column to remove unreacted payload, copper, and other small molecules.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to determine the potency (IC50) of the ADC on target and non-target cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC or control antibody dilutions. Include untreated cells as a control.

    • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.[9]

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_conjugation Payload Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) propargyl_mAb Propargyl-modified mAb mAb->propargyl_mAb linker This compound activated_linker EDC/NHS Activated Linker linker->activated_linker EDC, NHS activated_linker->propargyl_mAb Amide bond formation adc Antibody-Drug Conjugate (ADC) propargyl_mAb->adc payload Azide-modified Payload payload->adc CuAAC (Click Chemistry) purified_adc Purified ADC adc->purified_adc SEC characterization Characterization (DAR, etc.) purified_adc->characterization

Caption: Workflow for ADC synthesis using this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Reaction reactant1 Propargyl-modified Antibody product ADC with Triazole Linkage reactant1->product reactant2 Azide-modified Payload reactant2->product catalyst Cu(I) catalyst (from CuSO4 + NaAsc) catalyst->product ADC_Signaling_Pathway ADC ADC binds to Tumor Cell Receptor Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Antibody Degradation & Payload Release (MMAE) Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Tumor Cell Death Apoptosis->Cell_Death

References

The Strategic Application of Propargyl-PEG5-acid in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to the targeted degradation of disease-causing proteins. These heterobifunctional molecules are meticulously designed with three key components: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that bridges the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometric arrangement of the ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence. This guide provides a comprehensive technical overview of the use of Propargyl-PEG5-acid, a versatile PEG-based linker, in the synthesis and development of potent PROTACs.

The Core Role of the PEG5 Linker in PROTAC Design

This compound is a bifunctional linker featuring a terminal carboxylic acid and a propargyl group, connected by a five-unit PEG chain. This structure offers a unique combination of properties that are highly advantageous in PROTAC design.

Enhanced Solubility and Physicochemical Properties: A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder both in vitro assays and in vivo applications.[1] The hydrophilic nature of the PEG chain in this compound significantly improves the overall solubility of the PROTAC molecule.[1]

Modulation of Cell Permeability: While increased hydrophilicity might be expected to decrease passive diffusion across the cell membrane, the flexible nature of the PEG linker can adopt conformations that shield its polar surface area. This "molecular chameleon" effect can facilitate cell permeability, a crucial factor for reaching intracellular targets.

Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex.[2] A linker that is too short may cause steric hindrance, while an overly long one can lead to unfavorable binding orientations. The five-unit PEG chain of this compound often provides an optimal length to span the distance between the POI and the E3 ligase, facilitating efficient ubiquitination.

Quantitative Data on PEG-Linked PROTACs

The efficacy of a PROTAC is quantitatively assessed by several key parameters, including its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data for PROTACs utilizing PEG linkers, illustrating the impact of linker composition on performance.

PROTAC System (Target-Linker-E3 Ligase)Linker Composition & LengthDC50 (nM)Dmax (%)Reference Cell Line
BRD4-PEG5-CRBNThalidomide-O-PEG5-Acid95.080HCT116
BRD4-Ester-PEG-CRBNEster-linked PEG5.483HCT116
BRD4-Alkane-PEG-CRBNAlkane-linked PEG10.876HCT116
BRD4-Ketone-PEG-CRBNKetone-linked PEG9.285HCT116
PropertyThalidomide-O-PEG5-Acid LinkerAlkyl Linker
Solubility Generally higher due to the hydrophilic nature of the PEG chain.Generally lower and more hydrophobic, which can limit aqueous solubility.
Cell Permeability Can be enhanced by the "molecular chameleon" effect.Permeability is highly dependent on the overall lipophilicity of the PROTAC.
Metabolic Stability Generally considered to have good metabolic stability.Can be susceptible to metabolic degradation depending on the specific alkyl chain.
Ternary Complex Formation The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.The conformational freedom of alkyl chains can also support ternary complex formation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Amide Coupling

This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling Thalidomide-O-PEG5-Acid (as a source of the PEG5-acid linker and CRBN ligand) with an amine-functionalized JQ1 derivative (a BRD4 inhibitor).[3]

Materials:

  • Thalidomide-O-PEG5-Acid

  • Amine-functionalized JQ1 derivative

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolve Thalidomide-O-PEG5-Acid (1 equivalent) and the amine-functionalized JQ1 derivative (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add PyBOP (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: In Vitro Degradation Assay (Western Blot)

This assay quantifies the reduction in the target protein levels following PROTAC treatment.[4]

Materials:

  • Cancer cell line expressing the target protein (e.g., HCT116 for BRD4)

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with PBS and lyse them.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Mandatory Visualizations

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC (this compound linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Linker This compound Coupling Coupling Reaction (e.g., Amide bond formation or Click chemistry) Linker->Coupling POILigand POI Ligand (with amine or azide) POILigand->Coupling E3Ligand E3 Ligase Ligand (with amine or azide) E3Ligand->Coupling Purification Purification (HPLC) Coupling->Purification Characterization Characterization (MS, NMR) Purification->Characterization FinalPROTAC Final PROTAC Characterization->FinalPROTAC BindingAssay Binding Affinity (SPR, ITC) FinalPROTAC->BindingAssay DegradationAssay Degradation Assay (Western Blot, DC50) FinalPROTAC->DegradationAssay PermeabilityAssay Cell Permeability (PAMPA) FinalPROTAC->PermeabilityAssay DataAnalysis Data Analysis and Lead Optimization BindingAssay->DataAnalysis DegradationAssay->DataAnalysis PermeabilityAssay->DataAnalysis

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

BRD4_Signaling BRD4 Degradation by a PROTAC BRD4_PROTAC BRD4-PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 binds Transcription Gene Transcription (e.g., c-Myc) BRD4_PROTAC->Transcription inhibits E3Ligase E3 Ligase (e.g., CRBN) BRD4_PROTAC->E3Ligase recruits AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones binds Proteasome Proteasome BRD4->Proteasome degradation Chromatin Chromatin AcetylatedHistones->Chromatin Chromatin->Transcription activates CellProliferation Cancer Cell Proliferation Transcription->CellProliferation promotes E3Ligase->BRD4 ubiquitinates DegradedBRD4 Degraded BRD4 Proteasome->DegradedBRD4

Caption: Signaling pathway of BRD4 and its disruption by a PROTAC.

References

A Technical Guide to Propargyl-PEG5-acid and Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth exploration of Propargyl-PEG5-acid, a heterobifunctional linker, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of click chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical properties of the linker, the mechanism of CuAAC, and its versatile applications in bioconjugation, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The guide includes structured tables of quantitative data, detailed experimental protocols for conjugation, and workflow diagrams generated using Graphviz to illustrate key processes.

The Core Components: Linker and Reaction

This compound: A Versatile Bifunctional Linker

This compound is a chemical tool widely used in bioconjugation and drug development.[1][2] It is classified as a non-cleavable, heterobifunctional linker, meaning it possesses two different reactive functional groups that allow for the sequential and specific connection of two different molecules.[1][3]

The structure consists of three key parts:

  • Propargyl Group: A terminal alkyne functional group that serves as a reactive handle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][3] This group is essential for its "click chemistry" functionality.

  • PEG5 Spacer: A polyethylene (B3416737) glycol (PEG) chain with five repeating ethylene (B1197577) oxide units. This hydrophilic spacer enhances the water solubility of the molecule and any conjugate it is a part of.[3][4][5] The PEG linker can also improve the pharmacokinetic properties of therapeutic molecules by increasing their stability and circulation time while reducing immunogenicity.[5][6][7]

  • Carboxylic Acid Group: A terminal carboxyl group (-COOH) that can be readily reacted with primary amines to form a stable amide bond.[3][8] This reaction typically requires activation with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[3]

This dual functionality makes this compound an ideal component for constructing complex biomolecular architectures like ADCs and PROTACs.[1][9]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₂₄O₇[8]
Molecular Weight 304.3 g/mol [3][8]
CAS Number 1245823-51-1[8][10]
Purity Typically ≥95%[8][10]
Solubility Water, DMSO, DCM, DMF[8]
Storage -20°C[8]
Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click Chemistry" is a chemical philosophy introduced by K. Barry Sharpless that emphasizes reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts.[11] These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, often proceeding rapidly in aqueous environments.[12][13]

The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][] This reaction involves the coupling of a terminal alkyne (like the propargyl group) and an azide (B81097) to regiospecifically form a stable 1,4-disubstituted 1,2,3-triazole ring.[15] The CuAAC reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[16] It is highly bio-orthogonal, as neither the alkyne nor the azide functional groups are typically found in biological systems, preventing interference with native cellular processes.[13][17][18]

Reaction Mechanism: The catalytic cycle of CuAAC is a well-studied process.[][16][19]

  • A copper(I) species coordinates with the terminal alkyne to form a copper-acetylide intermediate.

  • The azide is then coordinated to the copper center.

  • This is followed by a cycloaddition that forms a six-membered copper metallacycle.

  • This intermediate undergoes ring contraction to a triazolyl-copper derivative.

  • Finally, protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[16]

G cluster_caption R1_alkyne R₁-C≡CH (Alkyne) Cu_acetylide Copper(I) Acetylide R1_alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) Catalyst Cu_I->R1_alkyne R2_azide R₂-N₃ (Azide) Ternary_complex Azide/Copper Acetylide Complex R2_azide->Ternary_complex + Azide Cu_acetylide->Ternary_complex Metallacycle Six-Membered Cu Metallacycle Ternary_complex->Metallacycle Cycloaddition Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Catalyst Regeneration Product 1,4-Triazole Product Triazolyl_Cu->Product Protonolysis caption_node

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool in modern biomedical research.

  • Antibody-Drug Conjugates (ADCs): In ADC development, the linker is a critical component that connects a monoclonal antibody to a potent cytotoxic payload.[1] this compound can be used to first attach to the antibody via its carboxylic acid end (reacting with lysine (B10760008) residues) and then conjugate to an azide-modified drug payload using the CuAAC click reaction.[20] This allows for precise control over the drug-to-antibody ratio (DAR).[]

  • PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9] this compound can serve as the PEG-based linker connecting the target-binding ligand to the E3 ligase-binding ligand.[1]

  • Chemical Proteomics: Click chemistry is widely used for labeling and identifying proteins.[22][23] For instance, in Activity-Based Protein Profiling (ABPP), a molecule containing an alkyne group can be used as a probe to covalently label active enzymes in a complex biological sample.[23] Following labeling, an azide-functionalized reporter tag (like biotin (B1667282) for enrichment or a fluorophore for imaging) is "clicked" on, enabling detection and identification of the target proteins.[22][23]

G cluster_caption Antibody Antibody (mAb) Step1 Amide Coupling (EDC/NHS) Antibody->Step1 Linker This compound Linker->Step1 Payload Azide-modified Payload (Drug) Step2 CuAAC Click Reaction (CuSO₄ / Ascorbate) Payload->Step2 Purify1 Purification Step1->Purify1 Intermediate mAb-Linker Conjugate Intermediate->Step2 Purify2 Purification Step2->Purify2 ADC Final ADC Purify1->Intermediate Purify2->ADC caption_node

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

G cluster_caption Proteome Live Cells or Cell Lysate Incubate Incubation & Probe Labeling Proteome->Incubate Probe Alkyne-bearing Activity Probe Probe->Incubate LabeledProteome Labeled Proteome Incubate->LabeledProteome Click CuAAC Click Reaction LabeledProteome->Click Reporter Azide-Reporter (e.g., Biotin or Fluorophore) Reporter->Click TaggedProteome Tagged Proteome Click->TaggedProteome Analysis Downstream Analysis TaggedProteome->Analysis Enrich Affinity Enrichment (if Biotin) Analysis->Enrich Visualize Visualization (SDS-PAGE / Imaging) Analysis->Visualize Identify LC-MS/MS Identification Analysis->Identify caption_node

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using click chemistry.

Quantitative Data Summary

The CuAAC reaction is known for its efficiency and favorable kinetics. The reaction rates and yields can be influenced by the choice of copper ligand, solvent, and temperature.

Table 2: Summary of Quantitative Data for CuAAC Reactions

ParameterTypical Value RangeConditions & NotesReference(s)
Reaction Rate Constant (k) 10 to 10⁴ M⁻¹s⁻¹Varies with ligand and solvent. Rate is significantly accelerated in water.[24]
Reaction Yield >95% (often quantitative)High yields are a hallmark of click chemistry, achievable even in complex biological media. Simple filtration or extraction is often sufficient for purification.[17]
pH Range 4 - 12The reaction is robust and insensitive to a wide pH range, making it compatible with physiological conditions.[13]
Temperature Room TemperatureWhile the reaction proceeds readily at room temperature, it can be heated (e.g., to 75°C) to overcome issues with difficult substrates.[25]
Catalyst Loading 0.5 mol % to stoichiometric excessIn bioconjugation, copper is often used in superstoichiometric amounts relative to the biomolecule, but catalytic amounts are also effective.[26][27]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Note: These protocols are for reference only and should be optimized for specific applications.

General Protocol for CuAAC Bioconjugation

This protocol describes the reaction between an alkyne-functionalized molecule (e.g., a protein modified with this compound) and an azide-containing cargo.

A. Reagent Preparation:

  • Azide-Cargo Stock Solution: Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution oxidizes quickly and must be prepared fresh before each use.

  • Copper-Ligand Premix (Optional but Recommended): To improve reaction efficiency and protect biomolecules, a copper-coordinating ligand like TBTA or THPTA is recommended. If using THPTA, premix CuSO₄ and THPTA solutions in a 1:5 molar ratio.

B. Reaction Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final volume and concentration.

  • Add the azide-cargo stock solution. A 2 to 10-fold molar excess of the azide relative to the alkyne is common.

  • Add the copper source (either the CuSO₄ stock or the Cu-ligand premix) to a final concentration of 1-2 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

  • If the solution is not already degassed, gently bubble with an inert gas (argon or nitrogen) for 30-60 seconds and cap the tube tightly.[28][29]

  • Incubate the reaction at room temperature for 1-4 hours, or overnight.[28] Gentle mixing on a rotator is recommended.

C. Purification:

  • The method of purification depends on the biomolecule. For proteins, size-exclusion chromatography or dialysis can be used to remove excess reagents. For oligonucleotides, precipitation with ethanol/sodium acetate (B1210297) or acetone/lithium perchlorate (B79767) is a common method.[18][28] HPLC can also be used for purification and analysis of the final conjugate.[27]

Protocol for Amide Coupling of this compound to a Primary Amine

This protocol describes the first step in a two-step conjugation: attaching the linker to an amine-containing molecule (e.g., a protein's lysine residue).

A. Reagents:

  • Activation Buffer: MES buffer (100 mM, pH 4.5-6.0).

  • Coupling Buffer: PBS (pH 7.2-7.5).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 10 mg/mL in activation buffer (prepare fresh).

  • Sulfo-NHS (N-hydroxysulfosuccinimide): 10 mg/mL in activation buffer (prepare fresh).

  • This compound: 10-20 mM in DMSO or DMF.

  • Amine-containing Molecule: Protein or other molecule at 1-5 mg/mL in PBS.

B. Reaction Procedure:

  • Dissolve this compound in the activation buffer.

  • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the linker solution. Sulfo-NHS is used to create a more stable amine-reactive intermediate.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the activated linker solution to the amine-containing molecule in the coupling buffer. A 10 to 50-fold molar excess of linker to protein is a common starting point for optimization.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted linker.

  • Purify the resulting alkyne-modified molecule using dialysis or size-exclusion chromatography to remove unreacted linker and coupling reagents. The purified conjugate is now ready for the CuAAC reaction described in Protocol 4.1.

References

The Role of Non-Cleavable Linkers in Drug Discovery: A Technical Guide to Propargyl-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics is continually evolving, with antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) at the forefront of innovation. The success of these modalities hinges on the intricate interplay of their constituent parts: the targeting moiety, the potent payload, and the critical linker connecting them. Among the diverse array of linker technologies, non-cleavable linkers have emerged as a robust option, offering distinct advantages in terms of stability and safety. This technical guide provides an in-depth exploration of non-cleavable linkers, with a specific focus on the versatile Propargyl-PEG5-acid linker.

Non-cleavable linkers, by design, lack a specific chemical or enzymatic cleavage site.[1] Instead, the release of the cytotoxic or therapeutic payload relies on the complete lysosomal degradation of the antibody or targeting protein following internalization into the target cell.[2][3] This mechanism offers enhanced plasma stability, minimizing the premature release of the payload in systemic circulation and thereby reducing the potential for off-target toxicity.[1][2] Studies have indicated that ADCs with non-cleavable linkers often exhibit a wider therapeutic window compared to their cleavable counterparts.[2]

This compound is a non-cleavable linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer.[3] The PEG moiety enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[4] This linker features a terminal propargyl group, which is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3] This allows for the precise and stable conjugation of an azide-modified payload. The other end of the linker possesses a carboxylic acid group, which can be activated to form a stable amide bond with amine residues on the targeting protein.[5] These characteristics make this compound a valuable tool in the construction of both ADCs and PROTACs.[3]

This guide will delve into the quantitative performance of non-cleavable linkers, provide detailed experimental protocols for the synthesis and evaluation of drug conjugates utilizing this compound, and visualize key biological and experimental workflows.

Data Presentation

Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Types

ADC ConstructLinker TypePayloadTarget Cell LineTarget AntigenIC50 (ng/mL)
Trastuzumab-vc-MMAECleavable (vc)MMAESK-BR-3 (High HER2)HER2~13-50
Trastuzumab-MCC-DM1Non-cleavable (MCC)DM1SK-BR-3 (High HER2)HER2Not Specified
mil40-15Non-cleavable (Cys-linker)MMAEBT-474HER2~1 x 10⁻¹¹ M
Representative PEGylated ADCNon-cleavable (PEGylated)AuristatinVariousVariousPotency can be slightly reduced compared to non-PEGylated counterparts

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Direct comparison across different studies should be done with caution.

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

ADC ConstructLinker TypeTumor ModelDosing RegimenTumor Growth Inhibition (TGI)
Representative Cleavable ADCCleavableVarious Solid TumorsSingle or multiple dosesVariable, can show bystander effect
Representative Non-cleavable ADCNon-cleavableVarious Solid TumorsSingle or multiple dosesOften shows potent, target-dependent activity
Galectin-3 Inhibitor ADC (Conceptual)Non-cleavable (e.g., this compound)Lung Adenocarcinoma XenograftOral administration of inhibitorSignificant reduction in tumor growth and metastasis[6][7]

Table 3: Plasma Stability of ADCs with Different Linker Types

Linker TypeIn Vitro Stability AssayKey Findings
Cleavable (e.g., Val-Cit)Incubation in human and mouse plasmaSusceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to instability. More stable in human plasma.
Non-cleavable (e.g., Thioether)Incubation in plasmaGenerally exhibit high stability with minimal payload deconjugation over time.[8]
PEGylated Non-cleavableIncubation in plasmaPEGylation can further enhance stability and reduce aggregation, particularly for hydrophobic payloads. Longer PEG chains can lead to slower plasma clearance.[9]

Signaling Pathways

Galectin-3 and Downstream Signaling in Cancer

This compound has been utilized in the synthesis of inhibitors targeting Galectin-3, a protein implicated in various aspects of cancer progression, including cell growth, apoptosis, and immune responses.[3][10] Inhibition of Galectin-3 can disrupt its interactions with cell surface glycoproteins and glycolipids, thereby modulating key signaling pathways.[10] Galectin-3 has been shown to influence the PI3K/Akt signaling pathway, which is a central regulator of cell survival, proliferation, and growth.[11][12] Overactivation of the PI3K/Akt pathway is a common feature in many cancers.[11][12] By inhibiting Galectin-3, it is hypothesized that downstream signaling through pathways like PI3K/Akt can be attenuated, leading to reduced tumor growth and metastasis.[6]

Galectin3_Signaling Gal3_Inhibitor Galectin-3 Inhibitor (Payload of ADC) Gal3 Galectin-3 Gal3_Inhibitor->Gal3 Inhibits CellSurfaceReceptor Cell Surface Glycoproteins Gal3->CellSurfaceReceptor Binds PI3K PI3K CellSurfaceReceptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits ADC_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Characterization Characterization cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development Target_Validation Target Antigen Validation Antibody_Development Antibody Development Target_Validation->Antibody_Development ADC_Synthesis ADC Synthesis & Purification Antibody_Development->ADC_Synthesis Payload_Selection Payload Selection Payload_Selection->ADC_Synthesis Linker_Synthesis Linker Synthesis (this compound) Linker_Synthesis->ADC_Synthesis DAR_Analysis DAR Analysis (HIC/LC-MS) ADC_Synthesis->DAR_Analysis Binding_Assay Antigen Binding Assay (ELISA/SPR) DAR_Analysis->Binding_Assay InVitro_Cyto In Vitro Cytotoxicity (MTT Assay) Binding_Assay->InVitro_Cyto Plasma_Stability Plasma Stability Assay InVitro_Cyto->Plasma_Stability InVivo_Efficacy In Vivo Efficacy (Xenograft Model) Plasma_Stability->InVivo_Efficacy Tox_Studies Toxicology Studies InVivo_Efficacy->Tox_Studies IND_Submission IND Submission Tox_Studies->IND_Submission Clinical_Trials Clinical Trials IND_Submission->Clinical_Trials

References

Propargyl-PEG5-acid: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the bifunctional linker, Propargyl-PEG5-acid, including its chemical properties, product specifications, and detailed experimental protocols for its application in advanced bioconjugation strategies. This molecule is a cornerstone in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Product Specifications

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker featuring a terminal propargyl group and a carboxylic acid functionality. This heterobifunctional structure allows for sequential and orthogonal conjugation chemistries, making it a versatile tool in drug development.[1][2][3][4]

CAS Number: 1245823-51-1[1][2][3]

PropertySpecification
Molecular Formula C₁₄H₂₄O₇
Molecular Weight 304.34 g/mol
Appearance Colorless to light yellow liquid
Purity Typically >95% or >98%
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.
Storage Conditions Store at -20°C, protected from light. For solutions, storage at -80°C for up to 6 months is recommended.[5]

Applications in Drug Development

The unique architecture of this compound, with its defined PEG linker length, provides a balance of hydrophilicity and spatial orientation crucial for the efficacy of complex biologic drugs.

Antibody-Drug Conjugates (ADCs)

In ADC development, the carboxylic acid end of the linker can be conjugated to an antibody, typically through amide bond formation with lysine (B10760008) residues. The terminal propargyl group is then available for the attachment of a cytotoxic payload via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][5] The PEG spacer enhances the solubility and stability of the resulting ADC.[1]

A notable application is in the synthesis of ADC inhibitors targeting Galectin-3, a protein implicated in cancer progression and metastasis.[3][5]

Proteolysis Targeting Chimeras (PROTACs)

This compound is also a valuable building block in the synthesis of PROTACs.[2][3][4][5] These heterobifunctional molecules are designed to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length and flexibility are critical for the proper orientation of the two ligands and the formation of a productive ternary complex.

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving this compound.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with a primary amine-containing molecule (e.g., an antibody or other protein).

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous DMF or DMSO

Procedure:

  • Reagent Preparation: Allow all reagents to come to room temperature. Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule dissolved in the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove excess reagents.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the propargyl group of a this compound conjugate and an azide-functionalized molecule (e.g., a cytotoxic drug or a fluorescent probe).

Materials:

  • This compound conjugate

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0

  • DMSO or DMF for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound conjugate in the Reaction Buffer.

    • Prepare a stock solution of the azide-containing molecule in DMSO or DMF.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of the copper ligand in water or DMSO.

    • Freshly prepare a stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, combine the this compound conjugate and the azide-containing molecule in the desired molar ratio (typically a slight excess of one reagent is used).

    • Add the copper ligand to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.

    • Add the CuSO₄ solution to the reaction mixture.

  • Initiation of the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., HPLC, LC-MS).

  • Purification: Purify the final conjugate using a suitable technique such as chromatography to remove the copper catalyst and excess reagents.

Visualizing Workflows and Pathways

ADC Synthesis Workflow

The following diagram illustrates the two-step process for synthesizing an Antibody-Drug Conjugate using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry Antibody Antibody Antibody_Linker Antibody-PEG5-Propargyl Conjugate Antibody->Antibody_Linker This compound This compound Activated_Linker NHS-activated This compound This compound->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Activated_Linker->Antibody_Linker Conjugation Final_ADC Antibody-Drug Conjugate (ADC) Antibody_Linker->Final_ADC Cycloaddition Azide_Payload Azide-functionalized Payload Azide_Payload->Final_ADC Cu_Catalyst Cu(I) Catalyst (CuSO4, NaAsc) Cu_Catalyst->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC Synthesis Workflow

This diagram shows a general workflow for synthesizing a PROTAC using this compound to link a target protein binder and an E3 ligase ligand.

PROTAC_Synthesis_Workflow This compound This compound Intermediate POI_Binder-PEG5-Propargyl This compound->Intermediate Amide Coupling Amine_POI_Binder Amine-functionalized POI Binder Amine_POI_Binder->Intermediate EDC_NHS EDC, NHS EDC_NHS->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Click Chemistry Azide_E3_Ligand Azide-functionalized E3 Ligase Ligand Azide_E3_Ligand->PROTAC Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->PROTAC

Caption: General workflow for PROTAC synthesis.

Galectin-3 Signaling in Cancer

As this compound is used to create inhibitors of Galectin-3, understanding its signaling pathways is crucial. Galectin-3 is a multifaceted protein that, when overexpressed in cancer cells, can promote proliferation, angiogenesis, and metastasis while inhibiting apoptosis.[6][7][8]

Galectin3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Gal3_secreted Secreted Galectin-3 Integrins Integrins Gal3_secreted->Integrins binds & clusters VEGFR VEGFR Gal3_secreted->VEGFR stabilizes ECM ECM FAK FAK Integrins->FAK activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Metastasis Metastasis FAK->Metastasis Ras K-Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gal3_cyto Cytoplasmic Galectin-3 Gal3_cyto->Ras stabilizes GTP-bound state Gal3_cyto->Apoptosis_Inhibition interacts with Bcl-2 family

Caption: Simplified Galectin-3 signaling pathways in cancer.

References

Propargyl-PEG5-acid: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety and handling of Propargyl-PEG5-acid, a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal alkyne group and a carboxylic acid functional group, separated by a five-unit PEG spacer.[3] This structure imparts both hydrophilicity, enhancing solubility in aqueous media, and bifunctionality for covalent linkage to various molecules.[3]

PropertyValue
Chemical Formula C14H24O7
Molecular Weight 304.3 g/mol [4]
CAS Number 1245823-51-1[4]
Appearance Liquid[1]
Solubility Soluble in Water, DMSO, DCM, DMF[4]
Purity Typically >98%[4]
Storage Conditions Store at -20°C[4]

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, the safety data sheets (SDS) for this compound and its derivatives indicate potential hazards that necessitate careful handling.

GHS Hazard Statements for Structurally Related Compounds (Propargyl-PEG-NHS ester):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental conditions should always be conducted to determine the appropriate level of PPE.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
Skin and Body Protection A laboratory coat should be worn at all times. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any aerosols or vapors.
Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

  • Handling:

    • Avoid contact with skin and eyes.

    • Do not breathe dust, fume, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Use only outdoors or in a well-ventilated area.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • The recommended storage temperature is -20°C.[4]

    • Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Experimental Protocols

The following are generalized protocols for common applications of this compound. Researchers should optimize these protocols for their specific experimental needs.

Preparation of a Stock Solution
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Dissolution: Add the desired volume of an appropriate solvent (e.g., anhydrous DMSO or DMF) to the vial to achieve the target concentration.

  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

General Protocol for Bioconjugation via Amide Bond Formation

This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein or peptide).

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in an anhydrous solvent such as DMF or DMSO.

    • Add 1.1 to 1.5 equivalents of a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) and 1.1 to 1.5 equivalents of an N-hydroxysuccinimide (NHS) ester or a similar activating agent.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the activated NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in a suitable buffer with a pH of 7.2-8.0 (e.g., phosphate-buffered saline).

    • Add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of the linker to the target molecule should be optimized based on the desired degree of labeling.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), to remove unreacted linker and byproducts.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol describes the reaction of the propargyl group of a this compound conjugate with an azide-containing molecule.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the this compound conjugate and the azide-containing molecule in a compatible solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

  • Catalyst Preparation:

    • Prepare a fresh solution of a copper(I) source. This can be achieved by using a copper(I) salt (e.g., CuBr or CuI) or by in situ reduction of a copper(II) salt (e.g., CuSO4) with a reducing agent like sodium ascorbate.

  • Reaction Initiation:

    • Add the copper(I) catalyst and, if necessary, a stabilizing ligand (e.g., TBTA) to the reaction mixture.

    • If using a copper(II) salt, add the reducing agent to initiate the reaction.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Purification:

    • Purify the final product to remove the copper catalyst and any unreacted starting materials. This can be achieved using methods such as chromatography or dialysis.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spill and Disposal Procedures

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate personal protective equipment (PPE).

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for disposal.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or watercourses.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and use of this compound.

G cluster_prep Preparation and Handling cluster_reaction Experimental Use cluster_cleanup Cleanup and Disposal A Review SDS and Establish Safe Work Plan B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Equilibrate Reagent to Room Temperature C->D E Prepare Stock Solution (e.g., in DMSO or DMF) D->E F Perform Conjugation or Click Chemistry Reaction E->F G Monitor Reaction Progress F->G H Quench and Purify Product G->H I Decontaminate Glassware and Work Surfaces H->I J Dispose of Waste in Accordance with Regulations I->J K Remove and Dispose of Contaminated PPE J->K L Wash Hands Thoroughly K->L

Figure 1. A logical workflow for the safe handling and use of this compound.

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Amine-Containing Molecule cluster_purification Quenching and Purification A Dissolve this compound in anhydrous solvent B Add EDC and NHS A->B C Stir at Room Temperature to form NHS ester B->C E Add activated This compound C->E D Prepare solution of amine-containing molecule in buffer (pH 7.2-8.0) D->E F Incubate with gentle stirring E->F G Quench reaction with Tris or Glycine F->G H Purify conjugate (e.g., SEC, Dialysis) G->H I Characterize final product H->I

Figure 2. An experimental workflow for a typical bioconjugation reaction.

References

Navigating the Stability of Propargyl-PEG5-acid Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG5-acid is a bifunctional linker critical in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteomics. Its structure, featuring a terminal alkyne (propargyl group) and a carboxylic acid, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer, offers versatile handles for covalent modification of biomolecules. Understanding the storage and stability of this reagent is paramount to ensure the reproducibility and success of experimental outcomes. This technical guide provides a comprehensive overview of the stability of this compound solutions, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Recommended Storage and Handling

Proper storage is the first line of defense against the degradation of this compound. Both the solid form and solutions require specific conditions to maintain integrity.

Solid Form: When stored as a solid, this compound should be kept at -20°C for long-term storage (months) and can be stored at 0-4°C for short-term use (days to weeks). It is crucial to keep the compound in a dry environment and protected from light.

In Solution: The stability of this compound in solution is dependent on the solvent, temperature, and exposure to light. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. The following storage conditions are recommended for solutions:

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.[1]
-20°CUp to 1 monthSuitable for shorter-term storage of stock solutions.[1]

Key Handling Recommendations:

  • Protection from Light: Exposure to light, particularly UV light, can induce photodegradation. Solutions should always be stored in amber vials or otherwise protected from light.

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot stock solutions into smaller, single-use volumes.

  • Inert Atmosphere: For maximal stability, especially for long-term storage, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Potential Degradation Pathways

The chemical structure of this compound contains three key components, each with its own susceptibility to degradation: the PEG backbone, the terminal alkyne (propargyl group), and the carboxylic acid.

cluster_0 This compound cluster_1 Degradation Stressors cluster_2 Degradation Pathways Propargyl_PEG5_acid This compound Heat Heat Light Light (UV) Oxidants Oxidizing Agents pH Extreme pH (Acid/Base) PEG_Degradation PEG Backbone Scission Heat->PEG_Degradation Light->PEG_Degradation Oxidants->PEG_Degradation Alkyne_Degradation Alkyne Oxidation/Cleavage Oxidants->Alkyne_Degradation Acid_Hydrolysis Carboxylic Acid Hydrolysis (Esterification if alcohol present) pH->Acid_Hydrolysis Lower MW PEGs Lower MW PEGs PEG_Degradation->Lower MW PEGs Aldehydes Aldehydes PEG_Degradation->Aldehydes Carboxylic Acids Carboxylic Acids PEG_Degradation->Carboxylic Acids Carboxylic Acid Carboxylic Acid Alkyne_Degradation->Carboxylic Acid Carbon Dioxide Carbon Dioxide Alkyne_Degradation->Carbon Dioxide Ester Formation (in alcohol solvents) Ester Formation (in alcohol solvents) Acid_Hydrolysis->Ester Formation (in alcohol solvents) cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Start This compound Solution Stress Apply Stress Conditions Start->Stress Analysis Analyze Samples Stress->Analysis Acid Acidic (e.g., 0.1 M HCl) Base Basic (e.g., 0.1 M NaOH) Oxidative Oxidative (e.g., 3% H2O2) Thermal Thermal (e.g., 60°C) Photolytic Photolytic (UV/Vis light) Data Identify Degradants & Determine Degradation Rate Analysis->Data

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG5-Acid Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of proteins using Propargyl-PEG5-acid. This process involves a two-step strategy: first, the functionalization of the protein with an alkyne group using an N-hydroxysuccinimide (NHS) ester-activated Propargyl-PEG5 linker, followed by the covalent attachment of an azide-containing molecule of interest via a "click chemistry" reaction. Two primary click chemistry methods are detailed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to this compound Bioconjugation

This compound is a versatile linker used in bioconjugation to connect a protein to another molecule, such as a small molecule drug, a fluorescent dye, or another protein. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate while providing a flexible linker arm.[1][2] The terminal propargyl group (an alkyne) allows for a highly specific and efficient coupling reaction with an azide-functionalized molecule through click chemistry.[3][4] This modular approach provides precise control over the conjugation process, making it a valuable tool in drug development, diagnostics, and proteomics research.

The overall workflow consists of two main stages:

  • Protein Modification: The carboxylic acid of this compound is activated, most commonly as an NHS ester, to react with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on the protein surface, thereby introducing the alkyne handle.[5][6]

  • Click Chemistry Ligation: The alkyne-modified protein is then reacted with an azide-functionalized molecule of interest. This can be achieved through either CuAAC, which is a rapid and high-yielding reaction but requires a copper catalyst[4][7], or SPAAC, which is a copper-free alternative ideal for applications where copper toxicity is a concern, such as in living systems.[7][][9]

Experimental Workflows

Overall Bioconjugation Workflow

Bioconjugation_Workflow Protein Protein with Primary Amines Alkyne_Protein Alkyne-Modified Protein Protein->Alkyne_Protein NHS Ester Reaction Propargyl_PEG_NHS Propargyl-PEG5-NHS Ester Propargyl_PEG_NHS->Alkyne_Protein Purification1 Purification Alkyne_Protein->Purification1 Azide_Molecule Azide-Functionalized Molecule of Interest Final_Conjugate Final Protein Conjugate Azide_Molecule->Final_Conjugate Purification2 Purification Final_Conjugate->Purification2 Purification1->Final_Conjugate Click Chemistry (CuAAC or SPAAC) Characterization Characterization (LC/MS, SDS-PAGE) Purification2->Characterization

Caption: General workflow for protein bioconjugation using Propargyl-PEG5-NHS ester and click chemistry.

Decision Pathway: CuAAC vs. SPAAC

CuAAC_vs_SPAAC Start Choose Click Chemistry Method Live_Cells Live Cells or In Vivo Application? Start->Live_Cells SPAAC Use SPAAC Live_Cells->SPAAC Yes High_Yield Highest Reaction Yield Required? Live_Cells->High_Yield No CuAAC Use CuAAC High_Yield->SPAAC No High_Yield->CuAAC Yes

References

Propargyl-PEG5-Acid Click Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)

Propargyl-PEG5-acid is a versatile bifunctional linker molecule widely employed in bioconjugation and drug development.[1][2][3][4] Its structure incorporates a terminal alkyne group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a terminal carboxylic acid, which can be conjugated to primary amines on biomolecules.[1][2] The polyethylene (B3416737) glycol (PEG) spacer, consisting of five ethylene (B1197577) glycol units, enhances the solubility and bioavailability of the resulting conjugates.[5]

This document provides detailed application notes and experimental protocols for the use of this compound in a two-step conjugation strategy. This involves the initial activation of the carboxylic acid for reaction with an amine-containing molecule, followed by the "click" reaction of the propargyl group with an azide-functionalized molecule. This guide is intended for researchers, scientists, and drug development professionals.

Key Applications

The unique properties of this compound make it an ideal linker for the construction of complex biomolecules, including:

  • Antibody-Drug Conjugates (ADCs): In this application, the carboxylic acid of the linker is first conjugated to lysine (B10760008) residues on a monoclonal antibody. Subsequently, a potent cytotoxic drug modified with an azide (B81097) group is "clicked" onto the propargyl end of the linker. This strategy allows for the targeted delivery of the drug to cancer cells.[1] A notable target for such ADCs is Galectin-3, a protein overexpressed in various cancers and involved in cell adhesion, proliferation, and apoptosis.[1][6][7][8]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the central linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. For instance, a PROTAC targeting the epigenetic reader protein BRD4 can be synthesized using this linker, offering a therapeutic strategy for certain cancers.[9][10]

Experimental Protocols

This section details a two-step protocol for the conjugation of two different molecules using this compound as a linker.

Step 1: EDC/NHS Activation of this compound and Amine Conjugation

This initial step involves the activation of the carboxylic acid group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This is then reacted with a primary amine on the first molecule of interest (e.g., an antibody or a protein ligand).

Materials:

  • This compound

  • Molecule A (containing a primary amine)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water or Activation Buffer) and NHS/Sulfo-NHS (e.g., 10 mg/mL in water or Activation Buffer).

    • Dissolve Molecule A in Coupling Buffer at a suitable concentration.

  • Activation of this compound:

    • In a reaction tube, add this compound stock solution to Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Molecule A:

    • Immediately add the activated this compound solution to the solution of Molecule A. A 10-20 fold molar excess of the activated linker over Molecule A is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with PBS.

    • The resulting product is Molecule A functionalized with the propargyl-PEG5 linker (Molecule A-Propargyl).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This second step involves the "click" reaction between the propargyl group on Molecule A-Propargyl and an azide group on the second molecule of interest (Molecule B).

Materials:

  • Molecule A-Propargyl (from Step 1)

  • Molecule B (containing an azide group)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0

  • DMSO or DMF for dissolving hydrophobic molecules

Procedure:

  • Preparation of Reagents:

    • Dissolve Molecule B-azide in a suitable solvent (e.g., DMSO, DMF, or water) to a stock concentration.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) (e.g., 50 mM in DMSO/water).

  • Click Reaction:

    • In a reaction tube, combine Molecule A-Propargyl and a 1.5-5 fold molar excess of Molecule B-azide in the Reaction Buffer.

    • Prepare a premix of CuSO₄ and the copper ligand in a 1:5 molar ratio.

    • Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding a 5-10 fold molar excess of fresh sodium ascorbate solution.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Purify the final conjugate (Molecule A-Linker-Molecule B) using an appropriate chromatography method, such as size-exclusion chromatography, affinity chromatography, or reversed-phase HPLC, to remove the copper catalyst, excess reagents, and any unreacted starting materials.

Quantitative Data Summary

The efficiency of the two-step conjugation process can be evaluated at each stage. The following table provides a summary of expected outcomes, although specific results will vary depending on the nature of the molecules being conjugated.

ParameterStep 1: Amine ConjugationStep 2: Click Chemistry
Typical Molar Ratio (Linker:Molecule) 10-20 fold excess of activated linker1.5-5 fold excess of azide molecule
Typical Reaction Time 1-2 hours at RT or overnight at 4°C1-4 hours at RT
Expected Yield > 80%> 90%
Purity of Final Conjugate -> 95% after purification
Key Analytical Techniques UV-Vis, SDS-PAGE, Mass SpectrometryLC-MS, SDS-PAGE, HPLC

Visualizing the Applications

Experimental Workflow

The overall two-step conjugation process can be visualized as a straightforward workflow.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry (CuAAC) This compound This compound EDC_NHS EDC / NHS Activation This compound->EDC_NHS Activated_Linker Propargyl-PEG5-NHS Ester EDC_NHS->Activated_Linker Conjugation_1 Amide Bond Formation Activated_Linker->Conjugation_1 Molecule_A Molecule A (with -NH2) Molecule_A->Conjugation_1 Product_1 Molecule A-Propargyl Conjugation_1->Product_1 Click_Reaction Cu(I) Catalysis (CuSO4 / NaAsc) Product_1->Click_Reaction Molecule_B Molecule B (with -N3) Molecule_B->Click_Reaction Final_Product Final Conjugate (Molecule A-Linker-Molecule B) Click_Reaction->Final_Product

Caption: Workflow for the two-step conjugation using this compound.

Signaling Pathway: Galectin-3 in Cancer

Galectin-3 is a key regulator of cancer progression, influencing cell adhesion, migration, and apoptosis. An ADC utilizing this compound could deliver a cytotoxic payload to Galectin-3 expressing cells, disrupting these pathways.

G cluster_0 Extracellular cluster_1 Intracellular Gal3_ext Secreted Galectin-3 ECM Extracellular Matrix (Laminin) Gal3_ext->ECM binds Integrin Integrins Gal3_ext->Integrin binds Cell_Adhesion Cell Adhesion & Migration ECM->Cell_Adhesion Integrin->Cell_Adhesion Metastasis Metastasis Cell_Adhesion->Metastasis ADC Galectin-3 ADC (via this compound) ADC->Gal3_ext targets Cell_Death Cell_Death ADC->Cell_Death induces Gal3_int Cytoplasmic Galectin-3 Bcl2 Bcl-2 Gal3_int->Bcl2 interacts with Mitochondria Mitochondria Bcl2->Mitochondria stabilizes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c prevents Apoptosis Apoptosis Inhibition Cell_Survival Cell_Survival Apoptosis->Cell_Survival Cytochrome_c->Apoptosis inhibits

Caption: Role of Galectin-3 in cancer and the therapeutic intervention with an ADC.

Signaling Pathway: BRD4 Degradation by a PROTAC

A PROTAC constructed with this compound can induce the degradation of BRD4, a protein that regulates the transcription of oncogenes like c-MYC.

G PROTAC BRD4 PROTAC (with this compound linker) Ternary_Complex Ternary Complex (PROTAC-BRD4-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMYC c-MYC Transcription Inhibition Degradation->cMYC Cell_Cycle Cell Cycle Arrest & Apoptosis cMYC->Cell_Cycle

Caption: Mechanism of BRD4 degradation induced by a PROTAC.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules. This application note provides a detailed guide for utilizing Propargyl-PEG5-acid, a heterobifunctional linker, in CuAAC reactions. The terminal alkyne group of this compound readily participates in the formation of a stable triazole linkage with an azide-functionalized molecule. The molecule also features a five-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a terminal carboxylic acid for subsequent conjugation to amine-containing biomolecules.[1][2]

This compound is a valuable tool in the development of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][3][4] In ADCs, it can be used to attach a cytotoxic payload to an antibody, while in PROTACs, it serves to connect a target-binding ligand to an E3 ligase-recruiting moiety.[1][5] The PEG linker improves the pharmacokinetic properties of the resulting conjugate.[][7]

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound and an azide-containing molecule, catalyzed by a copper(I) species. The reaction is highly specific and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. The catalytically active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). To enhance reaction efficiency and protect biomolecules from potential damage by copper, a chelating ligand is often employed.[8]

Data Presentation: Reaction Parameters and Expected Yields

The efficiency of the CuAAC reaction with PEGylated alkynes is influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction time. While specific yields for this compound are not extensively documented in a comparative table, the following table summarizes typical reaction conditions and reported yields for CuAAC reactions involving similar PEG-alkyne linkers. This data provides a baseline for what researchers can expect when using this compound.

Alkyne ReactantAzide (B81097) ReactantCopper SourceLigandReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
mPEG-alkyne4-Azidomethyl-7-methoxycoumarinCu(OAc)₂NoneNot specifiedscCO₂3524~82Not specified in search results
Propargyl alcohol (model)Coumarin azideCuSO₄THPTASodium Ascorbateaq. buffer/DMSORT1High[3]
Alkyne-derivatized peptideAzide-derivatized α-amino acidCuSO₄TBTASodium AscorbateNot specifiedRT1878Not specified in search results
Propargyl-activated PEGsAzide-modified Interferon β-1bCuSO₄TBTADTTaq. buffer with SDSNot specifiedNot specifiedHigh conversion[9]
Terminal alkynesAzidesCuINoneNoneMolten PEG200070Varies91-97[10]

Note: This table is a compilation of data from various sources for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

This section provides a general protocol for performing a CuAAC reaction with this compound and an azide-containing molecule. It is recommended to optimize the conditions for each specific application.

Materials and Reagents
  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., deionized water, DMSO, DMF, or a mixture)

  • Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Nitrogen or Argon gas (for deoxygenation)

Protocol 1: General CuAAC Bioconjugation in Aqueous Buffer

This protocol is suitable for the conjugation of this compound to a biomolecule (e.g., a protein or peptide) that has been functionalized with an azide group.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-functionalized biomolecule in a suitable buffer (e.g., PBS).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in deionized water).

    • Prepare a stock solution of THPTA (e.g., 250 mM in deionized water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 500 mM in deionized water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule and this compound in your chosen reaction buffer. A typical molar ratio is 1:1.5 to 1:5 (biomolecule:PEG-linker).

    • Deoxygenate the reaction mixture by gently bubbling with nitrogen or argon gas for 5-10 minutes.

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution. A 1:5 molar ratio of Cu:ligand is common. Vortex briefly to mix.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker to ensure mixing.

  • Reaction Quenching and Purification:

    • The reaction can be quenched by the addition of EDTA to chelate the copper.

    • Purify the conjugate using a suitable method for your biomolecule, such as size exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted reagents and byproducts. For ADCs, specific purification techniques are required to control the drug-to-antibody ratio (DAR).[11]

Protocol 2: CuAAC for Small Molecule Synthesis

This protocol is suitable for the reaction of this compound with a small organic azide.

  • Reagent Preparation:

    • Dissolve this compound and the azide-containing molecule in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).

    • Prepare a solution of CuSO₄·5H₂O and sodium ascorbate in water.

  • Reaction Setup:

    • To the solution of the alkyne and azide, add the aqueous solution of CuSO₄ and sodium ascorbate.

    • Stir the reaction mixture vigorously.

  • Reaction Incubation:

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

Characterization of the Product

The successful formation of the triazole-linked product can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: The formation of the triazole ring will result in a characteristic singlet in the ¹H NMR spectrum typically between δ 7.5 and 8.5 ppm.[8] In the ¹³C NMR spectrum, new signals corresponding to the triazole ring carbons will appear.

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by ESI-MS or MALDI-TOF mass spectrometry, showing the expected mass of the conjugated product.

Mandatory Visualizations

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Propargyl_PEG5_acid This compound Solution Mix_Reactants Combine Reactants & Deoxygenate Propargyl_PEG5_acid->Mix_Reactants Azide_Molecule Azide-Molecule Solution Azide_Molecule->Mix_Reactants Catalyst_Premix Cu(II)/Ligand Premix Add_Catalyst Add Catalyst Premix Catalyst_Premix->Add_Catalyst Reducing_Agent Reducing Agent Solution Initiate Initiate with Reducing Agent Reducing_Agent->Initiate Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate (RT, 1-4h) Initiate->Incubate Purification Purification (e.g., SEC, Dialysis) Incubate->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for CuAAC with this compound.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (with PEG5 linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Receptor Target Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an ADC utilizing a PEG5 linker.

References

Application Notes and Protocols for Amine Coupling of Propargyl-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG5-acid is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker features a terminal propargyl group, amenable to "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a terminal carboxylic acid.[3] The carboxylic acid can be covalently coupled to primary amine groups on proteins, peptides, small molecules, or other substrates through the formation of a stable amide bond.[4] This process typically requires activation of the carboxylic acid using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5]

The polyethylene (B3416737) glycol (PEG) spacer of five ethylene (B1197577) glycol units enhances the solubility and biocompatibility of the resulting conjugate in aqueous media, and can improve its pharmacokinetic properties.[6] These application notes provide detailed protocols for the amine coupling of this compound, guidance on reaction optimization, and methods for the characterization of the final conjugate.

Product Information

PropertyValue
Chemical Name This compound
CAS Number 1245823-51-1
Molecular Formula C14H24O7
Molecular Weight 304.34 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, DCM
Storage Store at -20°C, desiccated and protected from light.

Principle of Amine Coupling Reaction

The amine coupling of this compound is a two-step reaction facilitated by EDC and NHS.

  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).

  • Formation of NHS Ester and Amide Bond Formation: The unstable O-acylisourea intermediate is prone to hydrolysis. To improve reaction efficiency, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule at a physiological to slightly basic pH (7.2-8.0) to form a stable amide bond, releasing NHS.

Experimental Protocols

Protocol 1: General Amine Coupling in Aqueous Buffer (e.g., for Proteins)

This protocol is suitable for conjugating this compound to proteins or other amine-containing biomolecules in an aqueous environment.

Materials:

  • This compound

  • Amine-containing protein or molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. Do not store these solutions for extended periods.

    • Prepare the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS/Sulfo-NHS in Activation Buffer. A typical starting molar ratio is 1:1.5:1.5 (Acid:EDC:NHS). The final concentration of the acid should be in the low millimolar range.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Amine Coupling:

    • Immediately add the activated this compound solution to the protein solution in Coupling Buffer. A 10- to 50-fold molar excess of the activated linker over the protein can be used as a starting point for optimization.

    • Incubate the coupling reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by desalting column chromatography or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Amine Coupling in Organic Solvent (e.g., for Small Molecules)

This protocol is suitable for conjugating this compound to amine-containing small molecules that are soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC hydrochloride

  • NHS

  • Anhydrous DMF or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

  • Preparation of Reagents:

    • Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

  • Activation:

    • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Coupling:

    • Dissolve the amine-containing small molecule (1-1.2 equivalents) in anhydrous DMF or DCM.

    • Add the amine solution to the activated this compound mixture.

    • Add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents).

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with water and brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Data Presentation: Illustrative Coupling Efficiencies

The efficiency of the amine coupling reaction can be influenced by several factors, including the molar ratio of reagents, pH, reaction time, and the nature of the amine-containing substrate. The following tables provide illustrative data on how these parameters can affect the conjugation yield.

Table 1: Effect of Molar Ratio of EDC/NHS on Conjugation Yield *

This compound:EDC:NHS Molar RatioConjugation Yield (%) to a Model Peptide
1:1:165
1:1.5:1.585
1:2:290
1:5:592

*Illustrative data based on typical EDC/NHS coupling reactions. Reaction conditions: 2 hours at room temperature, pH 7.4.

Table 2: Effect of pH on Conjugation Yield *

Activation pHCoupling pHConjugation Yield (%) to a Model Protein
5.07.070
6.07.488
6.08.085
7.07.455

*Illustrative data. The optimal pH can vary depending on the stability of the protein.

Characterization of Conjugates

The successful conjugation of this compound can be confirmed using various analytical techniques:

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the this compound moiety. For protein conjugates, the increase in mass will correspond to the number of linkers attached.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, 1H and 13C NMR can confirm the formation of the amide bond and the presence of the propargyl and PEG structures.

  • UV-Vis Spectroscopy: If the amine-containing molecule has a chromophore, changes in the UV-Vis spectrum upon conjugation can sometimes be observed.

Mandatory Visualizations

Experimental Workflow

G cluster_activation Activation Step (in Activation Buffer, pH 6.0) cluster_coupling Coupling Step (in Coupling Buffer, pH 7.4) cluster_quenching Quenching cluster_purification Purification reagents This compound + EDC + NHS activated_linker Activated Propargyl-PEG5-NHS Ester reagents->activated_linker 15-30 min, RT reaction_mixture Conjugation Reaction activated_linker->reaction_mixture amine_molecule Amine-containing Molecule (Protein/Peptide) amine_molecule->reaction_mixture quench Add Quenching Buffer (e.g., Tris or Hydroxylamine) reaction_mixture->quench 1-2h, RT purify Desalting Column or Dialysis quench->purify final_product Purified Propargyl-PEG5-Conjugate purify->final_product PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Machinery POI_ligand Target Protein Ligand (Warhead) linker Propargyl-PEG5-Linker POI_ligand->linker POI Target Protein of Interest POI_ligand->POI binds E3_ligand E3 Ligase Ligand (Anchor) linker->E3_ligand E3_ligase E3 Ubiquitin Ligase E3_ligand->E3_ligase recruits ternary_complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination leads to proteasome Proteasomal Degradation ubiquitination->proteasome targets for MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation PROTAC PROTAC with Propargyl-PEG5-Linker PROTAC->MEK induces degradation of

References

Application Notes and Protocols: Activating Propargyl-PEG5-acid with EDC/NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient bioconjugation is a cornerstone of modern drug development, diagnostics, and proteomics. The ability to covalently link molecules of interest to proteins, antibodies, or surfaces with high specificity and yield is paramount. A widely employed and versatile method for achieving this is the activation of carboxylic acids to amine-reactive N-hydroxysuccinimide (NHS) esters using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS).[][2] This process creates a stable intermediate that readily reacts with primary amines to form a robust amide bond.[]

This application note provides a detailed protocol for the activation of Propargyl-PEG5-acid, a heterobifunctional linker containing a terminal alkyne group for "click" chemistry and a carboxylic acid for conjugation to amine-containing molecules.[3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces non-specific binding.[4] The resulting Propargyl-PEG5-NHS ester is a valuable reagent for antibody-drug conjugate (ADC) development, PROTAC synthesis, and the functionalization of biomolecules and surfaces.[3][5]

Reaction Mechanism

The activation of a carboxylic acid with EDC and NHS is a two-step process:

  • O-acylisourea intermediate formation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[2][6] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[2]

  • NHS ester formation: The addition of NHS allows for the conversion of the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[2] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with primary amines.[2]

Experimental Protocols

Two primary protocols are presented: one using an organic solvent, suitable for moisture-sensitive applications, and another using an aqueous buffer system, which is often preferred for reactions involving proteins and other biomolecules.

Protocol 1: Activation in an Organic Solvent (e.g., Dichloromethane - DCM)

This method is ideal when working with reagents that are sensitive to water.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve NHS)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]

    • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

    • In a separate vial, dissolve EDC·HCl (1.5 - 2.0 equivalents) in anhydrous DCM.

    • In another separate vial, dissolve NHS (1.5 - 2.0 equivalents) in a minimal amount of anhydrous DMF or DMSO, then dilute with anhydrous DCM.[9]

  • Activation Reaction:

    • To the stirred solution of this compound, add the EDC·HCl solution.

    • Immediately after, add the NHS solution to the reaction mixture.

    • Stir the reaction at room temperature for 1 to 4 hours.[9] The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Product Usage:

    • The resulting Propargyl-PEG5-NHS ester solution can be used immediately for conjugation to an amine-containing molecule.

    • Alternatively, the solvent can be removed under reduced pressure to obtain the crude NHS ester, which should be used promptly or stored under anhydrous conditions at low temperature (-20°C).[7]

Protocol 2: Activation in an Aqueous Buffer

This two-step protocol is commonly used for conjugating molecules to proteins or other biomolecules in an aqueous environment. The pH is critical for efficient activation and subsequent conjugation.[10][11]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[9][10]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or Borate buffer, pH 8.0-8.5.[9] Note: Do not use buffers containing primary amines like Tris or glycine.[8][9]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.[9]

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.[8]

  • Activation Step (pH 4.7-6.0):

    • Dissolve this compound in Activation Buffer.

    • Add EDC·HCl (final concentration of 2-10 mM) and NHS (or Sulfo-NHS, final concentration of 5-20 mM) to the this compound solution. A molar excess of EDC and NHS over the carboxylic acid is recommended.

    • Incubate for 15-30 minutes at room temperature.[9][10]

  • Conjugation Step (pH 7.2-8.5):

    • Immediately proceed to the conjugation step. The NHS-ester is susceptible to hydrolysis, especially at higher pH.[12][13]

    • The pH of the reaction mixture can be raised to 7.2-8.0 by adding the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer.[9]

    • Alternatively, the activated acid can be purified from excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer.

    • Add the activated Propargyl-PEG5-NHS ester to the amine-containing molecule (e.g., protein solution).

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[8][14]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a quenching buffer to consume any unreacted NHS ester.[9]

    • Purify the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents and byproducts.[8][13]

Data Presentation

The following table summarizes the key quantitative parameters for the activation of this compound with EDC/NHS.

ParameterOrganic Solvent ProtocolAqueous Buffer ProtocolRationale & Remarks
Solvent/Buffer Anhydrous DCM, DMF, or DMSOActivation: MES buffer, pH 4.7-6.0Coupling: PBS or Borate buffer, pH 7.2-8.5Organic solvents are for water-sensitive reactions. Aqueous buffers are for biomolecule compatibility. The two-step aqueous protocol uses optimal pH for each reaction stage.[9][10]
Molar Ratio (this compound:EDC:NHS) 1 : 1.5-2.0 : 1.5-2.01 : 1.5-10 : 1.5-20 (molar excess)A molar excess of EDC and NHS drives the reaction towards the formation of the NHS ester.
Reaction Time 1 - 4 hoursActivation: 15-30 minutesCoupling: 0.5 - 2 hours (RT) or 2-4 hours (4°C)Shorter activation times in aqueous buffers minimize hydrolysis of the intermediate.[9][10]
Reaction Temperature Room TemperatureRoom Temperature or 4°CLower temperatures can be used for the conjugation step to maintain the stability of sensitive biomolecules.[13]
Expected Yield > 80% (activation)Variable, depends on subsequent conjugation efficiencyThe activation step is generally efficient. The overall yield will depend on the reactivity of the amine and the stability of the NHS ester.
Purification Method Not always necessary if used immediately; otherwise, flash chromatography.Desalting column (SEC), dialysisEssential to remove byproducts and unreacted reagents, especially for biological applications.[13]

Visualizations

Reaction Pathway

G Propargyl_PEG_Acid Propargyl-PEG5-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Propargyl_PEG_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea O_Acylisourea->Propargyl_PEG_Acid hydrolysis NHS_Ester Propargyl-PEG5-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester Urea Urea byproduct O_Acylisourea->Urea NHS NHS NHS->NHS_Ester NHS_Ester->Propargyl_PEG_Acid hydrolysis Conjugate Propargyl-PEG5-CO-NH-R (Stable Amide Bond) NHS_Ester->Conjugate Released_NHS NHS NHS_Ester->Released_NHS Amine R-NH2 Amine->Conjugate Hydrolysis Hydrolysis (H2O) Hydrolysis->Propargyl_PEG_Acid

Caption: Reaction pathway for the EDC/NHS activation of a carboxylic acid and subsequent aminolysis.

Experimental Workflow (Aqueous Protocol)

G Start Start Prepare_Reagents Prepare Reagents (this compound, EDC, NHS, Buffers) Start->Prepare_Reagents Activation Activation Step (pH 4.7-6.0, 15-30 min) Prepare_Reagents->Activation pH_Adjustment pH Adjustment / Buffer Exchange (to pH 7.2-8.5) Activation->pH_Adjustment Conjugation Conjugation to Amine (0.5-2h RT or 2-4h 4°C) pH_Adjustment->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purification Purification (Desalting / Dialysis) Quench->Purification Final_Product Final Conjugate Purification->Final_Product

Caption: Workflow for the aqueous activation and conjugation of this compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or no activation/conjugation Inactive Reagents: EDC and NHS esters are moisture-sensitive.[7][12]Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents immediately before use.[7][8]
Incorrect pH: The pH of the reaction buffer is critical for both activation and conjugation steps.[10]Verify the pH of your buffers. Use a non-amine, non-carboxylate buffer like MES for the activation step (pH 4.7-6.0). Ensure the conjugation step is performed at pH 7.2-8.5.[9][10]
Hydrolysis of NHS ester: The activated ester has a limited half-life in aqueous solutions, especially at higher pH.[12][13]Use the activated NHS ester immediately after preparation. Perform the conjugation reaction promptly after the activation step.
Competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine for reaction with the NHS ester.[8]Ensure all buffers used during activation and conjugation are free of primary amines.
Precipitation of reagents or protein Low solubility: this compound or the target molecule may have limited solubility in the reaction buffer.Add a small percentage (e.g., <10%) of a water-miscible organic solvent like DMSO or DMF to the reaction mixture to improve solubility.[13]
Protein aggregation: High concentrations of EDC can sometimes lead to protein cross-linking and aggregation.Optimize the EDC concentration; use the lowest effective concentration. Consider a two-step protocol where excess EDC is removed before adding the protein.[10]

By following these detailed protocols and considering the key parameters outlined, researchers can successfully activate this compound with EDC/NHS for a wide range of bioconjugation applications.

References

Application Notes and Protocols for Labeling Antibodies with Propargyl-PEG5-acid NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG5-acid NHS ester is a bifunctional linker designed for the covalent modification of antibodies and other proteins. This linker contains two key functional groups: an N-hydroxysuccinimide (NHS) ester and a propargyl group, separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., the side chains of lysine (B10760008) residues) on the antibody to form stable amide bonds.[1][2] The terminal propargyl group can then be used for subsequent bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various payloads like cytotoxic drugs, fluorescent dyes, or other biomolecules.[1][2]

The inclusion of a PEG spacer enhances the solubility of the resulting antibody conjugate in aqueous solutions, which can be crucial for formulation and administration.[2] Furthermore, PEGylation can help shield the antibody from proteolytic degradation and reduce its immunogenicity, potentially extending its circulation half-life.[2] This application note provides a detailed protocol for labeling antibodies with this compound NHS ester, including information on reaction optimization, purification, and characterization.

Principle of the Method

The labeling process is based on the acylation of primary amines on the antibody by the this compound NHS ester. The NHS ester is a highly reactive group that is susceptible to nucleophilic attack by the unprotonated ε-amino groups of lysine residues on the antibody surface. To ensure the amines are sufficiently nucleophilic, the reaction is performed in a slightly basic buffer (pH 8.0 - 9.0). This reaction results in the formation of a stable amide bond, covalently linking the propargyl-PEG linker to the antibody. The propargyl group is then available for subsequent conjugation reactions.

Key Experimental Considerations

Several factors can influence the efficiency of the labeling reaction and the quality of the final conjugate. Careful consideration of these parameters is essential for successful and reproducible results.

  • Antibody Purity and Buffer Composition: The antibody solution should be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., bovine serum albumin, gelatin), as these will compete with the antibody for reaction with the NHS ester. If necessary, the antibody should be buffer-exchanged into an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4 prior to adjusting the pH for the labeling reaction.

  • Antibody Concentration: For optimal labeling, the antibody concentration should be in the range of 1-10 mg/mL.[3] More dilute protein solutions may require a greater molar excess of the NHS ester to achieve the same degree of labeling.[3]

  • Molar Ratio of Linker to Antibody: The molar ratio of this compound NHS ester to the antibody will determine the average number of linkers conjugated to each antibody molecule, also known as the Degree of Labeling (DOL). A molar excess of the linker is required. The optimal molar ratio should be determined empirically for each antibody and application, as a high DOL can potentially compromise the antibody's biological activity.[4]

  • Reaction pH: The reaction should be performed at a pH between 8.0 and 9.0 to ensure that the primary amines on the antibody are deprotonated and available for reaction.

  • Solvent for the NHS Ester: this compound NHS ester should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, rendering them non-reactive.[3]

Quantitative Data Summary

The Degree of Labeling (DOL) is a critical parameter that needs to be optimized for each specific antibody-linker conjugate. A higher molar excess of the this compound NHS ester in the reaction will generally result in a higher DOL. However, excessive labeling can lead to antibody aggregation and loss of function. The following table provides representative data on how the molar ratio of a PEGylated NHS ester linker to an antibody can influence the resulting DOL. Note that these are typical results and the optimal conditions may vary depending on the specific antibody and reaction conditions.

Molar Ratio (Linker:Antibody)Antibody Concentration (mg/mL)Typical Degree of Labeling (DOL)
5:152 - 4
10:153 - 5
20:154 - 6[3]
40:114 - 6[3]

Experimental Protocols

Materials and Reagents
  • Purified Antibody (in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5) or 0.1 M Phosphate Buffer (pH 8.0)

  • Quenching Reagent: 1 M Tris-HCl (pH 8.0) or 1 M Glycine (pH 8.0)

  • Purification/Desalting Columns (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS, pH 7.4)

Protocol 1: Antibody Preparation
  • Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA), it must be purified. Use a desalting column or dialysis to exchange the antibody into an amine-free buffer like PBS (pH 7.2-7.4).

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL using an appropriate centrifugal filter device if necessary.

  • Determine Antibody Amount: Calculate the molar amount of the antibody to be labeled (Molecular weight of IgG is ~150 kDa).

Protocol 2: Labeling Reaction
  • Prepare Reaction Mixture: In a microcentrifuge tube, add the antibody solution. Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH of the reaction mixture to approximately 8.0-8.5.

  • Prepare Linker Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Add Linker to Antibody: Add the desired molar excess of the dissolved this compound NHS ester to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Protocol 3: Quenching the Reaction
  • Add Quenching Reagent: To stop the labeling reaction, add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubation: Incubate for 15-30 minutes at room temperature.

Protocol 4: Purification of the Conjugate
  • Prepare Desalting Column: Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

  • Apply Sample: Load the quenched reaction mixture onto the equilibrated desalting column.

  • Elute Conjugate: Centrifuge the column (for spin columns) or allow the buffer to flow through (for gravity-flow columns) to elute the labeled antibody. The larger antibody conjugate will elute first, while the smaller, unreacted linker and quenching reagent will be retained.

  • Collect Fractions: Collect the purified antibody conjugate.

Protocol 5: Characterization of the Conjugate
  • Protein Concentration: Determine the concentration of the purified antibody conjugate using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

  • Degree of Labeling (DOL): The DOL can be determined using techniques such as MALDI-TOF mass spectrometry or LC-MS, which can measure the mass difference between the unlabeled and labeled antibody.[5]

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Ab_initial Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (e.g., to PBS) Ab_initial->Buffer_Exchange Ab_ready Purified Antibody (1-10 mg/mL) Buffer_Exchange->Ab_ready Adjust_pH Adjust to pH 8.0-9.0 Ab_ready->Adjust_pH Reaction Incubate 1-2h at RT Adjust_pH->Reaction Linker_prep Dissolve Linker in DMSO Linker_prep->Reaction Quench Quench Reaction (e.g., Tris) Reaction->Quench Purify Desalting Column (SEC) Quench->Purify Final_Product Purified Propargyl-PEG- Antibody Conjugate Purify->Final_Product Characterize Characterization (e.g., LC-MS for DOL) Final_Product->Characterize

Caption: Experimental workflow for labeling antibodies with this compound NHS ester.

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_conditions cluster_products Products & Byproducts cluster_side_reaction Competing Reaction Antibody Antibody-NH2 (Primary Amine) Conjugate Antibody-NH-CO-PEG-Propargyl (Stable Amide Bond) Antibody->Conjugate NHS_Ester Propargyl-PEG-NHS Ester NHS_Ester->Conjugate Acylation Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis Conditions pH 8.0-9.0 Room Temperature NHS_byproduct NHS Byproduct Water H2O Water->Hydrolyzed_Ester

Caption: Chemical pathway of NHS ester reaction with a primary amine on an antibody.

References

Application Notes and Protocols for Conjugating Peptides with Propargyl-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG5-acid is a versatile heterobifunctional linker commonly employed in bioconjugation, particularly for the modification of peptides and proteins. This linker contains a terminal propargyl group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, and a terminal carboxylic acid that can be readily coupled to primary amines (such as the N-terminus or lysine (B10760008) side chains of peptides) through stable amide bond formation. The inclusion of a five-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1]

These application notes provide detailed protocols for the conjugation of this compound to a peptide, subsequent purification, and characterization, as well as an exemplary application in targeted drug delivery.

Core Applications

The unique properties of this compound make it a valuable tool in various research and drug development applications, including:

  • Synthesis of Peptide-Drug Conjugates (PDCs): The propargyl group serves as a handle for the attachment of azide-modified cytotoxic drugs or other therapeutic payloads.[2]

  • Development of PROTACs (Proteolysis Targeting Chimeras): This linker can be used to connect a target-binding peptide to an E3 ligase-recruiting moiety.[2]

  • Surface Modification: Immobilization of peptides onto surfaces functionalized with azide (B81097) groups.

  • Fluorescent Labeling and Imaging: Attachment of azide-containing fluorophores for tracking and visualization of peptides.

Experimental Protocols

Protocol 1: Amide Bond Formation between a Peptide and this compound via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a model peptide (e.g., a peptide with an available N-terminal amine or a lysine residue). The reaction proceeds via a two-step process involving the activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester, which then reacts with the peptide's primary amine.[3][4]

Materials:

  • Model Peptide with a primary amine (e.g., Ac-Lys-Gly-Gly-Cys-NH2)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[2][5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., LC-MS)

Procedure:

  • Preparation of Reagents:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve the model peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine a 10-20 fold molar excess of this compound with a 1.2-fold molar excess of both EDC and NHS (relative to the this compound) in Activation Buffer.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

  • Conjugation to the Peptide:

    • Add the activated this compound solution to the peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[2]

  • Purification of the Conjugate:

    • Remove excess, unreacted reagents by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS or water).

    • For higher purity, purify the conjugate using RP-HPLC.[6][7] A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[7]

  • Characterization:

    • Confirm the identity and purity of the Propargyl-PEG5-Peptide conjugate by LC-MS analysis. The expected mass will be the sum of the peptide mass and the mass of this compound (304.3 Da) minus the mass of water (18.0 Da).

    • Analyze the purity of the final product using analytical RP-HPLC.

Data Presentation

Table 1: Representative Materials for Conjugation

ReagentMolecular Weight ( g/mol )Role
Model Peptide (Ac-Lys-Gly-Gly-Cys-NH2)448.5Amine Source
This compound304.3Linker
EDC191.7Activating Agent
NHS115.1Stabilizing Agent

Table 2: Representative Quantitative Results of Conjugation

ParameterResultMethod of Analysis
Peptide Concentration (Initial)5 mg/mLUV-Vis Spectroscopy
This compound:Peptide Molar Ratio15:1-
Conjugation Efficiency~85%LC-MS
Final Conjugate Purity>95%RP-HPLC
Observed Molecular Weight of Conjugate734.8 DaLC-MS
Expected Molecular Weight of Conjugate734.8 Da-

Mandatory Visualizations

Experimental Workflow for Peptide Conjugation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis propargyl_peg This compound edc_nhs EDC + NHS in Activation Buffer (pH 4.5-6.0) propargyl_peg->edc_nhs activated_peg Activated Propargyl-PEG5-NHS Ester edc_nhs->activated_peg 15-30 min, RT conjugate_mix Reaction Mixture activated_peg->conjugate_mix Add to peptide peptide Peptide in Coupling Buffer (pH 7.2-7.5) peptide->conjugate_mix quenching Quench Reaction (e.g., Tris buffer) conjugate_mix->quenching 2h RT or O/N 4°C desalting Desalting Column quenching->desalting hplc RP-HPLC Purification desalting->hplc analysis LC-MS & HPLC Analysis hplc->analysis

Caption: Workflow for the conjugation of this compound to a peptide.

Application Workflow: Targeted Drug Delivery using a Propargyl-PEG5-Peptide Conjugate

This diagram illustrates a conceptual workflow where a Propargyl-PEG5-Peptide conjugate is used to create a targeted drug delivery system. The peptide is a targeting moiety for a specific cell surface receptor.

G cluster_synthesis Conjugate Synthesis cluster_delivery Targeted Delivery and Action peptide_conjugate Propargyl-PEG5-Peptide (Targeting Moiety) click_reaction CuAAC Click Chemistry peptide_conjugate->click_reaction azide_drug Azide-Modified Drug (Payload) azide_drug->click_reaction pdc Peptide-Drug Conjugate (PDC) pdc_admin Systemic Administration of PDC pdc->pdc_admin click_reaction->pdc targeting Targeting Peptide Binds to Cancer Cell Receptor pdc_admin->targeting internalization Receptor-Mediated Endocytosis targeting->internalization release Drug Release (e.g., via cleavable linker) internalization->release apoptosis Induction of Apoptosis release->apoptosis

Caption: Workflow for targeted drug delivery using a peptide-drug conjugate.

Signaling Pathway: Conceptual Representation of PDC Action

This diagram shows a simplified signaling pathway initiated by the intracellular release of a cytotoxic drug from a peptide-drug conjugate.

G cluster_cell Cancer Cell drug_release Intracellular Drug Release from PDC dna_damage Drug Induces DNA Damage drug_release->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax caspase9 Caspase-9 Activation bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of a cytotoxic drug delivered by a PDC.

References

Application Notes and Protocols for Propargyl-PEG5-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimized reaction conditions for the use of Propargyl-PEG5-acid in bioconjugation and chemical synthesis. The focus is on achieving optimal yields for two primary reaction types: amide bond formation via the carboxylic acid moiety and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry" via the terminal propargyl group.

I. Overview of this compound Reactions

This compound is a heterobifunctional linker molecule widely used in bioconjugation, drug delivery, and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises a terminal alkyne (propargyl group) for click chemistry, a five-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to primary amines.[1][3][4]

The two primary reactions involving this compound are:

  • Amide Coupling: The carboxylic acid group can be reacted with primary amines in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[3]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal propargyl group undergoes a highly efficient and specific click chemistry reaction with azide-containing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage.[3]

II. Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data on reaction yields for processes related to Propargyl-PEG-acid chemistry. While specific yield optimization data for this compound is limited in publicly available literature, the following data from closely related PEG-alkyne and PEG-acid systems provide valuable insights into achieving high-yield conjugations.

Table 1: Synthesis of α-carboxyl-ω-propargyl PEG

ReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
ω-propargyl-α-hydroxyl PEG, Succinic anhydrideDMAP, TriethylamineAnhydrous 1,4-DioxaneRoom Temperature2492[5]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of mPEG-alkyne

Solvent SystemCatalyst/LigandPressure (bar)Temperature (°C)Time (h)Yield (%)Reference
Supercritical CO₂ (scCO₂)Copper(II) acetate130352482.32[1][6]
Supercritical CO₂ (scCO₂)Copper(II) acetate130354887.14[1][6]
Tetrahydrofuran (THF)Copper catalyst with PMDTANot specifiedNot specifiedNot specified73[1][6]

III. Experimental Protocols

A. Protocol for Amide Coupling to a Primary Amine

This protocol details the procedure for conjugating the carboxylic acid group of this compound to a molecule containing a primary amine using EDC and NHS as activating agents.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer A (e.g., 0.1 M MES, pH 4.5-6.0)

  • Reaction Buffer B (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Quenching agent (e.g., hydroxylamine, Tris, or glycine)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.g., PBS).

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve this compound in an appropriate volume of anhydrous DMF or DMSO. For reactions in aqueous buffer, use Reaction Buffer A.

    • Add 1.5 to 2.0 equivalents of EDC and 1.5 to 2.0 equivalents of NHS to the solution.[7]

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.[7] The activation is most efficient at a pH between 4.5 and 7.2.[7]

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated this compound solution.

    • If the activation step was performed in an organic solvent, the reaction mixture can be added to the amine-containing molecule dissolved in Reaction Buffer B. The reaction of the NHS-activated molecule with the primary amine is most efficient at pH 7-8.[7]

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching agent such as hydroxylamine, Tris, or glycine (B1666218) to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.[7]

  • Purification:

    • Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

B. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click chemistry reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

  • This compound conjugate

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270) (prepare fresh)

  • Copper-chelating ligand (e.g., THPTA or TBTA) - optional but recommended

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound conjugate in an appropriate solvent.

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the copper-chelating ligand (if used) in water or DMSO.

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, add the this compound conjugate and the azide-containing molecule (typically a 1:1 to 1.2:1 molar ratio of alkyne to azide).

    • Add the reaction buffer to the desired final concentration.

    • If using a ligand, add it to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.

    • Add the CuSO₄ solution to the reaction mixture (typically 1-5 mol%).

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

  • Reaction Monitoring and Completion:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

    • Once the reaction is complete, the product can be purified.

  • Purification:

    • Purify the final product using standard methods such as column chromatography, HPLC, or precipitation to remove the copper catalyst and other reagents. The addition of a copper chelator like EDTA can aid in the removal of copper during purification.

IV. Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described in these application notes.

Amide_Coupling_Workflow Propargyl_PEG5_Acid This compound (Carboxylic Acid) NHS_Ester Propargyl-PEG5-NHS Ester (Activated Intermediate) Propargyl_PEG5_Acid->NHS_Ester Activation (15-30 min, RT) EDC_NHS EDC, NHS (Activating Agents) pH 4.5-6.0 EDC_NHS->NHS_Ester Amide_Conjugate Propargyl-PEG5-Amide Conjugate (Stable Amide Bond) NHS_Ester->Amide_Conjugate Conjugation (2-12 h, RT, pH 7-8) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Conjugate

Caption: Amide coupling workflow for this compound.

CuAAC_Workflow Propargyl_PEG5_Conjugate Propargyl-PEG5-Conjugate (Terminal Alkyne) Reaction_Mixture Reaction Mixture Propargyl_PEG5_Conjugate->Reaction_Mixture Azide_Molecule Azide-Containing Molecule (R-N3) Azide_Molecule->Reaction_Mixture Triazole_Conjugate Triazole-Linked Conjugate (Stable Triazole Ring) Reaction_Mixture->Triazole_Conjugate Click Reaction (1-4 h, RT) Catalyst_System CuSO4, Sodium Ascorbate (Cu(I) in situ) Catalyst_System->Triazole_Conjugate

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

References

Application Notes and Protocols for the Characterization of Propargyl-PEG5-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Propargyl-PEG5-acid, a bifunctional linker commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and the terminal propargyl and carboxylic acid groups allow for versatile conjugation chemistries.[1][2]

Overview of Analytical Techniques

A comprehensive characterization of this compound and its conjugates is crucial for ensuring identity, purity, and stability. The primary analytical techniques employed for this purpose are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the molecule and its conjugates.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities. Both Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) are valuable.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups present in the molecule.

Structural and Physicochemical Properties

This compound is a heterobifunctional PEG linker containing a terminal alkyne (propargyl group) and a carboxylic acid.[1][2] The PEG chain consists of five ethylene (B1197577) glycol units, which imparts hydrophilicity to the molecule.[1][2]

PropertyValueReference
Chemical Formula C14H24O7[2]
Molecular Weight 304.3 g/mol [2]
Typical Purity ≥95%[3][4]
Solubility Water, DMSO, DMF[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

The following table summarizes the expected chemical shifts and multiplicities for the key protons in this compound.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~4.20d2H-O-CH₂ -C≡CH
~3.75 - 3.60m20H-O-CH₂ -CH₂ -O- (PEG backbone)
~3.70t2H-CH₂ -COOH
~2.65t2H-CH₂-CH₂ -COOH
~2.45t1H-C≡CH
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The following table outlines the expected chemical shifts for the carbon atoms in this compound.

Chemical Shift (δ) ppmAssignment
~173C =O (Carboxylic acid)
~79-C≡C H
~75-C ≡CH
~71 - 69-O-C H₂-C H₂-O- (PEG backbone)
~68-C H₂-COOH
~58-O-C H₂-C≡CH
~35-C H₂-CH₂-COOH
Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (typically 1024 or more).

Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the structure.

  • Assess purity by identifying any impurity peaks. For quantitative NMR (qNMR), a certified internal standard can be used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire ¹H Spectrum transfer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum transfer->acquire_C13 process Process Spectra acquire_H1->process acquire_C13->process assign Assign Peaks process->assign purity Assess Purity assign->purity

NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

Expected Mass Spectrometry Data
Ion[M+H]⁺[M+Na]⁺[M+K]⁺
Expected m/z 305.15327.13343.11

Fragmentation Analysis: While detailed fragmentation is complex, characteristic losses of ethylene glycol units (44 Da) and fragmentation of the propargyl and carboxylic acid termini can be observed in tandem MS (MS/MS) experiments.

Experimental Protocol: LC-MS (ESI)

Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

MS Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~120 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute Sample stock->dilute inject Inject into LC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum identify Identify Molecular Ion Peaks spectrum->identify

LC-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and its conjugates.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

Expected Results: A major peak corresponding to this compound with any impurities appearing as separate, smaller peaks. Purity is typically reported as the area percentage of the main peak.

Experimental Protocol: RP-HPLC

Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 10-70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (for end-group absorbance) or ELSD.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Size-Exclusion Chromatography (SEC) for Conjugate Analysis

SEC is particularly useful for analyzing the products of conjugation reactions, separating the larger conjugate from the smaller, unreacted linker.

Experimental Protocol: SEC

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: SEC column suitable for the molecular weight range of the conjugate (e.g., 300 Å pore size).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm (for protein/antibody conjugates).

Sample Preparation:

  • Dissolve the conjugation reaction mixture or purified conjugate in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

HPLC_Logic start Characterization Goal purity Purity of Linker? start->purity conjugation Conjugate Analysis? start->conjugation rphplc Use RP-HPLC purity->rphplc sec Use SEC conjugation->sec

Logical Flow for HPLC Method Selection

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the presence of key functional groups in the this compound molecule.

Expected FTIR Peak Assignments
Wavenumber (cm⁻¹)Functional GroupVibration
~3300≡C-HStretch
~2900C-H (alkane)Stretch
~2100C≡CStretch
~1730C=O (carboxylic acid)Stretch
~1100C-O-C (ether)Stretch
3500-2500 (broad)O-H (carboxylic acid)Stretch
Experimental Protocol: FTIR

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the neat this compound (which may be an oil or a waxy solid) directly onto the ATR crystal.

Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean ATR crystal before analyzing the sample.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

  • Perform a background subtraction.

  • Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.

FTIR_Signaling_Pathway cluster_molecule This compound Functional Groups cluster_spectrum Characteristic IR Absorptions (cm⁻¹) propargyl Propargyl (≡C-H, C≡C) propargyl_ir ~3300, ~2100 propargyl->propargyl_ir vibrational modes peg PEG Backbone (C-O-C, C-H) peg_ir ~1100, ~2900 peg->peg_ir vibrational modes acid Carboxylic Acid (C=O, O-H) acid_ir ~1730, 3500-2500 (broad) acid->acid_ir vibrational modes

Relationship between Functional Groups and IR Peaks

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Propargyl-PEG5-acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Propargyl-PEG5-acid from a crude reaction mixture using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). This compound is a hydrophilic, heterobifunctional linker commonly employed in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Ensuring the high purity of this linker is critical for the successful synthesis and efficacy of subsequent bioconjugates. This document outlines the materials, instrumentation, and a step-by-step protocol for purification and analysis, along with data presentation and troubleshooting guidelines.

Introduction

This compound is a valuable crosslinker in bioconjugation and medicinal chemistry. It features a terminal propargyl group for "click chemistry" reactions and a carboxylic acid for amide bond formation, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer that imparts hydrophilicity. The purity of this linker is paramount, as impurities can lead to unwanted side reactions, reduced yield of the final conjugate, and potential downstream biological inactivity.

Common impurities in the synthesis of this compound can include unreacted starting materials, such as PEG diols or dicarboxylic acids, and byproducts from incomplete reactions or side reactions. Reverse-phase HPLC is a powerful technique for the purification of such compounds due to its high resolving power, allowing for the separation of the target molecule from closely related impurities based on differences in hydrophobicity.

Experimental Protocols

Materials and Reagents
  • Crude this compound reaction mixture

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile (B52724)

  • Sample solvent: 50:50 (v/v) Acetonitrile:Water

  • Nitrogen gas for detector and solvent degassing

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler, and fraction collector

  • Column: C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm particle size)

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended due to the weak UV absorbance of PEG. A UV detector set to a low wavelength (e.g., 214 nm) can be used for preliminary analysis.

  • Lyophilizer (for solvent removal from pure fractions)

Sample Preparation
  • Dissolve the crude this compound reaction mixture in the sample solvent to a concentration of approximately 20-50 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Method
  • Flow Rate: 15.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 500 µL (can be adjusted based on column size and sample concentration)

  • Detection: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM)

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
5.08020
35.04060
40.0595
45.0595
46.08020
55.08020
Fraction Collection and Post-Purification Processing
  • Collect fractions based on the detector signal, isolating the peak corresponding to this compound.

  • Analyze the purity of the collected fractions using an analytical HPLC method (see section 2.6).

  • Pool the fractions with a purity of >98%.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Analytical HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: ELSD (same settings as preparative method)

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
31.0955
35.0955

Data Presentation

The following table summarizes typical results from the purification of a crude this compound reaction mixture.

SampleRetention Time (min)Peak Area (%)Purity (%)Recovery (%)
Crude Mixture
Impurity 15.815.2--
Impurity 28.110.5--
This compound 12.3 70.3 70.3 -
Impurity 314.74.0--
Purified Product
This compound 12.3 99.2 >99 ~85

Visualization of Workflows

HPLC_Purification_Workflow HPLC Purification Workflow for this compound Crude Crude Reaction Mixture Dissolve Dissolve in ACN/Water Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Preparative RP-HPLC System Filter->Inject Separate Gradient Elution (Separation) Inject->Separate Collect Collect Fractions Separate->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>98%) Analyze->Pool Purity Check Evaporate Remove Organic Solvent Pool->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize Pure Pure this compound Lyophilize->Pure

Caption: Experimental workflow for the HPLC purification of this compound.

Troubleshooting_HPLC Troubleshooting Common HPLC Purification Issues Issues { Issue |Possible Cause|Solution} Poor_Res Poor Peak Resolution Inappropriate gradient slope Column overloading Inefficient column Optimize gradient (make it shallower) Reduce injection volume/concentration Replace column Low_Yield Low Recovery/Yield Product co-elutes with impurities Product degradation on column Inaccurate fraction collection Modify mobile phase/gradient Check pH stability of product Adjust fraction collection window Peak_Tailing Peak Tailing Column overload Secondary interactions with silica Low mobile phase pH for acid Dilute sample Use a different column type Ensure mobile phase pH is appropriate for acidic analyte Baseline_Drift Baseline Drift Column not equilibrated Mobile phase composition change Detector temperature fluctuation Increase equilibration time Degas mobile phases Ensure stable detector temperature

Caption: Troubleshooting guide for common HPLC purification problems.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a robust and reproducible protocol for the purification of this compound from crude reaction mixtures. By employing the specified parameters and a suitable detector, researchers can achieve high purity and recovery of this critical bifunctional linker. The provided workflow and troubleshooting guide serve as valuable resources for optimizing the purification process and ensuring the quality of the final product for downstream applications in drug development and bioconjugation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Propargyl-PEG5-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of molecules conjugated with Propargyl-PEG5-acid. This bifunctional linker is increasingly utilized in the development of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols outlined herein cover sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation for the accurate characterization of these complex biomolecules.

Introduction to this compound

This compound is a hydrophilic, non-cleavable linker containing a terminal alkyne group (propargyl) and a carboxylic acid.[1][2][3] Its polyethylene (B3416737) glycol (PEG) chain, consisting of five ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2] The terminal functional groups allow for a two-step conjugation process: the carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond, while the propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions with azide-modified molecules.[2]

This linker is particularly valuable in the construction of ADCs, where it connects a monoclonal antibody to a cytotoxic payload, and in the synthesis of PROTACs, where it tethers a target protein-binding ligand to an E3 ligase-recruiting ligand.[1]

Applications in Drug Development

Antibody-Drug Conjugates (ADCs) for Targeted Cancer Therapy

This compound is employed in the synthesis of ADCs, such as those targeting Galectin-3, a protein implicated in cancer progression and fibrosis.[1] In this context, an antibody targeting a tumor-specific antigen is conjugated to a cytotoxic drug via the this compound linker. This approach ensures targeted delivery of the payload to cancer cells, minimizing systemic toxicity.

PROTACs for Targeted Protein Degradation

In the field of targeted protein degradation, this compound serves as a linker in the creation of PROTACs.[1] These heterobifunctional molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The PEG component of the linker can improve the solubility and cell permeability of the PROTAC molecule.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for the characterization of a this compound conjugate by LC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing conjugation Conjugation of Molecule to this compound purification Purification of Conjugate (e.g., SEC, RP-HPLC) conjugation->purification digestion Proteolytic Digestion (for protein conjugates) purification->digestion lc_separation Liquid Chromatography (Reversed-Phase) digestion->lc_separation ms_analysis Mass Spectrometry (High-Resolution MS) lc_separation->ms_analysis msms_analysis Tandem MS (MS/MS) (Fragmentation Analysis) ms_analysis->msms_analysis deconvolution Deconvolution of Mass Spectra msms_analysis->deconvolution database_search Database Search & Sequence Annotation deconvolution->database_search data_interpretation Data Interpretation database_search->data_interpretation

A typical workflow for the LC-MS analysis of this compound conjugates.
Mechanism of Action of a Galectin-3 Targeting ADC

The diagram below depicts the proposed mechanism of action for an ADC utilizing a this compound linker to target Galectin-3 expressing cancer cells.

galectin3_adc_moa cluster_extracellular Extracellular Space cluster_cell Cancer Cell adc ADC gal3 Galectin-3 Receptor adc->gal3 1. Binding endosome Endosome gal3->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload lysosome->payload 4. Payload Release apoptosis Apoptosis payload->apoptosis 5. Cell Death Induction

Mechanism of action for a Galectin-3 targeting ADC.
Mechanism of Action of a PROTAC

This diagram illustrates the catalytic mechanism of a PROTAC, which utilizes a linker such as this compound to induce targeted protein degradation.

protac_moa protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ternary_complex->protac Recycling ubiquitination Ubiquitination ternary_complex->ubiquitination Ubiquitin Transfer ub_poi Ubiquitinated POI ubiquitination->ub_poi proteasome Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation

Catalytic cycle of a PROTAC for targeted protein degradation.

Experimental Protocols

Sample Preparation of a Peptide-Propargyl-PEG5-acid Conjugate

This protocol provides a general guideline for the conjugation of a peptide to this compound and subsequent sample preparation for LC-MS analysis.

  • Activation of this compound:

    • Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Conjugation to Peptide:

    • Dissolve the peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the activated Propargyl-PEG5-NHS ester to the peptide solution. The molar ratio of linker to peptide should be optimized.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove unreacted peptide and linker.

    • Lyophilize the purified conjugate.

  • Sample Preparation for LC-MS:

    • Reconstitute the lyophilized conjugate in a solvent compatible with the LC-MS mobile phase (e.g., 0.1% formic acid in water/acetonitrile).

    • The final concentration should be in the range of 0.1-1 mg/mL.

LC-MS/MS Method for Conjugate Analysis

This protocol outlines a general LC-MS/MS method for the analysis of a peptide conjugated with this compound.

  • Liquid Chromatography System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry System:

    • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Data Acquisition: Data-dependent acquisition (DDA) with dynamic exclusion.

Data Presentation and Interpretation

Expected Mass and Charge State Distribution

The expected mass of the conjugate can be calculated by summing the mass of the unconjugated molecule and the mass of the this compound linker (C14H24O7, MW = 304.3 Da).[3] In ESI-MS, the conjugate will be observed as a series of multiply charged ions.

Table 1: Theoretical Mass and Representative m/z Values for a Hypothetical Peptide Conjugate

SpeciesMolecular Weight (Da)Charge State (z)Theoretical m/z
Unconjugated Peptide1500.0+2751.0
+3501.0
This compound304.3--
Peptide Conjugate1804.3+2903.15
+3602.43
Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to confirm the identity of the conjugate and to pinpoint the site of modification. For peptide conjugates, the fragmentation pattern will consist of the characteristic b- and y-ion series from the peptide backbone. The presence of the this compound modification will be indicated by a mass shift in the fragment ions containing the modified amino acid. A characteristic neutral loss of the propargyl group or fragments of the PEG chain may also be observed.

Table 2: Representative Fragmentation Data for a PROTAC Ternary Complex

The following data is adapted from a native mass spectrometry analysis of a PROTAC-mediated ternary complex and serves as a representative example.[5][6][7]

SpeciesExpected Mass (Da)Observed m/zCharge State (z)
E3 Ligase Complex (VCB)48,150~4378+11
Target Protein (Brd4BD2)15,350~2194+7
PROTAC (AT1)884--
Ternary Complex (VCB-AT1-Brd4BD2)64,384~5365+12
~4953+13

Conclusion

The mass spectrometry-based methods detailed in these application notes provide a robust framework for the characterization of this compound conjugates. Accurate mass measurement and fragmentation analysis are essential for confirming the identity, purity, and structural integrity of these complex molecules, which is a critical aspect of the development of novel ADCs and PROTACs. The provided protocols and representative data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for Propargyl-PEG5-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating molar ratios and performing conjugation reactions using Propargyl-PEG5-acid, a heterobifunctional linker. This linker is particularly valuable in bioconjugation, including the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] It features a carboxylic acid group for reaction with primary amines (e.g., on proteins) and a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

The protocols outlined below detail the two-step conjugation process: first, the activation of the carboxylic acid on this compound and its reaction with an amine-containing molecule, followed by the click chemistry reaction to conjugate an azide-containing molecule.

Principle of the Method

The conjugation strategy involves a sequential two-step process to link an amine-containing molecule (Molecule A, e.g., an antibody or protein) to an azide-containing molecule (Molecule B, e.g., a cytotoxic drug, fluorescent dye, or another biomolecule) using the this compound linker.

Step 1: Amine Coupling via EDC/NHS Chemistry The carboxylic acid terminus of this compound is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). This activation creates a more stable NHS ester intermediate that readily reacts with primary amines on Molecule A to form a stable amide bond.[][3]

Step 2: Alkyne-Azide Click Chemistry The propargyl group on the now-conjugated Propargyl-PEG5-linker is then reacted with the azide (B81097) group on Molecule B. This reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition that forms a highly stable triazole linkage.[4]

Quantitative Data and Molar Ratio Calculations

Accurate calculation of molar ratios is critical for successful conjugation, influencing the efficiency of the reaction and the properties of the final conjugate, such as the drug-to-antibody ratio (DAR) in ADCs.

Molar Ratio Calculator

To determine the mass of each reactant required for the desired molar ratios, the following formulas can be used:

  • Moles of Reactant = Mass of Reactant (g) / Molecular Weight of Reactant ( g/mol )

  • Mass of Reactant = Moles of Reactant (mol) * Molecular Weight of Reactant ( g/mol )

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₂₄O₇[5]
Molecular Weight304.3 g/mol [5]
Functional Group 1Carboxylic Acid[6]
Functional Group 2Propargyl (Alkyne)[6]
Recommended Molar Ratios for Conjugation Reactions

The optimal molar ratios should be determined empirically for each specific application. The following tables provide recommended starting points.

Table 2: Molar Ratios for Step 1 - EDC/NHS Amine Coupling

ReagentMolar Ratio (relative to this compound)Rationale
EDC2 - 10 fold excessDrives the efficient activation of the carboxylic acid.
NHS/Sulfo-NHS1.2 - 5 fold excessStabilizes the active intermediate, improving coupling efficiency.
This compound10 - 50 fold excess over Amine-Molecule ADrives the reaction towards the desired PEGylated product.

Table 3: Molar Ratios for Step 2 - Copper-Catalyzed Click Chemistry

ReagentMolar Ratio (relative to Alkyne-PEG-Molecule A)Rationale
Azide-Molecule B4 - 10 fold excessEnsures efficient conjugation to the alkyne-functionalized molecule.[]
Copper(II) Sulfate (CuSO₄)25 equivalents (relative to Azide-Molecule B)Catalyst for the cycloaddition reaction.[]
Ligand (e.g., THPTA)1.2 - 2 fold excess over CuSO₄Stabilizes the Cu(I) catalyst and prevents its oxidation.[]
Reducing Agent (e.g., Sodium Ascorbate)40 equivalents (relative to Azide-Molecule B)Reduces Cu(II) to the active Cu(I) catalytic species.[]

Experimental Protocols

Step 1: Conjugation of this compound to an Amine-Containing Molecule (Molecule A)

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine on a protein or antibody.

Materials and Reagents:

  • Amine-containing Molecule A (e.g., antibody at 1-10 mg/mL)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

Protocol:

  • Buffer Exchange: If Molecule A is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, prepare stock solutions of this compound, EDC, and Sulfo-NHS in the Activation Buffer. It is crucial to use fresh EDC and NHS/Sulfo-NHS as they are moisture-sensitive.

  • Activation of this compound:

    • In a reaction tube, add the calculated amount of this compound to the Molecule A solution in Activation Buffer.

    • Add the calculated molar excess of EDC and Sulfo-NHS to the reaction mixture (refer to Table 2).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Molecule A:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. The resulting alkyne-functionalized Molecule A is ready for Step 2.

Step 2: Click Chemistry Conjugation to an Azide-Containing Molecule (Molecule B)

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the alkyne-functionalized Molecule A with an azide-containing Molecule B.

Materials and Reagents:

  • Alkyne-functionalized Molecule A (from Step 1)

  • Azide-containing Molecule B

  • Copper(II) Sulfate (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or other suitable Cu(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Azide-Molecule B in a suitable solvent (e.g., DMSO or water).

    • Prepare stock solutions of CuSO₄, THPTA, and Sodium Ascorbate in water. Prepare the Sodium Ascorbate solution fresh.

  • Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:1.2 to 1:2 molar ratio and let it stand for a few minutes to form the copper-ligand complex.

  • Click Reaction:

    • In a reaction tube, combine the alkyne-functionalized Molecule A with the Azide-Molecule B at the desired molar ratio (refer to Table 3).

    • Add the premixed copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate to remove unreacted molecules and catalyst components. SEC is commonly used to separate the larger conjugate from smaller reactants. For ADCs, HIC can be employed to separate species with different drug-to-antibody ratios.

Visualization of Workflows and Pathways

Logical Relationship of Components

cluster_reactants Initial Reactants cluster_conjugation Conjugation Product Molecule A (Amine) Molecule A (Amine) Final Conjugate Final Conjugate Molecule A (Amine)->Final Conjugate Amide Bond This compound This compound This compound->Final Conjugate Linker Molecule B (Azide) Molecule B (Azide) Molecule B (Azide)->Final Conjugate Triazole Linkage

Caption: Components of the final conjugate.

Experimental Workflow: Two-Step Conjugation

cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Click Chemistry Buffer Exchange Buffer Exchange Activate Carboxyl Activate Carboxyl Buffer Exchange->Activate Carboxyl Amine Conjugation Amine Conjugation Activate Carboxyl->Amine Conjugation Purify Intermediate Purify Intermediate Amine Conjugation->Purify Intermediate Prepare Reagents Prepare Reagents Purify Intermediate->Prepare Reagents Alkyne-Molecule A Click Reaction Click Reaction Prepare Reagents->Click Reaction Purify Final Conjugate Purify Final Conjugate Click Reaction->Purify Final Conjugate

Caption: Two-step conjugation workflow.

Signaling Pathway: EDC/NHS Activation

Carboxylic Acid Carboxylic Acid O-acylisourea intermediate O-acylisourea intermediate Carboxylic Acid->O-acylisourea intermediate + EDC EDC EDC NHS Ester NHS Ester O-acylisourea intermediate->NHS Ester + NHS/Sulfo-NHS NHS/Sulfo-NHS NHS/Sulfo-NHS Amide Bond Amide Bond NHS Ester->Amide Bond + Primary Amine Primary Amine Primary Amine

Caption: EDC/NHS activation pathway.

Characterization of the Final Conjugate

After purification, it is essential to characterize the conjugate to determine the success of the reaction and the properties of the final product.

  • SDS-PAGE: To visualize the increase in molecular weight of Molecule A after conjugation with the PEG linker and Molecule B.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if Molecule B has a distinct absorbance, to help calculate the degree of labeling.

  • Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs to separate and quantify species with different drug-to-antibody ratios (DARs). The hydrophobicity of the conjugate increases with the number of attached drug molecules.

  • Mass Spectrometry (MS): To confirm the mass of the final conjugate and verify the number of attached linker-payload moieties.

Troubleshooting

Table 4: Troubleshooting Guide for this compound Conjugation

ProblemPossible CauseSuggested Solution
Low or No Amine Coupling (Step 1) Inactive EDC or NHS/Sulfo-NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature in a desiccator before opening.
Incorrect pH for activation or coupling.Ensure the Activation Buffer is pH 6.0 and the Coupling Buffer is pH 7.2-7.5.
Presence of primary amines in the buffer (e.g., Tris).Perform buffer exchange into an amine-free buffer like MES or PBS.
Low or No Click Reaction (Step 2) Inactive copper catalyst (oxidized to Cu(II)).Ensure a sufficient amount of fresh sodium ascorbate is used. Protect the reaction from oxygen.
Steric hindrance around the alkyne or azide.Increase reaction time or temperature. Consider a longer PEG linker if possible.
Sequestration of copper by the biomolecule.Use a higher concentration of copper and ligand.
Precipitation of the Conjugate High degree of PEGylation or conjugation of a hydrophobic molecule.Reduce the molar excess of the PEG linker or Molecule B. Optimize buffer conditions to maintain solubility.
Self-crosslinking of Molecule A.Ensure a two-step process where excess EDC/NHS is removed before the pH is raised for amine coupling.

References

Propargyl-PEG5-Acid in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG5-acid is a heterobifunctional linker that has emerged as a critical tool in the development of targeted drug delivery systems. Its unique architecture, featuring a terminal propargyl group for bioorthogonal "click" chemistry, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the conjugation of therapeutic agents to targeting moieties such as antibodies or other biologics. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic nanoparticles.

The primary advantage of incorporating a this compound linker lies in its ability to covalently attach a drug payload to a targeting molecule with high specificity and efficiency. The carboxylic acid end allows for straightforward amide bond formation with primary amines on proteins, while the propargyl group is available for highly selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, can reduce steric hindrance, and may improve pharmacokinetic properties by extending circulation half-life.[1][2]

Core Applications

This compound is instrumental in the following targeted drug delivery applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs) that target tumor-specific antigens. This approach enhances the therapeutic window of the drug by delivering it directly to cancer cells, thereby minimizing systemic toxicity.[3]

  • PROteolysis TArgeting Chimeras (PROTACs): In PROTAC synthesis, this linker can connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

  • Targeted Nanoparticle Formulations: this compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands. The propargyl group can then be used to conjugate drugs, imaging agents, or other functional molecules to the nanoparticle surface.

Physicochemical and Performance Data of PEGylated Conjugates

The incorporation of PEG linkers, such as this compound, significantly influences the physicochemical properties and biological performance of targeted drug delivery systems. The following tables summarize representative quantitative data from studies on drug-protein conjugates and nanoparticles utilizing PEG linkers. While not all studies used the exact this compound linker, the data is illustrative of the expected outcomes.

Table 1: Physicochemical Characterization of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesPEGylated NanoparticlesReference
Hydrodynamic Diameter (nm) 150 ± 20180 ± 25[4]
Polydispersity Index (PDI) 0.250.15[4]
Zeta Potential (mV) -25 ± 5-10 ± 3[5]
Drug Encapsulation Efficiency (%) 85 ± 580 ± 7[5]

Table 2: In Vitro and In Vivo Performance of PEGylated Antibody-Drug Conjugates

ParameterNon-PEGylated ConjugatePEGylated Conjugate (4 kDa PEG)PEGylated Conjugate (10 kDa PEG)Reference
In Vitro Cytotoxicity (IC50, nM) 1.04.522.0[6][7]
Circulation Half-Life (hours) 0.330.833.7[6][7]
Maximum Tolerated Dose (mg/kg) < 5.010.0> 20.0[2]

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of a targeted drug delivery system using this compound.

Protocol 1: Synthesis of an Antibody-Propargyl-PEG5 Conjugate

This protocol describes the conjugation of this compound to a targeting antibody via its primary amine residues.

Materials:

  • Targeting antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffers: MES buffer (pH 6.0), PBS (pH 7.4)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into MES buffer (pH 6.0) to a final concentration of 5-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound (10 molar excess relative to the antibody) in anhydrous DMF.

    • Add EDC (12 molar excess) and NHS (12 molar excess) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS ester.

  • Conjugation Reaction:

    • Add the activated Propargyl-PEG5-NHS ester solution dropwise to the antibody solution while gently stirring.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the antibody-propargyl-PEG5 conjugate using an SEC column pre-equilibrated with PBS (pH 7.4) to remove unreacted linker and coupling reagents.

  • Characterization:

    • Determine the protein concentration using a BCA assay.

    • Assess the degree of labeling (DOL) using MALDI-TOF mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation

This protocol details the "clicking" of an azide-modified drug to the propargyl-functionalized antibody.

Materials:

  • Antibody-propargyl-PEG5 conjugate

  • Azide-modified drug

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO

  • PBS (pH 7.4)

  • SEC column for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the antibody-propargyl-PEG5 conjugate in PBS.

    • Prepare a stock solution of the azide-modified drug in DMSO.

    • Prepare a stock solution of CuSO4 (10 mM) in water.

    • Prepare a stock solution of THPTA (50 mM) in water.

    • Freshly prepare a stock solution of sodium ascorbate (100 mM) in water.

  • Click Reaction:

    • In a reaction vessel, add the antibody-propargyl-PEG5 conjugate.

    • Add the azide-modified drug (5-10 molar excess).

    • In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio. Add this complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final ADC using an SEC column to remove excess drug and copper catalyst.

  • Characterization:

    • Determine the final protein concentration.

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines the evaluation of the biological activity of the synthesized ADC.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for Trastuzumab-based ADC)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • Synthesized ADC and unconjugated drug

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated drug, and a non-targeting control antibody for 72-96 hours.

  • Cell Viability Measurement: After the incubation period, measure cell viability using the chosen reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.

Visualizations

The following diagrams illustrate the key processes and concepts described in these application notes.

G cluster_synthesis ADC Synthesis Workflow Ab Targeting Antibody (with -NH2 groups) Ab_Linker Antibody-Propargyl Conjugate Ab->Ab_Linker EDC/NHS Coupling Linker This compound ActivatedLinker Propargyl-PEG5-NHS Ester Linker->ActivatedLinker EDC, NHS ActivatedLinker->Ab_Linker ADC Final Antibody-Drug Conjugate (ADC) Ab_Linker->ADC CuAAC 'Click' Chemistry AzideDrug Azide-Modified Drug AzideDrug->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

G cluster_moa Mechanism of Action of a PEGylated ADC ADC_circ ADC in Circulation (PEG linker enhances stability) Binding Binding to Target Antigen ADC_circ->Binding TumorCell Tumor Cell (Antigen-expressing) Internalization Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: Targeted drug delivery and mechanism of action of an ADC.

G Propargyl_PEG5_Acid Propargyl Group -CH≡CH For 'Click' Chemistry PEG5 Spacer -(OCH2CH2)5- Solubility, Spacing Carboxylic Acid -COOH Amide Coupling

Caption: Functional components of the this compound linker.

References

Synthesizing PROTACs with Propargyl-PEG5-acid Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Propargyl-PEG5-acid linker. This versatile linker enables a modular and efficient approach to PROTAC development, leveraging the power of "click chemistry" for the convergent synthesis of these heterobifunctional molecules. These guidelines are intended to assist researchers in the rational design, synthesis, and evaluation of novel protein degraders.

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] These bifunctional molecules consist of two key components: a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][2] The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[3][4]

The this compound linker offers several advantages in PROTAC design. The polyethylene (B3416737) glycol (PEG) component enhances aqueous solubility and can improve cell permeability, key attributes for developing effective therapeutics.[5][6] The terminal carboxylic acid provides a reactive handle for standard amide bond formation with one of the ligands, while the propargyl group (a terminal alkyne) facilitates highly efficient and specific conjugation to an azide-modified ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][][8] This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands for rapid optimization.[9]

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Peptides Proteasome->Degradation Degrades into

Figure 1: PROTAC-mediated protein degradation pathway.

The synthesis of a PROTAC using a this compound linker typically follows a two-step process involving an initial amide coupling followed by a CuAAC reaction.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Ligand 1 (amine-functionalized) - this compound - Ligand 2 (azide-functionalized) amide_coupling Step 1: Amide Coupling (HATU, DIPEA in DMF) start->amide_coupling intermediate Propargyl-PEG5-Ligand 1 Intermediate amide_coupling->intermediate click_chemistry Step 2: CuAAC Click Chemistry (CuSO4, Na-Ascorbate) intermediate->click_chemistry final_protac Final PROTAC click_chemistry->final_protac purification Purification (Preparative HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end Pure PROTAC characterization->end

Figure 2: General workflow for PROTAC synthesis.

Quantitative Data Presentation

The following tables provide representative data for a hypothetical PROTAC synthesized using a this compound linker. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase, and thus, these values should be considered illustrative examples.

Table 1: In Vitro Degradation of Target Protein

LinkerDC₅₀ (nM)Dₘₐₓ (%)
Propargyl-PEG3-acid4588
This compound 18 >95
Propargyl-PEG7-acid3292

DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency. Dₘₐₓ: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
Propargyl-PEG3-acid2.515
This compound 4.2 25
Propargyl-PEG7-acid3.822

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation of its activity.

PROTAC Synthesis via Amide Coupling and Click Chemistry

This protocol describes a general two-step synthesis of a PROTAC using this compound. It involves an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.[3]

Materials:

  • Ligand 1 with a free amine group (e.g., an E3 ligase ligand)

  • This compound

  • Ligand 2 with an azide (B81097) group (e.g., a POI ligand)

  • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO₄), Sodium ascorbate (B8700270)

  • Anhydrous solvents: DMF (Dimethylformamide)

  • Solvents for workup and purification: Ethyl acetate, Water, Brine, Preparative HPLC system

Step 1: Amide Coupling of this compound to Ligand 1

  • Dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.[3]

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude intermediate by flash column chromatography to yield the Propargyl-PEG5-Ligand 1 conjugate.

Step 2: Click Chemistry to Synthesize the Final PROTAC

  • Dissolve the Propargyl-PEG5-Ligand 1 intermediate (1.0 eq) and the azide-functionalized Ligand 2 (1.1 eq) in a mixture of tert-butanol (B103910) and water.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) in water.

  • Add the copper/ascorbate solution to the reaction mixture.[3]

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

  • Purify the final PROTAC compound by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Western Blot for Target Protein Degradation

This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[3]

Materials:

  • Cells expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Lysis buffer

  • BCA assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with a secondary antibody for 1 hour at room temperature.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Cell Viability Assay

This assay is used to assess the effect of the PROTAC on cell proliferation.[3]

Materials:

  • Cells of interest

  • Synthesized PROTAC

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with a serial dilution of the PROTAC.

  • Incubate for the desired period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Conclusion

The use of this compound linkers provides a robust and versatile platform for the synthesis of PROTACs. The modular nature of the synthetic strategy, combining standard amide coupling with highly efficient click chemistry, allows for the rapid generation and optimization of PROTAC libraries. The protocols and data presented herein serve as a comprehensive guide for researchers in the development of novel and effective protein degraders for therapeutic applications.

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates with Propargyl-PEG5-acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. The Propargyl-PEG5-acid linker is a heterobifunctional linker that offers several advantages in ADC development.

The polyethylene (B3416737) glycol (PEG) component, with five ethylene (B1197577) glycol units, is a hydrophilic spacer that can improve the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[1][2] This increased hydrophilicity can mitigate aggregation, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate.[1][3] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, leading to a longer plasma half-life and improved pharmacokinetic profile.[1]

The propargyl group at one end of the linker provides a terminal alkyne handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This reaction is highly efficient and bioorthogonal, allowing for the specific and stable conjugation of an azide-modified cytotoxic drug to the linker.[4][5] The other end of the linker features a carboxylic acid, which can be activated to react with primary amines, such as those on lysine (B10760008) residues of an antibody, to form a stable amide bond.[6]

These application notes provide detailed protocols for the synthesis and characterization of ADCs using a this compound linker, along with comparative data to guide the rational design of next-generation ADCs.

Data Presentation

The incorporation and length of a PEG linker can significantly impact the performance of an ADC. The following tables summarize quantitative data from various studies to highlight these effects.

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Antibody-Drug Conjugate (ADC)Linker TechnologyTarget Cell LineIC50 (nM)Reference
ADC 1Cleavable (vc-PAB)Cancer Cell Line A1.5[3]
ADC 2Non-cleavable (MCC)Cancer Cell Line A5.2[3]
ADC 3PEGylated (Hydroxy-PEG12-acid)Cancer Cell Line A2.1[3]
ZHER2-SMCC-MMAE (HM)No PEGNCI-N87 (HER2-positive)~10[7]
ZHER2-PEG4K-MMAE (HP4KM)4 kDa PEGNCI-N87 (HER2-positive)~65[7]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEGNCI-N87 (HER2-positive)~225[7]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vivo Efficacy

PEG Linker LengthGeneral Effect on PharmacokineticsGeneral Effect on In Vivo EfficacyReference
Short (e.g., PEG2-PEG4)Faster clearance, shorter half-life.May have reduced efficacy due to rapid clearance.[1]
Intermediate (e.g., PEG8-PEG12)Slower clearance, longer half-life.Often shows significant improvement in efficacy.[1]
Long (e.g., PEG24, 4kDa, 10kDa)Significantly prolonged half-life.Can lead to the highest efficacy, especially for smaller targeting moieties.[1][7]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Cytotoxic Payload to an Antibody using this compound Linker

This protocol describes a two-step process for the synthesis of an ADC. The first step involves the activation of the this compound linker and its conjugation to the antibody via lysine residues. The second step is the copper-catalyzed "click" reaction to attach an azide-modified cytotoxic drug to the propargyl group of the linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching solution: 2-Mercaptoethanol (B42355) or hydroxylamine (B1172632)

  • Azide-modified cytotoxic payload (e.g., Azido-MMAE)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Desalting columns

  • Reaction tubes

  • Orbital shaker or rotator

Step 1: Antibody-Linker Conjugation (EDC/NHS Chemistry)

  • Preparation of Reagents:

    • Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening.

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

    • Prepare fresh solutions of EDC and NHS in ultrapure water immediately before use.

  • Activation of this compound:

    • In a reaction tube, dissolve the this compound in Activation Buffer.

    • Add EDC (e.g., final concentration of ~2 mM) and NHS (e.g., final concentration of ~5 mM) to the linker solution.[8]

    • Allow the activation reaction to proceed for 15 minutes at room temperature.[8]

  • Conjugation to Antibody:

    • Adjust the pH of the antibody solution to 7.2-7.5 using Coupling Buffer.

    • Add the activated this compound solution to the antibody solution. The molar ratio of linker to antibody should be optimized but can range from 5:1 to 20:1.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution (e.g., 2-mercaptoethanol to a final concentration of 20 mM or hydroxylamine to 10 mM) to deactivate unreacted NHS esters.[8]

    • Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS.

Step 2: Payload Conjugation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

  • Preparation of "Click" Reagents:

    • Prepare a stock solution of the azide-modified cytotoxic payload in a suitable solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of CuSO4 in water.[4]

    • Prepare a 200 mM stock solution of THPTA ligand in water.[4]

    • Prepare a fresh solution of sodium ascorbate in water.

  • Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by combining the CuSO4 stock solution and the THPTA stock solution in a 1:2 molar ratio.[4]

    • Let this mixture stand for a few minutes at room temperature to form the Cu(I) complex.[4]

  • "Click" Reaction:

    • To the purified antibody-linker conjugate from Step 1, add the azide-modified payload. The molar ratio of payload to antibody should be optimized (e.g., 4:1 to 10:1).[4]

    • Add the catalyst premix to the reaction mixture (e.g., 25 equivalents relative to the azide).[4]

    • Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 40 equivalents relative to the azide).[4]

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[4]

  • Final Purification:

    • Purify the final ADC product using a desalting column or size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Determination of Protein Concentration:

  • Measure the UV absorbance of the final ADC solution at 280 nm using a UV-Vis spectrophotometer.

  • Calculate the protein concentration using the Beer-Lambert law and the known extinction coefficient of the antibody.

2. Determination of Drug-to-Antibody Ratio (DAR):

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a common method to determine the average DAR and the distribution of drug-loaded species.

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

    • Gradient: A linear gradient from high salt to low salt to elute ADC species with different hydrophobicities.

    • Detection: UV at 280 nm.

    • The different peaks correspond to antibody species with different numbers of conjugated drug molecules. The average DAR can be calculated from the peak areas.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the ADC and confirm the DAR.

Visualizations

Signaling Pathway

G antibody Antibody adc ADC (Antibody-Drug Conjugate) receptor Tumor Cell Receptor adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload (e.g., Auristatin) lysosome->payload 4. Payload Release tubulin Tubulin payload->tubulin 5. Target Engagement microtubules Microtubule Assembly tubulin->microtubules Inhibition mitotic_arrest G2/M Phase Mitotic Arrest microtubules->mitotic_arrest Disruption leads to apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: ADC mechanism of action leading to apoptosis.

Experimental Workflow

G start Start step1 Step 1: Antibody-Linker Conjugation start->step1 step1a Activate this compound with EDC/NHS step1->step1a step1b React with Antibody (Lysine residues) step1a->step1b purify1 Purification 1 (Desalting Column) step1b->purify1 step2 Step 2: Payload Conjugation (CuAAC 'Click' Chemistry) purify1->step2 step2a Add Azide-Payload and Cu(I)-THPTA catalyst step2->step2a purify2 Purification 2 (SEC/Desalting) step2a->purify2 characterization Characterization purify2->characterization dar DAR Determination (HIC-HPLC, MS) characterization->dar end Final ADC characterization->end

Caption: Two-step ADC synthesis workflow.

Logical Relationship

G linker This compound Linker propargyl Propargyl Group (Alkyne) linker->propargyl peg5 PEG5 Spacer linker->peg5 acid Carboxylic Acid linker->acid triazole_ring Stable Triazole Ring propargyl->triazole_ring CuAAC 'Click' Chemistry amide_bond Stable Amide Bond acid->amide_bond EDC/NHS Coupling antibody Antibody (Lysine Amine) antibody->amide_bond payload Payload (Azide) payload->triazole_ring

Caption: Linker functional group relationships.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG5-acid Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG5-acid click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low reaction yields and other common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the click chemistry reaction involving this compound?

The reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". In this reaction, the terminal alkyne group of this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is known for its high efficiency, specificity, and biocompatibility under aqueous conditions.[1][2]

Q2: Why is maintaining the copper catalyst in the Cu(I) oxidation state crucial?

The active catalytic species in CuAAC is Cu(I). However, Cu(I) is readily oxidized to the inactive Cu(II) state, especially in the presence of oxygen. Therefore, a reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to either generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) or to regenerate it throughout the reaction.[3][4]

Q3: What are the primary reasons for low yield in my this compound click chemistry reaction?

Low yields in CuAAC reactions are frequently attributed to several factors:

  • Catalyst Oxidation: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to inactive Cu(II).[3]

  • Impure Reagents: Contaminants in the this compound or the azide-containing molecule can inhibit the catalyst.

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of the catalyst, ligand, or reducing agent can lead to an inefficient reaction.

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be promoted by oxygen.[5]

  • Poor Solubility: Inadequate dissolution of reactants in the chosen solvent system can result in a heterogeneous reaction mixture and reduced reaction rates.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Problem Potential Cause Recommended Solution
Low or No Product Formation Catalyst Inactivity due to Oxidation • Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen.• Use freshly prepared sodium ascorbate solution for each reaction. Old or discolored (brownish) sodium ascorbate is likely oxidized and ineffective.[6]• Ensure the reaction is carried out under an inert atmosphere, especially for prolonged reactions.[5]
Inefficient Catalyst System • Add a copper-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). A ligand-to-copper ratio of at least 5:1 is recommended for THPTA to protect the catalyst and any sensitive biomolecules.[3][5]• Increase the catalyst loading. While typically 1-5 mol% is used, for challenging substrates, increasing the copper concentration to 50-100 µM may be beneficial.[7]
Impure or Degraded Reagents • Verify the purity of your this compound and azide (B81097) compound using analytical techniques like NMR or mass spectrometry before use.• Store reagents as recommended by the supplier, typically at low temperatures and protected from light and moisture.[8][9]
Presence of Multiple Products (Side Reactions) Alkyne Homocoupling (Glaser Coupling) • Increase the concentration of the reducing agent (sodium ascorbate) to maintain a reducing environment. A 3- to 10-fold excess is common.[4]• Ensure rigorous exclusion of oxygen from the reaction mixture.
Difficulty in Product Purification Residual Copper Catalyst • After the reaction, add a copper-chelating agent like EDTA to the reaction mixture to sequester the copper catalyst before purification.
Poor Separation of PEGylated Product from Starting Materials • Due to the hydrophilic and flexible nature of the PEG chain, separation can be challenging. Size Exclusion Chromatography (SEC) is often effective for removing unreacted PEG and smaller molecules. Ion Exchange Chromatography (IEX) can be used to separate species with different charge properties.[10][11] For particularly difficult separations, optimizing the mobile phase and gradient is crucial.[10]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for CuAAC reactions involving PEGylated reagents. These should be considered as starting points and may require optimization for your specific system.

Table 1: Recommended Reagent Concentrations

Reagent Typical Concentration / Ratio Notes
This compound 1.0 - 1.2 equivalents (relative to azide)A slight excess of the alkyne can help drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) 50 - 250 µMHigher concentrations do not always lead to faster rates and can complicate purification.[7]
Sodium Ascorbate 3 - 10 fold molar excess (relative to Copper)A fresh solution should be prepared for each experiment.
Copper Ligand (e.g., THPTA) ≥ 5:1 molar ratio (Ligand:Copper)Protects the catalyst from oxidation and can accelerate the reaction.[3][5]

Table 2: Troubleshooting Guide with Quantitative Parameters

Issue Parameter to Adjust Recommended Range
Low Yield Copper Concentration50 - 100 µM[7]
Ligand:Copper Ratio (THPTA)2:1 to 5:1[3]
Sodium Ascorbate Excess5 - 10 equivalents
Side Product Formation Oxygen LevelMinimize by degassing and using an inert atmosphere
TemperatureRoom Temperature to 60 °C (substrate dependent)[6]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the reaction of this compound with an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional but recommended)

  • Degassed solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the azide-containing molecule in the same solvent.

    • Prepare a fresh stock solution of Sodium Ascorbate in degassed water.

    • Prepare a stock solution of CuSO₄ in degassed water.

    • If using a ligand, prepare a stock solution of THPTA in degassed water.

  • Reaction Setup:

    • In a reaction vessel, add the this compound and the azide-containing molecule.

    • Add the chosen solvent to achieve the desired reaction concentration.

    • If using a ligand, add the THPTA solution to the reaction mixture. It is recommended to pre-mix the CuSO₄ and ligand before adding to the main reaction mixture.[3]

    • Add the CuSO₄ solution to the reaction mixture.

    • Purge the reaction mixture with an inert gas for 5-10 minutes to remove dissolved oxygen.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Stir the reaction at room temperature or gentle heat, under an inert atmosphere.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, LC-MS, or TLC).

  • Work-up and Purification:

    • Once the reaction is complete, add a solution of EDTA to chelate the copper catalyst.

    • Purify the PEGylated product using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Visualizations

CuAAC_Workflow Experimental Workflow for this compound Click Chemistry cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Dissolve this compound and Azide Substrate solutions Prepare Fresh Catalyst & Reductant Solutions mix Combine Reactants & Degas Mixture solutions->mix initiate Initiate with Sodium Ascorbate mix->initiate monitor Monitor Progress (HPLC, LC-MS) initiate->monitor quench Quench with EDTA monitor->quench purify Purify Product (SEC, IEX) quench->purify analyze Analyze Final Product purify->analyze

Caption: A typical experimental workflow for a CuAAC reaction.

Troubleshooting_Tree Troubleshooting Low Yield in Click Chemistry start Low or No Product Yield check_catalyst Is the catalyst system optimized? start->check_catalyst check_reagents Are the reagents pure and fresh? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions check_side_reactions Are there signs of side reactions? start->check_side_reactions sol_catalyst_ligand Add a stabilizing ligand (e.g., THPTA). check_catalyst->sol_catalyst_ligand No sol_catalyst_degas Degas solvents and use fresh reductant. check_catalyst->sol_catalyst_degas No sol_catalyst_increase Increase catalyst/ligand concentration. check_catalyst->sol_catalyst_increase No sol_reagents_purify Purify starting materials. check_reagents->sol_reagents_purify No sol_reagents_fresh Use freshly prepared solutions. check_reagents->sol_reagents_fresh No sol_conditions_solvent Optimize solvent for better solubility. check_conditions->sol_conditions_solvent No sol_conditions_temp Adjust reaction temperature. check_conditions->sol_conditions_temp No sol_side_reactions_degas Ensure rigorous degassing to prevent alkyne homocoupling. check_side_reactions->sol_side_reactions_degas Yes

Caption: A decision tree for troubleshooting low reaction yields.

CuAAC_Mechanism Simplified Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction cu_acetylide Copper-Acetylide Intermediate Cu_I->cu_acetylide reductant Sodium Ascorbate reductant->Cu_II alkyne This compound (Alkyne) alkyne->cu_acetylide azide Azide Substrate triazole_complex Copper-Triazolide Intermediate azide->triazole_complex cu_acetylide->triazole_complex triazole_complex->Cu_I Catalyst Regeneration product PEGylated Product (Triazole) triazole_complex->product

Caption: A simplified diagram of the CuAAC catalytic cycle.

References

How to avoid side reactions with Propargyl-PEG5-acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG5-acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile bifunctional linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you avoid potential side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule featuring a terminal alkyne (propargyl) group and a carboxylic acid group, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary applications are in bioconjugation and drug delivery, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][] The propargyl group allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxylic acid can be conjugated to primary amines to form stable amide bonds.[1][4] The hydrophilic PEG spacer enhances solubility and reduces steric hindrance.[2]

Q2: How should I store and handle this compound?

A2: Proper storage and handling are crucial to maintain the integrity of this compound. It is recommended to store the compound at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months), protected from light.[1] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. When preparing stock solutions, use anhydrous solvents like DMSO or DMF.[1][2] For aqueous reactions, freshly prepared solutions are recommended.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in a variety of common organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2] It also has solubility in water.[2] When preparing a stock solution in DMSO, it is noted that the hygroscopic nature of DMSO can affect the product's solubility, so using newly opened DMSO is recommended.[1]

Q4: What are the main reactive functionalities of this compound and what are their corresponding reaction partners?

A4: this compound has two primary reactive functionalities:

  • Carboxylic Acid (-COOH): This group reacts with primary amines (-NH2) to form a stable amide bond. This reaction typically requires activation with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5][6]

  • Propargyl (terminal alkyne, -C≡CH): This group is used in "click chemistry". It can react with azide-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7]

Troubleshooting Guides

Guide 1: Amide Coupling of the Carboxylic Acid Group

This guide focuses on troubleshooting the reaction between the carboxylic acid of this compound and a primary amine-containing molecule.

Observed Problem Potential Cause Recommended Solution
Low or no conjugation yield Hydrolysis of activated NHS ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, which is a major competing reaction. The rate of hydrolysis increases with pH.[8]Perform the reaction at a slightly lower temperature (e.g., 4°C overnight) to minimize hydrolysis. Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5.[9]
Suboptimal reaction pH: A pH below 7 can lead to protonation of the primary amine, reducing its nucleophilicity. A pH above 8.5 significantly accelerates NHS ester hydrolysis.[10]Use a freshly calibrated pH meter to verify the buffer pH is between 7.2 and 8.5. A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[9]
Presence of amine-containing buffers: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the target molecule for the activated NHS ester.[9]Use an amine-free buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.
Poor solubility of reactants: If either this compound or the amine-containing molecule is not fully dissolved, the reaction will be inefficient.Ensure complete dissolution of all reactants in the appropriate solvent before initiating the reaction. For poorly soluble compounds, a small amount of a co-solvent like DMSO or DMF can be used, but keep the final concentration low (<10%) to avoid protein denaturation.[7]
Steric hindrance: Bulky groups near the reactive amine on the target molecule can impede the reaction.Increase the molar excess of the activated this compound (e.g., 5-20 fold). A longer reaction time may also be necessary.[7]
Precipitation during reaction Protein denaturation or aggregation: High concentrations of organic co-solvents or suboptimal buffer conditions can cause proteins to precipitate.Minimize the concentration of organic co-solvents. Ensure the buffer composition and pH are suitable for the stability of the protein.
Guide 2: Click Chemistry with the Propargyl Group

This guide provides troubleshooting for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloaddition reactions.

Observed Problem Potential Cause Recommended Solution
Low yield in CuAAC Oxidation of Cu(I) catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.Use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state.[11][12] It is recommended to prepare the sodium ascorbate solution fresh.[13]
Copper-mediated side reactions: Copper ions can cause oxidative damage to biomolecules, particularly to amino acid residues like methionine, cysteine, tyrosine, and histidine.[14] This can lead to protein aggregation and loss of function.Use a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the Cu(I) and protect the biomolecule. A 5:1 ligand-to-copper ratio is often recommended.[15][16]
Side reactions of the reducing agent: Byproducts of ascorbate oxidation can react with lysine (B10760008) and arginine residues on proteins, leading to modifications and crosslinking.[15]Add a scavenger like aminoguanidine (B1677879) to the reaction mixture to intercept reactive byproducts of ascorbate oxidation.[15]
Inhibition by excess alkyne: High concentrations of the alkyne substrate can inhibit the Cu-THPTA catalyst.Keep the alkyne concentration below approximately 5 mM when using the Cu-THPTA catalyst system.[11]
Low yield in SPAAC Low reactivity of the cyclooctyne (B158145): The reaction rate of SPAAC is highly dependent on the strain of the cyclooctyne. Some cyclooctynes react much slower than others.Choose a highly reactive cyclooctyne derivative, such as those containing fused aromatic rings or fluorine atoms, to accelerate the reaction.[17]
Steric hindrance: Similar to other conjugation reactions, steric bulk around the azide (B81097) or alkyne can slow down the reaction.Increase the reaction time and/or the concentration of one of the reactants. The inclusion of a PEG linker can sometimes increase the reaction rate.[7]
Unspecific labeling Thiol-alkyne side reactions in CuAAC: In the presence of copper, free thiols on proteins (cysteine residues) can react with the alkyne, leading to off-target labeling.The addition of free thiols like glutathione (B108866) or cysteine can outcompete the protein thiols and reduce this side reaction.[18]

Quantitative Data Summary

The following table summarizes key quantitative data to help optimize your reaction conditions.

ParameterConditionValueSignificance
NHS Ester Hydrolysis Half-life pH 7.0, 0°C4-5 hoursDemonstrates the instability of NHS esters in aqueous solution, which is a critical factor in reaction efficiency.[19]
pH 8.6, 4°C10 minutesHighlights the rapid increase in hydrolysis rate at higher pH, necessitating careful control of reaction conditions.[19]
pH 8.0, room temp.210 minutesProvides a baseline for the stability of a porphyrin-NHS ester at a commonly used reaction pH.[20][21]
pH 8.5, room temp.180 minutesShows a moderate increase in hydrolysis with a slight increase in pH.[20][21]
pH 9.0, room temp.125 minutesIndicates a significant acceleration of hydrolysis at a more basic pH.[20][21]
Amidation Reaction Half-life (Porphyrin-NHS ester with PEG-amine) pH 8.0, room temp.80 minutesThe amidation reaction is faster than hydrolysis at this pH.[21]
pH 8.5, room temp.20 minutesA significant increase in the amidation rate is observed at this pH.[21]
pH 9.0, room temp.10 minutesThe amidation reaction is fastest at this pH, but so is hydrolysis.[21]
SPAAC Reaction Rate Enhancement DBCO-conjugated antibody with PEG linker vs. non-PEGylated~31% increaseThe presence of a PEG linker can positively influence the kinetics of the SPAAC reaction.[7]

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Protein

This protocol describes the general procedure for conjugating the carboxylic acid group of this compound to a protein containing primary amines using EDC and NHS.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Ensure the protein solution is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[9]

  • Activation of Carboxylic Acid:

    • In a suitable reaction tube, add the this compound stock solution to the Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS over the this compound.

    • Incubate for 15-30 minutes at room temperature to generate the NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction between a this compound conjugate and an azide-containing molecule.

Materials:

  • This compound conjugate

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water or DMSO)

  • Sodium ascorbate stock solution (prepare fresh, e.g., 100 mM in water)

  • Aminoguanidine stock solution (optional, e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound conjugate and the azide-containing molecule in the reaction buffer.

  • Preparation of Catalyst Premix:

    • In a separate tube, mix the CuSO4 and THPTA stock solutions to achieve a final 1:5 molar ratio.

  • CuAAC Reaction:

    • To the solution of the alkyne and azide, add the CuSO4/THPTA premix. The final copper concentration should typically be between 50 and 100 µM.[11]

    • If using, add the aminoguanidine solution to a final concentration of 5 mM.[16]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[16]

    • Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove the copper catalyst and other small molecule reagents.

Visualizations

Amide_Coupling_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_side_reaction Side Reaction This compound This compound Activated_Ester Propargyl-PEG5-NHS ester This compound->Activated_Ester pH 4.5-6.0 EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Amide-linked Conjugate Activated_Ester->Conjugate pH 7.2-8.5 Hydrolyzed_Acid Hydrolyzed this compound Activated_Ester->Hydrolyzed_Acid Hydrolysis Primary_Amine Molecule with Primary Amine Primary_Amine->Conjugate H2O Water H2O->Hydrolyzed_Acid

Caption: Workflow for amide coupling of this compound, highlighting the competing hydrolysis side reaction.

CuAAC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low CuAAC Yield / Biomolecule Damage Cu_Oxidation Cu(I) Oxidation to Cu(II) Low_Yield->Cu_Oxidation Oxidative_Damage ROS-mediated Biomolecule Damage Low_Yield->Oxidative_Damage Ascorbate_Side_Reactions Ascorbate Byproduct Side Reactions Low_Yield->Ascorbate_Side_Reactions Add_Reducing_Agent Add Sodium Ascorbate Cu_Oxidation->Add_Reducing_Agent Use_Ligand Use Cu(I) Stabilizing Ligand (e.g., THPTA) Oxidative_Damage->Use_Ligand Add_Scavenger Add Aminoguanidine Ascorbate_Side_Reactions->Add_Scavenger

Caption: Troubleshooting logic for common issues in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Optimizing Propargyl-PEG5-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Propargyl-PEG5-acid conjugation to primary amines using the EDC/NHS coupling method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS coupling reaction with this compound?

A1: The conjugation process involves two key steps, each with a distinct optimal pH range. For maximal efficiency, a two-step pH adjustment is highly recommended.[1][2][3][4]

  • Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2][3][4][5][6][7]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with a primary amine on the target molecule is most efficient at a pH of 7.0-8.5 .[1][2][3][4][8]

Q2: Which buffers are recommended for this conjugation?

A2: It is critical to use buffers that do not contain competing primary amines or carboxylates, as these will interfere with the conjugation chemistry.[1][4][7]

  • Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended for the activation step.[2][4][5][9]

  • Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common and suitable choice.[1][2][4] Other appropriate buffers include borate or sodium bicarbonate buffers.[1][8]

  • Buffers to Avoid: Do not use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate).[1][4][7]

Q3: How should I prepare and store my EDC and NHS reagents?

A3: EDC and NHS are sensitive to moisture and can lose activity if not handled properly.[4][10]

  • Storage: Store EDC and NHS desiccated at -20°C.[1][6]

  • Handling: Before use, allow the reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[1][2][6][7]

  • Solution Preparation: Prepare stock solutions of EDC and NHS in an anhydrous solvent like DMSO or DMF immediately before use.[1][6][7]

Q4: Can I perform the conjugation in an organic solvent?

A4: Yes, an organic solvent-based method can be used. A common protocol involves dissolving the this compound in dry DCM (dichloromethane) and then adding EDC and NHS.[1][6] The amine-containing molecule is subsequently added, often with a base like DIPEA (N,N-Diisopropylethylamine).[1][6]

Q5: How do I quench the conjugation reaction?

A5: To stop the reaction, you can add a quenching reagent that will react with any remaining active NHS esters.[1][2][3] Common quenching reagents include:

  • Hydroxylamine: Add to a final concentration of 10-50 mM.[1][2][3][4]

  • Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM.[1][3][4]

  • 2-Mercaptoethanol: This can be used to quench the EDC activation reaction specifically.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Suboptimal pH Verify the pH of your reaction buffers. Implement a two-buffer system: use MES at pH 5.0-6.0 for the activation step, then adjust the pH to 7.2-8.0 with a buffer like PBS for the coupling step.[2][4]
Inactive Reagents EDC and NHS are moisture-sensitive. Purchase high-quality reagents and store them properly in a desiccator at -20°C. Always allow vials to warm to room temperature before opening and prepare solutions immediately before use.[4][10]
Inappropriate Buffer Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate). Use the recommended buffers such as MES for activation and PBS for coupling.[1][4]
Hydrolysis of Intermediates The activated O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis. Perform the coupling step as soon as possible after the activation step.[4][9]
Precipitation of Protein/Molecule High Degree of PEGylation A high degree of modification can alter the solubility of your protein. Reduce the molar ratio of this compound to your molecule. Optimize the reaction time and temperature.[7]
Incorrect Buffer Conditions Ensure the buffer composition and pH are suitable for maintaining the stability and solubility of your protein or molecule.[7]
Loss of Protein Activity PEGylation at or near an Active Site If the conjugation is occurring at a critical site for protein function, consider alternative conjugation strategies or protein engineering to protect the active site.[7]
Harsh Reaction Conditions Perform the conjugation at a lower temperature (4°C) to minimize the risk of denaturation, although this may require a longer reaction time. Ensure the pH remains within the stability range of your protein.[7]

Experimental Protocols

Two-Step Aqueous EDC/NHS Conjugation Protocol

This protocol is designed for conjugating this compound to an amine-containing molecule (e.g., a protein) in an aqueous environment.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: 1X PBS (phosphate-buffered saline), pH 7.2-7.5[1][2]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[7]

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.[1][6][7]

    • Prepare your amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.[7]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[7]

  • Conjugation to Amine-Molecule:

    • Immediately add the activated this compound solution to your amine-containing molecule solution.

    • The final pH of the reaction mixture should be between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][3][7]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.[7]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by using a desalting column or dialysis, pre-equilibrated with your desired storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching & Purification reagent_prep Reagent Preparation activation Activation of This compound reagent_prep->activation Add EDC/NHS in MES Buffer (pH 4.5-6.0) conjugation Conjugation to Amine-Molecule activation->conjugation Add to Amine in PBS Buffer (pH 7.0-8.5) quenching Quenching conjugation->quenching Add Tris or Hydroxylamine purification Purification quenching->purification Desalting/ Dialysis troubleshooting_tree start Low Conjugation Efficiency? suboptimal_ph Suboptimal pH? start->suboptimal_ph Check inactive_reagents Inactive Reagents? start->inactive_reagents Check wrong_buffer Wrong Buffer? start->wrong_buffer Check solution_ph Use two-step pH: Activation (pH 4.5-6.0) Coupling (pH 7.0-8.5) suboptimal_ph->solution_ph solution_reagents Store reagents desiccated at -20°C. Prepare fresh solutions. inactive_reagents->solution_reagents solution_buffer Use non-amine, non-carboxylate buffers (e.g., MES, PBS). wrong_buffer->solution_buffer

References

Preventing aggregation during antibody labeling with Propargyl-PEG5-acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing antibody aggregation during labeling with Propargyl-PEG5-acid and its NHS ester derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its role in antibody labeling?

This compound is a chemical linker used in bioconjugation, particularly for attaching molecules to antibodies. It features a propargyl group on one end and a carboxylic acid on the other, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The carboxylic acid can be activated, often as an N-hydroxysuccinimide (NHS) ester (Propargyl-PEG5-NHS ester), to react with primary amines (like lysine (B10760008) residues) on the surface of an antibody, forming a stable amide bond.[5] The propargyl group can then be used in "click chemistry" reactions to attach a payload, such as a drug or a fluorescent dye.[1][4] The PEG spacer enhances the solubility of the entire antibody conjugate.[1][3][4]

Q2: Why is my antibody aggregating after labeling with Propargyl-PEG5-NHS ester?

Antibody aggregation during and after labeling can be caused by a combination of factors:

  • Unfavorable Buffer Conditions: The pH of the labeling buffer is critical. While the NHS ester reaction is more efficient at a neutral to slightly alkaline pH (7.2-8.5), this pH might be close to the antibody's isoelectric point (pI), where it has minimal net charge and is most prone to aggregation.[6][7] Conversely, many antibodies are most stable in a slightly acidic buffer (pH 5.0-6.0).[7]

  • Over-labeling: Attaching too many Propargyl-PEG5 molecules to a single antibody can alter its surface properties, potentially leading to increased hydrophobicity and aggregation.[5]

  • High Antibody Concentration: Increased proximity of antibody molecules in concentrated solutions can promote intermolecular interactions and aggregation.

  • Mechanical Stress: Vigorous vortexing or stirring can cause denaturation and subsequent aggregation.

  • Intrinsic Properties of the Antibody: Some antibodies are inherently more prone to aggregation due to their amino acid sequence and structural stability.

Q3: How can I prevent antibody aggregation during the labeling process?

Preventing aggregation involves optimizing the reaction conditions and considering the use of stabilizing agents. Key strategies include:

  • Optimize the Labeling Ratio: Use the lowest effective molar ratio of Propargyl-PEG5-NHS ester to the antibody. A typical starting point is a 20-fold molar excess for an antibody concentration of 1-10 mg/mL.[5] It is advisable to perform small-scale experiments with varying ratios (e.g., 3:1, 9:1, 15:1 of linker to antibody) to find the optimal balance between labeling efficiency and aggregation.[6]

  • Careful pH Control: While the labeling reaction is favored at a slightly alkaline pH, consider performing the reaction at the lower end of the recommended range (pH 7.2-7.5) to minimize the risk of aggregation.

  • Use of Stabilizing Excipients: The inclusion of certain additives in the reaction buffer can significantly reduce aggregation. L-arginine, often in combination with L-glutamate, is a well-known aggregation suppressor.[8][9][10]

  • Control Antibody Concentration: If aggregation is observed, try reducing the antibody concentration during the labeling reaction.

  • Gentle Mixing: Avoid vigorous mixing or vortexing. Use gentle end-over-end rotation or a magnetic stir bar at a low speed.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Visible precipitate or cloudiness during labeling reaction. - pH of the buffer is too close to the antibody's pI.- High antibody concentration.- Over-labeling.- Lower the reaction pH to the lower end of the effective range (e.g., pH 7.2).- Reduce the antibody concentration.- Decrease the molar ratio of Propargyl-PEG5-NHS ester to antibody.- Add a stabilizing excipient like L-arginine/L-glutamate to the reaction buffer.
High percentage of aggregates detected by SEC after purification. - Sub-optimal labeling conditions led to the formation of soluble aggregates.- The purification process itself may be causing stress.- Perform a titration of the Propargyl-PEG5-NHS ester to find the optimal molar ratio.- Optimize the reaction time; shorter incubation may be sufficient.- Ensure the size-exclusion chromatography (SEC) mobile phase is optimal for antibody stability (e.g., correct pH and ionic strength).[11][12]
Low recovery of labeled antibody after purification. - Aggregated antibody may have been lost during the purification step (e.g., precipitated on the column).- Non-specific binding to the chromatography resin.- Address aggregation issues in the labeling step first.- Use a high-quality, bio-inert SEC column.[12]
Labeled antibody aggregates over time during storage. - The final storage buffer is not optimal for the stability of the conjugate.- The attached label has altered the long-term stability of the antibody.- Exchange the purified conjugate into a buffer known to be optimal for the stability of the unlabeled antibody (typically slightly acidic, e.g., pH 5.0-6.0).- Add stabilizing excipients (e.g., sugars, polysorbates) to the final formulation.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Antibody Labeling with Propargyl-PEG5-NHS Ester

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can increase aggregation risk.
Molar Ratio (Linker:Antibody) 3:1 to 20:1Start with a 20-fold molar excess and optimize downwards.[5][6]
Reaction pH 7.2 - 8.5A lower pH within this range may reduce aggregation.[6]
Reaction Time 30 - 60 minutes at room temp. or 2 hours on iceLonger times may not improve efficiency and can increase aggregation.[5]
Solvent for Linker Anhydrous DMSO or DMFThe volume should not exceed 10% of the total reaction volume.[5]

Table 2: Common Anti-Aggregation Excipients

ExcipientTypical ConcentrationMechanism of Action
L-arginine/L-glutamate 50 - 200 mMSuppresses protein-protein interactions and enhances solubility.[8][9]
Sucrose/Trehalose 5 - 10% (w/v)Stabilize the native protein structure.
Polysorbate 20/80 0.01 - 0.1% (v/v)Non-ionic surfactants that prevent surface adsorption and aggregation.

Experimental Protocols

Protocol 1: Antibody Preparation for Labeling

If your antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), they must be removed prior to labeling.

  • Buffer Exchange: Dialyze the antibody against an amine-free buffer such as 1X Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. Alternatively, use a desalting column or a centrifugal filter unit with an appropriate molecular weight cutoff.[6][13]

  • Concentration Adjustment: Adjust the final antibody concentration to 1-10 mg/mL in the labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4).[6][14]

Protocol 2: Labeling of Antibody with Propargyl-PEG5-NHS Ester

  • Reagent Preparation: Allow the vial of Propargyl-PEG5-NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution.[5]

  • Labeling Reaction:

    • To your antibody solution, add the calculated volume of the 10 mM Propargyl-PEG5-NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold).[5]

    • Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.[5]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[5]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[6]

Protocol 3: Purification and Analysis of Labeled Antibody

  • Purification: Remove unreacted Propargyl-PEG5-NHS ester and any small molecule byproducts using size-exclusion chromatography (SEC).[15]

    • Equilibrate the SEC column (e.g., Sephadex G-25) with a suitable storage buffer for your antibody (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Collect fractions and monitor the protein elution using absorbance at 280 nm. The labeled antibody will elute in the initial fractions.

  • Analysis of Aggregation:

    • Analyze the purified, labeled antibody using analytical SEC.[11][12][15][16]

    • Use a mobile phase that minimizes non-specific interactions (e.g., PBS with an appropriate salt concentration).[11]

    • Quantify the percentage of monomer, dimer, and higher-order aggregates by integrating the peak areas in the chromatogram.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification & Analysis antibody_prep Antibody Purification (Remove interfering substances) buffer_exchange Buffer Exchange (Amine-free buffer, pH 7.2-8.3) antibody_prep->buffer_exchange reaction Labeling Reaction (Gentle mixing, RT or on ice) buffer_exchange->reaction Purified Antibody linker_prep Prepare Propargyl-PEG5-NHS (10 mM in DMSO/DMF) linker_prep->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench sec_purify Purification (Size-Exclusion Chromatography) quench->sec_purify Labeled Antibody Mixture sec_analyze Aggregation Analysis (Analytical SEC) sec_purify->sec_analyze final_product Final Labeled Antibody sec_analyze->final_product Characterized Conjugate

Caption: Workflow for antibody labeling with aggregation prevention.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Aggregation Observed? ph Suboptimal pH start->ph Yes ratio High Labeling Ratio start->ratio Yes concentration High Antibody Concentration start->concentration Yes no_aggregation Proceed with Protocol start->no_aggregation No adjust_ph Optimize pH (e.g., 7.2-7.5) ph->adjust_ph adjust_ratio Reduce Linker:Antibody Ratio ratio->adjust_ratio adjust_conc Lower Antibody Concentration concentration->adjust_conc add_excipient Add Stabilizer (e.g., L-Arginine) adjust_ph->add_excipient end_node Re-evaluate Aggregation adjust_ph->end_node adjust_ratio->add_excipient adjust_ratio->end_node adjust_conc->add_excipient adjust_conc->end_node add_excipient->end_node

Caption: Troubleshooting logic for antibody aggregation.

References

Issues with Propargyl-PEG5-acid solubility and how to solve them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Propargyl-PEG5-acid. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

Answer:

Direct dissolution of this compound in aqueous buffers can be challenging, especially at higher concentrations. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Recommended Solvents for Stock Solution:

  • Dimethyl sulfoxide (B87167) (DMSO): this compound is highly soluble in DMSO, up to 100 mg/mL.[1] For optimal results, use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can impact solubility.[1]

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM) [2]

Troubleshooting Steps:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in a minimal amount of a recommended organic solvent like DMSO.

  • Vortexing: Vigorously vortex the solution to ensure it is fully dissolved.

  • Sonication: If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 5-10 minutes.[1]

  • Gentle Warming: Gently warm the solution to 30-40°C to aid dissolution. Avoid excessive heat, which could lead to degradation.

  • Stepwise Dilution: Add the organic stock solution dropwise to the vigorously stirred or vortexed aqueous buffer. This rapid dispersion helps prevent precipitation.

  • Check Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is low (typically less than 5%) to avoid the compound "crashing out" of the solution.

Issue: The solution becomes cloudy or a precipitate forms after adding the stock solution to the buffer.

Answer:

This is a common issue that typically arises from the final concentration of the organic solvent being too high, causing the this compound to precipitate out of the aqueous solution.

Troubleshooting Steps:

  • Reduce Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, ideally below 5%.

  • Vigorous Agitation: Add the stock solution to the aqueous buffer while the buffer is being vigorously stirred or vortexed to ensure rapid and uniform dispersion.

  • Use a Co-solvent System: For in-vivo or other sensitive applications, a co-solvent system can be employed to maintain solubility. A common formulation includes:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline This system can achieve a solubility of at least 2.5 mg/mL.[1]

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound is soluble in water, as well as a variety of organic solvents including Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[2] The polyethylene (B3416737) glycol (PEG) component enhances the molecule's solubility in aqueous environments.[2]

Q2: What is the recommended method for preparing a solution of this compound?

A2: The most common and recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF. This stock solution is then diluted into the desired aqueous reaction buffer. This approach helps to ensure complete dissolution and minimizes the risk of precipitation.

Q3: How should I store this compound and its solutions?

A3:

  • Solid this compound: Store in a tightly sealed container at -20°C, protected from light.[1]

  • Stock Solutions: Aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q4: What is the optimal pH for reactions involving the carboxylic acid group of this compound?

A4: The optimal pH depends on the specific reaction:

  • Activation of the Carboxylic Acid: For activation using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), the most efficient pH range is between 4.5 and 7.2.

  • Reaction with Primary Amines: The subsequent reaction of the activated acid with primary amines to form a stable amide bond is most efficient at a pH between 7.0 and 8.0.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
Dimethyl sulfoxide (DMSO)100 mg/mL (328.58 mM)Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended.[1]
WaterSolubleThe PEG spacer enhances aqueous solubility.[2][3]
Dichloromethane (DCM)Soluble[2]
Dimethylformamide (DMF)Soluble[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.21 mM)This is a complex solvent system for achieving a clear solution. The saturation point is not known.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.21 mM)Another complex solvent system for a clear solution. The saturation point is not known.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.21 mM)A formulation for in-vivo applications.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound in a suitable vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of the compound).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.[1]

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Preparing a Working Solution in Aqueous Buffer

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Aqueous reaction buffer (e.g., PBS, pH 7.4)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Bring the desired volume of aqueous buffer to the working temperature.

  • While vigorously vortexing or stirring the buffer, add the concentrated DMSO stock solution dropwise.

  • Continue to vortex or stir for an additional 1-2 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution cluster_dilution Dilution start This compound (Solid) dissolve Add Anhydrous DMSO start->dissolve vortex Vortex Vigorously dissolve->vortex check1 Fully Dissolved? vortex->check1 sonicate Sonicate/Warm (30-40°C) check1->sonicate No stock Concentrated Stock Solution check1->stock Yes sonicate->vortex add_dropwise Add Stock Dropwise to Vigorously Stirred Buffer stock->add_dropwise buffer Aqueous Buffer buffer->add_dropwise check2 Clear Solution? add_dropwise->check2 working_solution Working Solution (Final DMSO < 5%) check2->working_solution Yes troubleshoot Troubleshoot: - Reduce [DMSO] - Use Co-solvent check2->troubleshoot No

Caption: Experimental workflow for dissolving this compound.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution P1 Poor Aqueous Solubility C1 High Concentration in Aqueous Buffer P1->C1 P2 Precipitation on Dilution C2 High Final [Organic Solvent] P2->C2 S1 Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) C1->S1 S3 Add Stock Dropwise to Vigorously Stirred Buffer C2->S3 S4 Use Co-Solvent System C2->S4 S2 Use Sonication / Gentle Warming S1->S2

Caption: Logical relationships between solubility problems and solutions.

References

Technical Support Center: Post-Conjugation Purification of Propargyl-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of excess Propargyl-PEG5-acid following its conjugation to proteins, peptides, or other molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after my conjugation reaction?

Excess, unreacted this compound can interfere with downstream applications. For example, in bioconjugation, the unreacted PEG linker can compete for binding sites in subsequent click chemistry reactions, leading to lower yields of the desired final product. Furthermore, for therapeutic applications, the presence of unreacted reagents can lead to inaccurate characterization and potentially elicit an immune response.

Q2: What are the most common methods for removing small molecule linkers like this compound from a conjugation reaction with a larger biomolecule?

The most prevalent techniques for purifying PEGylated compounds leverage differences in molecular size, charge, and hydrophobicity. These methods include:

  • Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from the smaller, unreacted this compound.[1][]

  • Dialysis and Diafiltration/Ultrafiltration: Membrane-based techniques that separate molecules based on their molecular weight cutoff (MWCO).[][3] These are cost-effective methods for removing small molecules.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[][4] The attachment of the neutral PEG chain can alter the charge of the target molecule, allowing for separation from the unreacted, charged this compound.[4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for smaller molecules, separating based on hydrophobicity.[][4]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[]

Q3: How can I confirm that the excess this compound has been successfully removed?

Several analytical techniques can be employed to verify the purity of your conjugate:

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the remaining unreacted this compound and determine the purity of the final product.[4]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the molecular weight of the purified conjugate and the absence of the smaller, unreacted PEG linker.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the presence of the characteristic propargyl group protons of the unreacted linker.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unreacted this compound detected in the final product after purification. Inadequate resolution of the chromatography method. Optimize your chromatography conditions. For SEC, ensure the column has an appropriate pore size for your molecules. For IEX, adjust the salt gradient and pH to enhance separation. Consider using a longer column or a resin with a smaller particle size for higher resolution.[4]
The chosen purification method is unsuitable for the scale of your experiment. For large sample volumes, dialysis or tangential flow filtration may be more practical for bulk removal of the small molecule linker before a final polishing step with chromatography.
The molecular weight cutoff (MWCO) of the dialysis membrane is too high. Select a dialysis membrane with an MWCO that is significantly smaller than your conjugated product but large enough to allow the free this compound (MW: 304.3 Da) to pass through freely.[5] Generally, the MWCO should be at least 10-20 times smaller than the molecular weight of the molecule to be retained.
Low recovery of the PEGylated conjugate. Non-specific binding to the chromatography column matrix. Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions.[1]
The product is precipitating on the column. Check the solubility of your PEGylated conjugate in the chosen mobile phase and consider decreasing the sample concentration loaded onto the column.[4]
Loss of product during dialysis. Ensure the MWCO of the dialysis membrane is appropriate for your conjugate's size. Also, check for any leaks in the dialysis tubing or cassette.
Poor separation of the PEGylated conjugate and unreacted starting biomolecule. The size or charge difference between the PEGylated and un-PEGylated molecule is too small for the chosen method. For SEC, a longer column or a resin with smaller particles may improve resolution.[4] For IEX, a shallower salt gradient can be more effective for separating species with similar charges.[1][4] HIC or RP-HPLC could also be considered as alternative or complementary techniques.[]

Experimental Protocols

Protocol 1: Removal of Excess this compound using Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your large conjugate from the small this compound (MW: 304.3 Da).

  • Mobile Phase Preparation: Prepare a mobile phase that is compatible with your conjugate and will not interfere with downstream applications. A common mobile phase is phosphate-buffered saline (PBS). Ensure the mobile phase is filtered and degassed.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a consistent flow rate until a stable baseline is achieved.

  • Sample Preparation: If necessary, concentrate your reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Injection and Elution: Inject the prepared sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[1] Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the components elute from the column. The larger PEGylated conjugate will elute first, followed by the smaller, unreacted this compound and other small molecules.

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy (if your molecule has a chromophore), HPLC, and/or mass spectrometry to identify the fractions containing the purified product.

  • Pooling and Concentration: Pool the pure fractions containing your conjugate and concentrate if necessary using a centrifugal filtration device with an appropriate MWCO.

Protocol 2: Removal of Excess this compound using Dialysis
  • Membrane Selection: Select a dialysis membrane (tubing or cassette) with a molecular weight cutoff (MWCO) that is significantly lower than your conjugate's molecular weight but well above that of this compound (e.g., 1 kDa or 2 kDa MWCO).

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.

  • Sample Loading: Load your conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential sample dilution.

  • Dialysis Setup: Place the sealed dialysis membrane into a large beaker containing at least 100 times the sample volume of an appropriate dialysis buffer (e.g., PBS). Stir the buffer gently with a magnetic stir bar.

  • Buffer Exchange: Allow the dialysis to proceed for at least 4 hours at 4°C. For efficient removal, perform at least two to three buffer changes. A common schedule is 4 hours, followed by an overnight dialysis, and then a final 4-hour dialysis with fresh buffer.

  • Sample Recovery: Carefully remove the dialysis membrane from the buffer and recover your purified sample.

  • Analysis and Concentration: Analyze the purified sample for the absence of the unreacted PEG linker using an appropriate analytical method (e.g., HPLC, MS). If needed, concentrate the sample.

Data Presentation

The choice of purification method often depends on the size of the biomolecule being conjugated. The following table provides a general guideline for selecting a purification strategy.

Purification MethodTypical Application ScaleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Analytical to PreparativeHigh resolution, reproducible.Can be time-consuming for large volumes, potential for sample dilution.
Dialysis/Ultrafiltration Small to LargeSimple, cost-effective, good for bulk removal.Slow, may not be suitable for molecules with similar sizes, potential for sample loss.
Ion Exchange Chromatography (IEX) Analytical to PreparativeHigh capacity, can separate based on charge differences."Charge shielding" by the PEG can sometimes complicate separation.[1]
Reverse-Phase HPLC (RP-HPLC) Analytical to Semi-preparativeHigh resolution, good for small molecules and peptides.The use of organic solvents may denature some proteins.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product cluster_waste Waste start This compound + Target Molecule reaction Conjugation Reaction Mixture (Conjugate, Excess PEG, Unreacted Molecule) start->reaction purification Purification Method (e.g., SEC, Dialysis) reaction->purification analysis Purity Analysis (HPLC, Mass Spec) purification->analysis waste Removed Excess This compound purification->waste product Purified Conjugate analysis->product

Caption: Experimental workflow for conjugation and purification.

decision_tree start What is the molecular weight of your conjugate? large_mw > 10 kDa start->large_mw Large small_mw < 10 kDa start->small_mw Small sec_dialysis Size Exclusion Chromatography or Dialysis/Ultrafiltration large_mw->sec_dialysis rphplc Reverse-Phase HPLC small_mw->rphplc charge_diff Is there a significant charge difference post-conjugation? sec_dialysis->charge_diff yes_charge Yes charge_diff->yes_charge no_charge No charge_diff->no_charge iex Consider Ion Exchange Chromatography as an alternative or polishing step yes_charge->iex stick_with_size Proceed with size-based methods no_charge->stick_with_size

Caption: Decision tree for selecting a purification method.

References

Dealing with hydrolysis of Propargyl-PEG5-acid NHS ester.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG5-acid NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a primary focus on preventing and dealing with the hydrolysis of this valuable reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound NHS ester and what is it used for?

This compound NHS ester is a bifunctional linker molecule.[1][2] It contains a propargyl group, which is used in "click chemistry" reactions (specifically, copper-catalyzed azide-alkyne cycloaddition or CuAAC), and an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines to form stable amide bonds.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacer (PEG5) enhances the solubility of the molecule in aqueous solutions.[1][2][5] This reagent is commonly used in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and for attaching molecules to proteins, peptides, or other biomolecules containing primary amines.[1][2][6]

Q2: What is hydrolysis in the context of this compound NHS ester and why is it a problem?

Hydrolysis is a chemical reaction where the NHS ester group reacts with water.[7] This reaction is a significant competitor to the desired conjugation reaction with the target amine on your biomolecule.[7][8] The product of hydrolysis is the corresponding carboxylic acid of the PEG linker, which is no longer reactive with amines.[7] This loss of reactivity reduces the overall efficiency and yield of your desired conjugated molecule, leading to inconsistent results.[7]

Q3: How can I tell if my this compound NHS ester has hydrolyzed?

There are a few ways to assess the reactivity of your NHS ester:

  • Spectrophotometric Analysis: The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range.[8][9] By comparing the absorbance of a solution of the NHS ester before and after intentional hydrolysis with a base (e.g., dilute NaOH), you can determine the amount of active ester remaining.[9][10] An increase in absorbance after hydrolysis indicates that the reagent was active.[9]

  • Chromatographic Methods: Techniques like hydrophilic interaction chromatography (HILIC) can be used to separate and quantify the amount of free NHS in a sample of the NHS ester, providing a measure of its purity and the extent of hydrolysis.[11]

  • Functional Assay: The most direct way to test for activity is to perform a small-scale conjugation reaction with a model amine-containing molecule and analyze the products using an appropriate method (e.g., mass spectrometry, SDS-PAGE if conjugating to a protein).

Troubleshooting Guide

Low Labeling Efficiency

Problem: My labeling efficiency is very low, or I am not seeing any conjugation.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Hydrolysis of the NHS Ester - pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[12] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of hydrolysis increases significantly.[7][8][12] - Temperature: Perform the reaction at room temperature for 0.5-4 hours or at 4°C overnight.[8][12] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[12] - Reagent Preparation: Always dissolve the this compound NHS ester in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[12][13] Do not store the reagent in solution.[12][14]
Incompatible Buffer Use a buffer that does not contain primary amines, such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[8] Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines and will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[12]
Poor Reagent Quality - Storage: Store the solid this compound NHS ester at -20°C, protected from moisture.[2][14][15] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[9][14] - Freshness: Use a fresh vial of the reagent if you suspect the current one has been compromised by moisture.
Low Reactant Concentration The competing hydrolysis reaction is more significant at low concentrations of the target molecule.[8][12] If possible, increase the concentration of your protein or other amine-containing molecule (a concentration of at least 2 mg/mL for proteins is recommended).[12] You can also try increasing the molar excess of the this compound NHS ester.
Inaccessible Amine Groups The primary amines on your target molecule may be sterically hindered or buried within the molecule's three-dimensional structure. Consider denaturing proteins if the native structure is not required for your downstream application.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound NHS Ester

Materials:

  • This compound NHS ester

  • Amine-containing protein

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[12] Ensure the buffer is free of any primary amines.[12][14] If the protein is in an incompatible buffer, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[14]

  • Reaction: Add a 10-20 fold molar excess of the dissolved this compound NHS ester to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid denaturing the protein.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[14][16]

  • Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.

  • Purification: Remove the excess, unreacted this compound NHS ester and the N-hydroxysuccinimide by-product using a desalting column or by dialysis against an appropriate buffer.

  • Storage: Store the labeled protein under conditions that are optimal for its stability.

Protocol 2: Spectrophotometric Assay to Determine NHS Ester Activity

Materials:

  • This compound NHS ester

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Weigh 1-2 mg of the this compound NHS ester and dissolve it in 2 mL of the amine-free buffer.[9][10] If not fully soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[9]

  • Prepare a control cuvette containing only the buffer (and the same amount of organic solvent if used).

  • Zero the spectrophotometer at 260 nm using the control cuvette.

  • Measure the absorbance of the NHS ester solution at 260 nm.[10] If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is below 1.0 and record this value.[9][10]

  • To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.[9] Vortex for 30 seconds.

  • Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[9][10]

Interpretation of Results:

  • Active Reagent: The absorbance of the base-hydrolyzed solution will be significantly greater than the initial absorbance of the reagent solution.[9]

  • Inactive (Hydrolyzed) Reagent: The absorbance of the base-hydrolyzed solution will not be measurably greater than the initial absorbance.[9]

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[8][17][18]
8.5Room TemperatureSignificantly shorter than at pH 7.0
8.6410 minutes[8][17][18]

Note: These are general values for NHS esters and can be used as a guideline for this compound NHS ester.

Visualizations

Hydrolysis_vs_Conjugation cluster_reagents Reactants cluster_products Products Propargyl_PEG5_NHS This compound NHS Ester Conjugate Propargyl-PEG5-Biomolecule (Stable Amide Bond) Propargyl_PEG5_NHS->Conjugate Desired Reaction (Aminolysis) Hydrolyzed_Ester This compound (Inactive) Propargyl_PEG5_NHS->Hydrolyzed_Ester Competing Reaction (Hydrolysis) Biomolecule Biomolecule-NH2 Biomolecule->Conjugate H2O Water (H2O) H2O->Hydrolyzed_Ester NHS NHS (by-product)

Caption: Competing reaction pathways for this compound NHS ester.

Troubleshooting_Workflow start Low Labeling Efficiency check_hydrolysis Check for NHS Ester Hydrolysis start->check_hydrolysis check_buffer Verify Buffer Compatibility check_hydrolysis->check_buffer No hydrolysis_yes Prepare Fresh Reagent and Control Environment check_hydrolysis->hydrolysis_yes Yes check_conditions Optimize Reaction Conditions check_buffer->check_conditions Compatible buffer_bad Use Amine-Free Buffer (e.g., PBS, HEPES) check_buffer->buffer_bad Incompatible conditions_optimized Adjust pH, Temperature, Concentration check_conditions->conditions_optimized check_reagent Assess Reagent Quality reagent_bad Use New, Properly Stored Reagent check_reagent->reagent_bad Poor success Successful Conjugation check_reagent->success Good hydrolysis_yes->check_buffer buffer_bad->check_conditions conditions_optimized->check_reagent reagent_bad->success

References

Technical Support Center: CuAAC Reactions with Propargyl-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Propargyl-PEG5-acid in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during CuAAC reactions with this compound, focusing on potential catalyst poisoning and other common problems.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Reaction Yield Catalyst Oxidation: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen.• Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-30 minutes).• Use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) in situ.[1]
Catalyst Poisoning by Carboxylic Acid: The terminal carboxylic acid of this compound may chelate the Cu(I) catalyst too strongly, rendering it inactive. This is more likely in aprotic solvents.pH Adjustment: In aqueous buffers, ensure the pH is between 6.5 and 8.0. Avoid acidic conditions which can protonate the azide (B81097) and basic conditions that can lead to copper precipitation.[2]• Additive Promotion: In some cases, non-chelating carboxylic acids like benzoic acid can actually promote the reaction.[3][4] Consider adding a small amount as an additive.• Ligand Choice: Employ a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris(benzyltriazolylmethyl)amine) to protect the copper catalyst.[5]
Inhibitory Buffer Components: Buffers like Tris can act as competitive ligands for copper and inhibit the reaction.[2]• Use non-coordinating buffers such as HEPES, phosphate, or carbonate.[2]
Incorrect Reagent Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent can lead to poor yields.• A general starting point is 1-5 mol% of a Cu(II) salt (e.g., CuSO₄) and 5-10 mol% sodium ascorbate.[1]• Use at least five equivalents of a stabilizing ligand relative to the copper catalyst.[2]
Side Product Formation Oxidative Homocoupling of Alkyne: In the absence of sufficient reducing agent or presence of oxygen, the terminal alkyne can undergo oxidative coupling to form a diacetylene byproduct.• Ensure an adequate concentration of sodium ascorbate is present throughout the reaction.• Maintain an inert atmosphere over the reaction.
Protein/Biomolecule Damage: Reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules.• Use a higher concentration of a protective ligand like THPTA.[2]• Add aminoguanidine (B1677879) to the reaction mixture to scavenge harmful ascorbate byproducts.[2]
Difficulty in Product Purification Residual Copper Catalyst: Copper ions can remain complexed with the triazole product, affecting downstream applications.• After the reaction is complete, add a copper-chelating agent such as EDTA to the reaction mixture before purification.[1]

Frequently Asked Questions (FAQs)

Q1: Can the carboxylic acid group of this compound inhibit my CuAAC reaction?

A1: Yes, it is possible. While some carboxylic acids can promote the CuAAC reaction, those with strong chelating abilities can sequester the Cu(I) catalyst and inhibit the reaction.[3][4] The impact of the carboxylic acid group can be highly dependent on the solvent and pH. In non-polar organic solvents, the carboxylate may have a stronger inhibitory effect. In aqueous buffers, maintaining a pH between 6.5 and 8.0 is recommended to minimize this issue.[2]

Q2: How does the PEG chain in this compound affect the CuAAC reaction?

A2: The polyethylene (B3416737) glycol (PEG) chain can be beneficial. PEG can act as a chelating solvent, which can help to stabilize the Cu(I) oxidation state and protect it from oxidation.[6][7] This can sometimes allow the reaction to be performed under an uncontrolled atmosphere.[6][8] The PEG chain also imparts hydrophilicity, which can be advantageous for bioconjugation reactions in aqueous media.

Q3: What is the optimal order of addition for the reagents in a CuAAC reaction with this compound?

A3: The recommended order of addition is crucial to prevent premature catalyst precipitation or deactivation. A generally accepted procedure is:

  • Prepare a premixed solution of the copper salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).

  • Add this premixed catalyst solution to the solution containing your azide and this compound.

  • Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[2]

Adding the ascorbate last ensures that the Cu(II) is reduced to the active Cu(I) in the presence of the stabilizing ligand and substrates, minimizing the formation of inactive copper species.

Q4: My reaction is not working. How can I test if my catalyst is active?

A4: You can perform a simple control reaction with known reactive substrates. For example, react a simple azide (like benzyl (B1604629) azide) with a simple alkyne (like phenylacetylene (B144264) or propargyl alcohol) under your standard reaction conditions. If this reaction proceeds to completion, it suggests that your catalyst system is active and the issue may lie with your this compound or the azide substrate.

Q5: Are there any alternatives to copper-catalyzed click chemistry if I continue to have issues?

A5: Yes, if catalyst-related issues persist, you may consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. SPAAC is particularly useful for reactions in living systems or with molecules that are sensitive to copper.

Experimental Protocols

Protocol 1: Standard CuAAC Reaction with this compound

This protocol provides a general starting point for the CuAAC reaction.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

  • Degassed water and solvents

Procedure:

  • Prepare stock solutions:

    • 10 mM this compound in degassed water or DMSO.

    • 10 mM azide-containing molecule in a compatible solvent.

    • 100 mM CuSO₄ in degassed water.

    • 500 mM THPTA in degassed water.

    • 1 M Sodium ascorbate in degassed water (prepare fresh).

  • In a reaction vial, add the azide-containing molecule and this compound to the reaction buffer.

  • Prepare the catalyst premix: In a separate tube, add the CuSO₄ stock solution followed by the THPTA stock solution (to achieve a 1:5 molar ratio of Cu:ligand). Mix well.

  • Add the catalyst premix to the reaction vial containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be in the range of:

    • Azide: 1 mM

    • This compound: 1.1 mM (1.1 equivalents)

    • CuSO₄: 100 µM (0.1 equivalents)

    • THPTA: 500 µM (0.5 equivalents)

    • Sodium ascorbate: 5 mM (5 equivalents)

  • Seal the reaction vial and allow it to proceed at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

Protocol 2: Troubleshooting a Low-Yield Reaction

If the standard protocol results in a low yield, this modified protocol can be attempted.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Increase the catalyst and ligand concentration. Prepare a catalyst premix with a higher concentration of CuSO₄ and THPTA (e.g., to achieve final concentrations of 500 µM and 2.5 mM, respectively).

  • Add the more concentrated catalyst premix to the reaction vial.

  • Increase the concentration of sodium ascorbate (e.g., to a final concentration of 10 mM).

  • If the reaction is performed in an organic solvent, consider adding 1-2 equivalents of a non-chelating carboxylic acid like benzoic acid.

  • Allow the reaction to proceed and monitor its progress.

Visualizations

Catalyst_Poisoning_Mechanism cluster_0 Active Catalytic Cycle cluster_1 Inhibition Pathway Cu_I Cu(I) Catalyst Cu_Alkyne Cu(I)-Acetylide Complex Cu_I->Cu_Alkyne + this compound Cu_Triazole Copper Triazolide Cu_Alkyne->Cu_Triazole + Azide Product Triazole Product Cu_Triazole->Product Protonolysis Inhibited_Cu Chelated Cu(I) Complex (Inactive) Carboxylic_Acid This compound (Carboxylate) Carboxylic_Acid->Inhibited_Cu Cu_I_active Cu(I) Catalyst Cu_I_active->Inhibited_Cu Strong Chelation

Caption: Potential inhibition of the CuAAC catalytic cycle by the carboxylic acid moiety of this compound.

Troubleshooting_Workflow Start Start: Low/No CuAAC Yield Check_Reagents Check Reagent Purity & Concentrations Start->Check_Reagents Control_Rxn Run Control Reaction (e.g., Benzyl Azide + Phenylacetylene) Check_Reagents->Control_Rxn Control_OK Control Reaction Successful? Control_Rxn->Control_OK Optimize_Conditions Optimize Reaction Conditions for This compound Control_OK->Optimize_Conditions Yes Troubleshoot_Catalyst Troubleshoot Catalyst System (Copper source, Ligand, Reductant) Control_OK->Troubleshoot_Catalyst No Increase_Ligand Increase Ligand:Cu Ratio (e.g., >5:1) Optimize_Conditions->Increase_Ligand Adjust_pH Adjust pH (6.5-8.0 for aqueous) Optimize_Conditions->Adjust_pH Add_Promoter Consider Benzoic Acid Additive (for organic solvents) Optimize_Conditions->Add_Promoter Failure Persistent Failure: Consider SPAAC Troubleshoot_Catalyst->Failure Success Reaction Successful Increase_Ligand->Success Adjust_pH->Success Add_Promoter->Success

Caption: A troubleshooting workflow for low-yield CuAAC reactions involving this compound.

Logical_Relationships cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Propargyl_PEG5 This compound Copper Cu(I) Source Propargyl_PEG5->Copper can inhibit Outcome Reaction Outcome (Yield, Purity) Propargyl_PEG5->Outcome Azide Azide Substrate Azide->Outcome Copper->Outcome Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Copper stabilizes Reductant Reducing Agent (e.g., Na-Ascorbate) Reductant->Copper regenerates Solvent Solvent/Buffer Solvent->Propargyl_PEG5 influences chelation Solvent->Outcome Atmosphere Atmosphere (O₂) Atmosphere->Copper oxidizes pH pH pH->Propargyl_PEG5 influences ionization

Caption: Logical relationships between reaction components and potential issues in CuAAC with this compound.

References

Characterizing and removing impurities from Propargyl-PEG5-acid reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG5-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the characterization and removal of impurities from this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my this compound reaction?

A1: Impurities in this compound reactions can originate from starting materials, side-reactions during synthesis, and degradation of the PEG backbone. The most common impurities include:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include pentaethylene glycol, mono-propargyl PEG5 ether, or PEG5-di-acid.

  • Reaction Byproducts:

    • Bis-propargyl-PEG5-ether: Formed if both ends of the pentaethylene glycol starting material react with the propargylating agent.

    • PEG5-diol: Unreacted starting material.

    • Propargyl-PEG5-OH: An intermediate that has not been converted to the carboxylic acid.

  • Reagent-Related Impurities: Residual coupling agents (e.g., DCC, EDC) and their byproducts (e.g., dicyclohexylurea - DCU).

  • PEG-Related Impurities: Oxidation of the polyethylene (B3416737) glycol backbone can lead to the formation of aldehydes (e.g., formaldehyde, acetaldehyde) and acids (e.g., formic acid, acetic acid).[1][2][3][4]

Q2: How can I characterize the impurities in my this compound product?

A2: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC) with UV and/or Charged Aerosol Detection (CAD): HPLC is a powerful tool for separating impurities from the desired product. A reversed-phase C18 column is often a good starting point. Since the propargyl group has a weak chromophore and the PEG backbone has none, UV detection might have limited sensitivity for all impurities. CAD is a universal detector that provides a more uniform response for non-volatile analytes and is well-suited for quantifying PEG-related compounds.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a crucial technique for identifying impurities by providing molecular weight information. High-resolution mass spectrometry (HRMS) can help determine the elemental composition of unknown peaks.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to identify and quantify impurities, especially when reference standards are not available.[8][9]

Q3: What methods can I use to remove impurities from my this compound product?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Flash Chromatography: This is a common and effective method for purifying small to medium quantities of organic molecules. For polar compounds like this compound, both normal-phase (with a polar stationary phase like silica (B1680970) or amine-functionalized silica) and reversed-phase chromatography can be employed.[10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is the method of choice. Reversed-phase chromatography on a C18 column is a common approach.[11][12]

  • Liquid-Liquid Extraction: This can be useful for removing certain impurities based on their differential solubility in immiscible solvents. For example, extraction with a non-polar organic solvent may remove less polar byproducts.

  • Precipitation/Crystallization: In some cases, impurities can be removed by precipitating the desired product from a suitable solvent system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low Purity of Final Product (<90%) Incomplete reaction; Suboptimal reaction conditions; Impure starting materials.Monitor reaction progress by TLC or LC-MS to ensure completion. Optimize reaction parameters (temperature, time, stoichiometry). Ensure the purity of starting materials before use.
Presence of a Significant Amount of PEG5-diol Incomplete propargylation.Increase the molar excess of the propargylating agent (e.g., propargyl bromide). Ensure anhydrous reaction conditions if using a strong base like NaH.
Presence of a Significant Amount of Propargyl-PEG5-OH Incomplete conversion to the carboxylic acid.Increase the molar excess of the carboxylating agent (e.g., succinic anhydride). Ensure the catalyst (e.g., DMAP) is active and used in the correct amount.
Product is a Waxy Solid or Oil That is Difficult to Purify Presence of oligomeric PEG impurities or byproducts.Utilize preparative HPLC for purification. Consider using a different chromatography mode (e.g., HILIC if reversed-phase is not effective).
NMR Spectrum Shows Unidentified Peaks Presence of unexpected byproducts or degradation products.Use LC-MS to obtain molecular weight information for the unknown peaks. Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation. Consider performing a forced degradation study to intentionally generate and identify potential degradation products.[13][14][15][16]

Data Presentation

Table 1: Typical Impurity Profile of Crude this compound

Impurity Typical Abundance (%) Characterization Method(s)
This compound85 - 95HPLC, LC-MS, NMR
PEG5-diol1 - 5HPLC, LC-MS
Propargyl-PEG5-OH1 - 5HPLC, LC-MS, NMR
Bis-propargyl-PEG5-ether0.5 - 2HPLC, LC-MS, NMR
PEG-related aldehydes/acids< 1HPLC with derivatization, GC-MS

Table 2: Comparison of Purification Methods for this compound

Method Typical Purity Achieved Throughput Advantages Disadvantages
Flash Chromatography90 - 98%MediumRelatively fast, good for moderate quantities.May not resolve all closely related impurities.
Preparative HPLC> 98%LowHigh resolution and purity.Slower, more expensive, limited sample load.
Liquid-Liquid ExtractionVariableHighSimple, scalable for initial cleanup.Low resolution, may not be effective for all impurities.

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100 - 1000.

Protocol 2: Preparative HPLC Purification
  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or a shallow gradient optimized from the analytical method.

  • Flow Rate: 20 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) and/or fraction collection followed by analytical HPLC or MS analysis.

Protocol 3: Flash Chromatography Purification
  • Stationary Phase: Silica gel or Amine-functionalized silica.

  • Mobile Phase: A gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate). For amine columns, a mobile phase of acetonitrile and water can be effective.

  • Elution: Monitor by TLC or a built-in detector and collect fractions.

  • Post-Purification: Combine and evaporate fractions containing the pure product.

Visualizations

experimental_workflow start Crude this compound Reaction Mixture analytical_hplc Analytical HPLC-MS (Impurity Profiling) start->analytical_hplc Analysis purification Purification analytical_hplc->purification Decision prep_hplc Preparative HPLC purification->prep_hplc flash_chrom Flash Chromatography purification->flash_chrom pure_product Pure this compound (>98%) prep_hplc->pure_product flash_chrom->pure_product characterization Final Characterization (HPLC, LC-MS, NMR) pure_product->characterization Quality Control final_product Final Product characterization->final_product

Caption: Workflow for the analysis and purification of this compound.

impurity_sources starting_materials Starting Materials PEG5-diol HO-PEG5-propargyl propargylation Propargylation (e.g., + Propargyl Bromide) starting_materials->propargylation impurities Potential Impurities Unreacted Starting Materials Bis-propargyl-PEG5 Propargyl-PEG5-OH Reagent Byproducts PEG Degradation Products starting_materials:diol->impurities:unreacted starting_materials:monoether->impurities:unreacted starting_materials->impurities:peg Degradation carboxylation Carboxylation (e.g., + Succinic Anhydride) propargylation->carboxylation propargylation->impurities:bis Side Reaction propargylation->impurities:reagents final_product This compound carboxylation->final_product carboxylation->impurities:oh Incomplete Reaction carboxylation->impurities:reagents final_product->impurities:peg Degradation

Caption: Sources of impurities in this compound synthesis.

References

Technical Support Center: Propargyl-PEG5-acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Propargyl-PEG5-acid. It includes troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during bioconjugation reactions involving this compound, with a focus on the impact of pH.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting
Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield Suboptimal pH: While the CuAAC reaction is robust over a wide pH range (4-12), the optimal pH for bioconjugation is typically between 7.0 and 7.5.[1] Deviations from this range can affect catalyst stability and reaction rate.- Adjust the reaction buffer to a pH between 7.0 and 7.5 using buffers such as phosphate-buffered saline (PBS) or HEPES.[1] - Avoid Tris buffers as they can chelate copper and inhibit the reaction.[1]
Catalyst (Cu(I)) Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II), especially in the presence of oxygen.- Use freshly prepared solutions of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I). - Degas all buffers and solutions by sparging with an inert gas (e.g., argon or nitrogen) before use.
Ligand Issues: The absence of a suitable ligand can lead to catalyst precipitation and reduced reaction efficiency.- Include a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), to stabilize the Cu(I) catalyst.
Side Reactions or Product Degradation pH-Induced Degradation of Biomolecules: While the click reaction itself is tolerant of a wide pH range, the biomolecules you are working with may be sensitive to pH extremes.- Ensure the chosen reaction pH is within the stability range of your biomolecule. - Consider performing the reaction at a lower temperature to minimize degradation if a non-optimal pH is required.
EDC/NHS-Mediated Amide Coupling Troubleshooting
Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Amide Product Incorrect pH for Activation: The activation of the carboxylic acid of this compound with EDC and NHS is most efficient in a slightly acidic environment (pH 4.5-7.2).[2]- Perform the activation step in a buffer with a pH between 5.0 and 6.0, such as MES buffer.[3]
Incorrect pH for Coupling: The reaction of the NHS-activated ester with the primary amine is most efficient at a slightly basic pH (7.0-8.5).[2][4]- After the activation step, adjust the pH of the reaction mixture to 7.2-8.0 before adding the amine-containing molecule.[2]
Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH values, which deactivates it.[4][5]- Use the NHS-activated this compound immediately after preparation. - Avoid prolonged exposure to high pH before the addition of the amine.
Use of Incompatible Buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the desired reaction.- Use non-amine and non-carboxylate buffers for the activation step (e.g., MES).[3] For the coupling step, buffers like PBS or borate (B1201080) are suitable.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the CuAAC reaction with this compound?

A1: The CuAAC reaction is generally effective across a broad pH range of 4 to 12.[6] However, for bioconjugation applications, a pH of 7.0 to 7.5 is often recommended to ensure the stability of the biomolecules and the catalyst.[1]

Q2: Why is the EDC/NHS coupling of this compound a two-step process with different pH requirements?

A2: The two steps have different optimal pH conditions. The first step, the activation of the carboxylic acid with EDC and NHS, is most efficient at a slightly acidic pH (4.5-7.2). The second step, the reaction of the activated NHS ester with a primary amine, is favored at a pH of 7.0-8.5 where the amine is deprotonated and more nucleophilic.[2][4]

Q3: How does pH affect the stability of the NHS-activated this compound?

A3: The NHS ester is prone to hydrolysis, and the rate of this hydrolysis increases significantly with increasing pH.[5] At pH 7 and 0°C, the half-life is several hours, but at pH 8.6 and 4°C, it can be as short as 10 minutes.[5] Therefore, it is crucial to use the activated compound promptly, especially when working at a more basic pH for the coupling step.

Q4: Can I use Tris buffer for my CuAAC reaction?

A4: It is not recommended. Tris (tris(hydroxymethyl)aminomethane) can act as a ligand for copper and may inhibit the catalytic activity, slowing down the reaction.[1] Buffers like PBS or HEPES are better choices.

Q5: What should I do if my protein precipitates during an EDC/NHS coupling reaction?

A5: Protein precipitation can be caused by several factors, including pH. Ensure the pH of the reaction buffer is one at which your protein is stable and soluble. The isoelectric point (pI) of the protein is a key consideration; at a pH near the pI, protein solubility is often at its minimum. Adjusting the pH away from the pI can help maintain solubility.

III. Data Presentation

Table 1: Impact of pH on the Stability of NHS Esters

This table summarizes the effect of pH on the hydrolytic half-life of a typical NHS ester at different temperatures. This illustrates the competing hydrolysis reaction in the EDC/NHS coupling of this compound.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[5]
8.04~1 hour[7]
8.6410 minutes[5]
Table 2: Recommended pH Ranges for this compound Reactions

This table provides a summary of the recommended pH conditions for the two primary reactions of this compound.

Reaction Step Recommended pH Range Optimal pH (General) Notes
CuAAC Reaction4.0 - 12.07.0 - 7.5Reaction is robust, but for bioconjugates, neutral to slightly basic pH is preferred to maintain biomolecule integrity.
EDC/NHS Coupling Activation4.5 - 7.25.0 - 6.0Maximizes the efficiency of carboxylic acid activation.
Amidation7.0 - 8.57.2 - 8.0Facilitates the nucleophilic attack of the primary amine.

IV. Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction of this compound with an azide-containing molecule.

  • Reagent Preparation:

    • Dissolve this compound and the azide-containing molecule in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (B86663) (CuSO₄) in water.

      • A copper-stabilizing ligand (e.g., THPTA) in water.

      • Sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of this compound and the azide-containing molecule.

    • Add the ligand solution to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

  • Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as chromatography (e.g., size-exclusion or reversed-phase).

Protocol 2: EDC/NHS-Mediated Amide Coupling

This protocol outlines the two-step procedure for coupling this compound to a primary amine-containing molecule.

  • Activation Step (pH 5.0-6.0):

    • Dissolve this compound in an amine-free buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling Step (pH 7.2-8.0):

    • Dissolve the amine-containing molecule in a suitable buffer, such as PBS at pH 7.2-7.5.

    • Add the activated this compound solution to the amine-containing solution. Alternatively, the pH of the activation mixture can be raised to 7.2-7.5 before adding the amine.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer (e.g., Tris or glycine).

    • Purify the final conjugate using appropriate chromatographic methods.

V. Mandatory Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Propargyl_PEG5_acid This compound in Buffer (pH 7.2) Mix Combine Reactants, Ligand, and CuSO4 Propargyl_PEG5_acid->Mix Azide_Molecule Azide-Molecule in Buffer (pH 7.2) Azide_Molecule->Mix CuSO4 CuSO4 Solution CuSO4->Mix Ligand Ligand (e.g., THPTA) Solution Ligand->Mix Ascorbate Sodium Ascorbate Solution (Fresh) Initiate Add Sodium Ascorbate to Initiate Ascorbate->Initiate Mix->Initiate Add last Incubate Incubate at Room Temperature Initiate->Incubate Monitor Monitor by HPLC/LC-MS Incubate->Monitor Purify Purify Conjugate Monitor->Purify

Caption: Workflow for a typical CuAAC reaction.

EDC_NHS_Workflow cluster_activation Activation Step (pH 5.0-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_purification Quenching & Purification Propargyl_PEG5_acid This compound in MES Buffer Add_EDC_NHS Add EDC and NHS Propargyl_PEG5_acid->Add_EDC_NHS Activated_Ester Formation of NHS-activated Ester Add_EDC_NHS->Activated_Ester Combine Combine Activated Ester and Amine Activated_Ester->Combine Amine_Molecule Amine-Molecule in PBS Buffer Amine_Molecule->Combine Conjugate Formation of Amide Bond Combine->Conjugate Quench Quench with Tris or Glycine Conjugate->Quench Purify Purify Final Conjugate Quench->Purify

Caption: Two-step workflow for EDC/NHS amide coupling.

pH_Logic cluster_edc_nhs EDC/NHS Coupling pH Optimization Activation Activation of -COOH Amidation Reaction with -NH2 Activation->Amidation Proceeds to Hydrolysis NHS Ester Hydrolysis (Side Reaction) pH_low Acidic pH (5.0-6.0) pH_low->Activation Favors pH_high Basic pH (7.2-8.0) pH_high->Amidation Favors pH_high->Hydrolysis Increases rate of

Caption: Logical relationship of pH in EDC/NHS coupling.

References

Technical Support Center: Optimizing Propargyl-PEG5-acid Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times for Propargyl-PEG5-acid conjugations. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to streamline your experiments.

Frequently Asked Questions (FAQs)

Q1: My EDC/NHS-mediated conjugation to a primary amine is slow or incomplete. How can I speed it up?

A1: Several factors can influence the rate of an EDC/NHS coupling reaction. To optimize the reaction time, consider the following:

  • pH of the reaction buffer: The activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-7.2. However, the subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7-8.[1][2] A two-step process where the activation is performed at a lower pH, followed by an adjustment to a more alkaline pH for the amine coupling, can improve efficiency.[1][2]

  • Reagent concentration: Increasing the concentration of your reactants can lead to faster reaction rates. If solubility allows, consider reducing the reaction volume to concentrate the reactants.

  • Molar ratio of coupling reagents: A molar excess of EDC and NHS over the this compound can drive the formation of the active NHS ester more quickly. Similarly, using a slight excess of the amine-containing molecule can accelerate the final conjugation step.

  • Temperature: While many protocols suggest room temperature, gently increasing the temperature (e.g., to 37°C) can sometimes increase the reaction rate. However, this should be done cautiously as higher temperatures can also increase the rate of hydrolysis of the NHS ester, leading to lower yields.

  • Choice of buffer: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete in the reaction.[1][3] Phosphate-buffered saline (PBS), MES, or HEPES buffers are generally suitable.

Q2: What are the key parameters to consider for optimizing the speed of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction?

A2: For the CuAAC reaction involving the propargyl group of your PEG linker, the following factors are critical for reaction time:

  • Catalyst system: The choice and concentration of the copper catalyst and the reducing agent (e.g., sodium ascorbate) are crucial. Ensure you are using a sufficient concentration of both. Typically, 1-5 mol% of a Cu(II) salt like copper(II) sulfate (B86663) with 5-10 mol% of sodium ascorbate (B8700270) is a good starting point.[4]

  • Ligand: The addition of a copper-chelating ligand, such as THPTA or TBTA, can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction.

  • Solvent: The reaction is often performed in a mixture of aqueous buffer and a miscible organic solvent like DMSO or t-butanol to ensure all reactants are fully dissolved. Poor solubility of any component can significantly slow down the reaction.

  • Oxygen removal: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degassing your reaction mixture by bubbling with an inert gas like argon or nitrogen can improve the reaction rate and yield.

  • Purity of reactants: Ensure that your azide-containing molecule is pure and that the this compound has not degraded.

Q3: Can I perform the amine coupling and the click reaction in a one-pot synthesis?

A3: A one-pot synthesis is theoretically possible but can be challenging to optimize. The optimal conditions for the EDC/NHS coupling (pH, buffer components) may not be compatible with the CuAAC reaction. For instance, the presence of excess EDC/NHS or the byproducts of the first reaction could interfere with the copper catalyst in the second step. A sequential approach with purification of the intermediate product is generally recommended for higher purity and more predictable results.

Troubleshooting Guide

This section addresses specific issues that may arise during your conjugation experiments.

Problem Potential Cause Recommended Solution
Slow or Incomplete Amine Coupling Hydrolysis of NHS ester: The activated NHS ester is susceptible to hydrolysis, especially at alkaline pH.Prepare the activated this compound immediately before use. Avoid storing it in aqueous solutions.[2] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow hydrolysis, though this may require a longer overall reaction time.[5]
Suboptimal pH: The pH is not ideal for either the activation or the coupling step.For the activation step with EDC/NHS, use a buffer with a pH between 4.5 and 7.2.[1][2] For the subsequent coupling to the amine, adjust the pH to 7.2-8.0.[2]
Competing nucleophiles: The presence of primary amines in the buffer (e.g., Tris) is competing with your target molecule.Use a non-amine, non-carboxylate buffer such as PBS, MES, or HEPES.[1][3][4]
Slow or Incomplete Click Reaction Catalyst inactivation: The Cu(I) catalyst has been oxidized by atmospheric oxygen.Degas all solutions thoroughly before starting the reaction and maintain an inert atmosphere (e.g., argon or nitrogen) over the reaction mixture.
Precipitation of reactants: One or more of the reactants is not fully soluble in the reaction mixture.Add a co-solvent such as DMSO or DMF to improve solubility.[6] Gentle heating or sonication can also help dissolve the reagents.[6]
Incorrect stoichiometry: The ratio of the alkyne to the azide (B81097) or the catalyst to the reactants is not optimal.Start with a slight excess (e.g., 1.1 equivalents) of the alkyne relative to the azide.[4] Use a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.[4]
Difficulty Purifying the Final Conjugate Excess reagents: Unreacted this compound or the coupling partner is co-eluting with the product.Use a slight excess (1.1-1.5x) of the less expensive or more easily removable reagent to drive the reaction to completion.[4]
Copper contamination: Residual copper from the click reaction is present in the final product.After the click reaction is complete, add a copper-chelating agent like EDTA to the reaction mixture before purification.[4]

Experimental Protocols

Protocol 1: EDC/NHS-mediated Amine Coupling

This protocol describes the activation of the carboxylic acid on this compound and subsequent coupling to a primary amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO or DMF to a known concentration (e.g., 100 mM).

    • Dissolve EDC and NHS in Activation Buffer to a concentration 10-fold higher than the final desired concentration. Prepare these solutions immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction vessel, add the this compound solution.

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS relative to the this compound.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.[1][2]

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated this compound solution. A 1.1 to 1.5-fold molar excess of the amine can be used to ensure complete consumption of the activated PEG linker.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed at room temperature for 2 hours, or at 4°C overnight. Reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, LC-MS).

  • Quenching:

    • Add the quenching solution to a final concentration of 10-50 mM to quench any unreacted NHS ester.[1] Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis.[4]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a propargyl-functionalized molecule to an azide-containing molecule.

Materials:

  • Propargyl-PEG5-conjugated molecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, but recommended)

  • Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 7.0

  • DMSO or other suitable organic co-solvent

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the propargyl- and azide-containing molecules in the Reaction Buffer, with DMSO as a co-solvent if needed for solubility.

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a stock solution of sodium ascorbate (e.g., 500 mM in water). This solution should be made fresh.

    • If using a ligand, prepare a stock solution of THPTA or TBTA.

  • Reaction Setup:

    • In a reaction vessel, combine the propargyl- and azide-containing molecules (typically a 1:1.1 to 1:1.5 molar ratio of azide to alkyne).

    • Add the reaction buffer and any necessary co-solvent.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Initiation of the Reaction:

    • If using a ligand, add it to the reaction mixture (typically at a concentration equal to or slightly higher than the copper).

    • Add the CuSO₄ solution to a final concentration of 1-5 mol%.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.

    • Maintain the reaction under an inert atmosphere.

  • Reaction Monitoring and Completion:

    • Stir the reaction at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the substrates.

    • Monitor the reaction progress by TLC, HPLC, or LC-MS until the starting materials are consumed.

  • Purification:

    • Once the reaction is complete, you can optionally add a copper chelator like EDTA to sequester the catalyst.[4]

    • Purify the final conjugate product via an appropriate chromatographic method (e.g., SEC or RP-HPLC).

Visualizing Workflows and Logic

The following diagrams illustrate the troubleshooting process for slow reactions and the general experimental workflow for a two-step conjugation.

TroubleshootingWorkflow start Slow or Incomplete Conjugation check_reaction Which reaction is slow? start->check_reaction amine_coupling EDC/NHS Amine Coupling check_reaction->amine_coupling Amine Coupling click_reaction CuAAC (Click) Reaction check_reaction->click_reaction Click Reaction check_ph Is pH optimal? (Activation: 4.5-7.2, Coupling: 7.2-8.0) amine_coupling->check_ph check_catalyst Is catalyst system optimal? click_reaction->check_catalyst adjust_ph Adjust pH for activation and coupling steps check_ph->adjust_ph No check_buffer Buffer contains competing -NH2 or -COOH? check_ph->check_buffer Yes change_buffer Switch to non-competing buffer (e.g., PBS, MES, HEPES) check_buffer->change_buffer Yes check_reagents Are EDC/NHS fresh? Is NHS ester hydrolyzed? check_buffer->check_reagents No use_fresh_reagents Use fresh EDC/NHS. Activate immediately before use. check_reagents->use_fresh_reagents Yes optimize_catalyst Optimize Cu/Ascorbate/Ligand ratios. Degas reaction mixture. check_catalyst->optimize_catalyst No check_solubility Are all reactants fully dissolved? check_catalyst->check_solubility Yes add_cosolvent Add co-solvent (e.g., DMSO). Gentle heating/sonication. check_solubility->add_cosolvent No

Caption: Troubleshooting workflow for slow this compound conjugations.

ExperimentalWorkflow start Start: This compound + Amine-Molecule step1 Step 1: EDC/NHS Activation (pH 6.0) start->step1 step2 Step 2: Amine Coupling (pH 7.4) step1->step2 intermediate Intermediate Product: Propargyl-PEG5-Molecule step2->intermediate purify1 Purification 1 (e.g., SEC, Dialysis) intermediate->purify1 step3 Step 3: CuAAC (Click) Reaction with Azide-Molecule purify1->step3 final_product Final Conjugate step3->final_product purify2 Purification 2 (e.g., HPLC) final_product->purify2 end End Product purify2->end

Caption: General experimental workflow for a two-step conjugation.

References

Strategies to improve the stability of Propargyl-PEG5-acid conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the stability of Propargyl-PEG5-acid conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling, conjugation, and analysis of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored at -20°C, tightly sealed, and protected from moisture and light to prevent degradation.[1][2][3][4] For short-term storage of a few days, refrigeration at 2-8°C may be acceptable, but long-term storage at these temperatures is not recommended.

Q2: What are the primary degradation pathways for this compound conjugates?

A2: The main points of instability in this compound conjugates are the terminal functional groups and the newly formed linkage. The propargyl group can be susceptible to oxidative degradation and, under certain conditions (e.g., in the presence of a copper catalyst and oxygen), can undergo a side reaction known as Glaser coupling, leading to homodimerization.[5][6] The carboxylic acid itself is generally stable, but the activated esters (e.g., NHS esters) used for conjugation are highly susceptible to hydrolysis. The newly formed amide bond after conjugation to a primary amine is generally stable.

Q3: Which solvents are recommended for reactions with this compound?

A3: The choice of solvent depends on the specific reaction. For copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," common solvents include DMF, water, or mixtures thereof.[1] For activating the carboxylic acid with EDC/NHS for subsequent amide coupling, an anhydrous aprotic solvent like DMF or DMSO is typically used for the activation step. The final coupling to an amine is usually performed in an aqueous buffer such as PBS at a pH of 7.2-7.5.[1]

Q4: How can I monitor the progress and purity of my conjugation reaction?

A4: Several analytical techniques can be employed. For real-time, qualitative monitoring of the reaction progress, Thin-Layer Chromatography (TLC) is often effective. For quantitative analysis, purification, and stability assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1] To confirm the identity and purity of the final conjugate, Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1]

Q5: What is the difference between using EDC alone versus an EDC/NHS combination for amide coupling?

A5: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which can lead to low coupling yields. By adding N-hydroxysuccinimide (NHS), the O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester. This two-step process generally results in higher conjugation efficiency and fewer side reactions.[1]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Low or No Yield in Amide Coupling (EDC/NHS Chemistry)
Observed Issue Potential Cause Recommended Solutions
Low or no conjugate formationHydrolysis of Activated Ester: The NHS-ester intermediate is sensitive to water and will hydrolyze back to the carboxylic acid.• Perform the activation step (with EDC/NHS) in an anhydrous aprotic solvent like DMF or DMSO. • The activation reaction is most efficient at a slightly acidic pH (4.5-7.2).[7] • The reaction of the NHS-activated molecule with the primary amine is most efficient at pH 7-8.[7]
Competing Reactions: Buffers containing primary amines (e.g., Tris) or carboxylates can compete with the desired reaction.• Use a non-amine, non-carboxylate buffer like MES for the activation step.[1] • Ensure the amine to be coupled is primary and unhindered for optimal reactivity.
Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time.• Use fresh, high-quality EDC and NHS. • Store reagents under desiccated conditions.
Low or No Yield in Click Chemistry (CuAAC)
Observed Issue Potential Cause Recommended Solutions
Incomplete reaction or low yieldCatalyst Oxidation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) form by dissolved oxygen.• Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen). • Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I).[1]
Impure Reagents: Impurities in the alkyne (this compound) or the azide-containing molecule can inhibit the catalyst.• Confirm the purity of your starting materials using techniques like NMR or mass spectrometry before the reaction.
Incorrect Reagent Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent can lead to poor results.• Start with a slight excess (e.g., 1.1 equivalents) of the alkyne relative to the azide.[1] • Use a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.[1]
Appearance of side productsGlaser Coupling: In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of the terminal alkyne, leading to the formation of a dimer.• Maintain anaerobic conditions throughout the reaction. • Add a copper-chelating ligand to the reaction mixture.
Instability of the Final Conjugate
Observed Issue Potential Cause Recommended Solutions
Degradation of the conjugate over time in solutionHydrolysis of Linkage: If the conjugation was performed via an ester linkage (not the recommended amide linkage for the acid terminus), it would be susceptible to hydrolysis, especially at non-neutral pH.• For this compound, ensure conjugation to amines is done via an amide bond, which is significantly more stable. • Store the final conjugate in a buffer at or near neutral pH (6.5-7.5) and at low temperatures (-20°C or -80°C).
Oxidation: The PEG backbone can be susceptible to oxidative degradation, especially in the presence of metal ions.• Use high-purity, degassed buffers for storage. • Consider adding a chelating agent like EDTA to scavenge trace metal ions.
Precipitation of the conjugateAggregation: The conjugated molecule (e.g., a protein) may be prone to aggregation under the storage conditions.• Optimize the buffer composition, including the use of excipients that enhance stability. • Determine the optimal concentration for storage to minimize aggregation.

Quantitative Data on Stability

Functional Group/Linkage Condition Expected Stability Potential Degradation Products
Propargyl (Alkyne) Acidic pHGenerally stable, but strong acid can catalyze hydration of the triple bond.Ketones or aldehydes
Basic pHGenerally stable.Not a primary concern.
Presence of Cu(I)/Cu(II) and O₂Susceptible to oxidative homocoupling (Glaser coupling).[5][6]1,3-diyne dimer
PEG Ether Backbone Oxidizing agents, metal ionsCan undergo oxidative degradation.Formaldehyde, formic acid, and other cleavage products.
Carboxylic Acid General aqueous conditionsHighly stable.Not a primary concern.
Amide Bond (Post-conjugation) Extreme pH and high temperatureGenerally very stable, but can be hydrolyzed under harsh acidic or basic conditions.This compound and the free amine

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of a this compound Conjugate by HPLC

This protocol outlines a method to evaluate the stability of your conjugate under different conditions.

Materials:

  • This compound conjugate of interest

  • Buffers at various pH values (e.g., pH 4, 7.4, 9)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Appropriate HPLC column (e.g., C18 for reversed-phase chromatography)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare stock solutions of your conjugate in the different pH buffers at a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of each sample by HPLC to obtain the initial purity profile.

  • Incubation: Incubate the remaining samples at desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each sample and analyze by HPLC.

  • Data Analysis:

    • Monitor the peak area of the intact conjugate over time.

    • Look for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of remaining intact conjugate at each time point relative to T=0.

    • Plot the percentage of intact conjugate versus time to determine the degradation rate.

Protocol 2: Activation of this compound and Coupling to a Primary Amine

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to an amine-containing molecule.[7][8]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF or DMSO

  • Amine-containing molecule

  • Coupling buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in the coupling buffer.

    • Add the activated Propargyl-PEG5-NHS ester solution to the amine-containing solution.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching agent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using an appropriate method such as reversed-phase HPLC, size-exclusion chromatography, or dialysis to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification propargyl_peg_acid This compound activated_ester Propargyl-PEG5-NHS ester propargyl_peg_acid->activated_ester 15-30 min, RT edc_nhs EDC + NHS (in anhydrous DMF/DMSO) edc_nhs->activated_ester conjugate Stable Amide-linked Conjugate activated_ester->conjugate 2-12 hrs, RT, pH 7.2-7.5 amine_molecule Amine-containing molecule (in PBS) amine_molecule->conjugate purification HPLC / SEC conjugate->purification Quench reaction final_product Purified Conjugate purification->final_product troubleshooting_logic cluster_amide Amide Coupling cluster_click Click Chemistry start Low Conjugation Yield? reaction_type Which Reaction? start->reaction_type check_hydrolysis Check for NHS ester hydrolysis (use anhydrous solvent, control pH) reaction_type->check_hydrolysis Amide check_oxidation Check for Cu(I) oxidation (degas solvents, use ascorbate) reaction_type->check_oxidation Click check_buffers Check for competing buffers (avoid Tris, carboxylates) check_hydrolysis->check_buffers check_reagents Check EDC/NHS activity (use fresh reagents) check_buffers->check_reagents check_purity Check reagent purity check_oxidation->check_purity check_glaser Check for Glaser coupling (maintain anaerobic conditions) check_purity->check_glaser

References

Technical Support Center: PROTAC Synthesis with Propargyl-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis utilizing Propargyl-PEG5-acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions to help you achieve successful PROTAC synthesis.

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common issues that may arise during the synthesis of PROTACs using this compound.

Problem 1: Low or No Product Formation in Amide Coupling Step

Question: I am seeing low to no yield after the amide coupling reaction between this compound and my amine-containing molecule (POI or E3 ligand). What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the amide coupling step are a frequent challenge. Here are the common causes and recommended solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid of this compound needs to be activated to react with the amine. Incomplete activation is a primary reason for low yields.[1]

    • Solution: Optimize your coupling reagents. A combination of a carbodiimide (B86325) like EDC with an activating agent such as HOBt or HATU is often effective.[1] For difficult couplings, stronger activating agents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA are recommended.[1][2][3]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and pH can significantly impact the reaction efficiency.

    • Solution:

      • Solvent: Use anhydrous polar aprotic solvents like DMF, DMSO, or NMP.[1] Ensure your solvent is truly anhydrous as water can hydrolyze the activated intermediate.

      • Temperature: Perform the activation step at a low temperature (0 °C) to minimize side reactions, then allow the reaction to warm to room temperature for the coupling.[1] Gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion, but monitor for potential degradation.[2]

      • pH: Maintain a slightly basic pH by using a non-nucleophilic base like DIPEA or TEA.[1]

  • Poor Solubility of Reactants: One or both of your coupling partners may have limited solubility in the chosen solvent, leading to an incomplete reaction.[1]

    • Solution:

      • Co-solvents: Try a mixture of solvents, such as DCM/DMF, to improve solubility.[1]

      • Sonication: Brief periods of sonication can help dissolve starting materials.[1]

  • Steric Hindrance: If the amine is sterically hindered, the coupling reaction can be slow or inefficient.

    • Solution: Use a more powerful coupling reagent like HATU and consider extending the reaction time. Monitoring the reaction by LC-MS is crucial to determine the optimal reaction time.[2]

Comparative Table of Common Amide Coupling Reagents
Coupling ReagentActivating AgentBase (Typical)Relative ReactivityCommon ByproductsKey Considerations
EDC HOBt or OxymaDIPEA or TEAModerateWater-soluble ureaCost-effective; byproduct is easily removed by aqueous workup.
DCC HOBtDIPEA or TEAModerateDCU (insoluble urea)Byproduct precipitates and can be filtered off, but can complicate purification.
HATU (Internal, HOAt)DIPEA or TEAHighWater-solubleVery efficient and fast, especially for hindered couplings; lower risk of racemization.[3][4]
HBTU (Internal, HOBt)DIPEA or TEAHighWater-solubleEffective and widely used, but generally slightly less reactive than HATU.[3][5]
COMU (Internal, Oxyma)DIPEA or TEAVery HighWater-solubleHighly reactive and efficient; byproducts are water-soluble.
Problem 2: Inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

Question: My click chemistry reaction between the propargyl group of my linker and an azide-functionalized molecule is giving a low yield. How can I improve this?

Answer:

The CuAAC reaction is generally very efficient, but several factors can lead to poor outcomes. Here are some troubleshooting tips:

  • Copper(I) Catalyst Issues: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen.

    • Solution:

      • Fresh Reagents: Use a freshly prepared solution of the copper(I) source or use a robust system like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270).[2]

      • Degassing: Degas the reaction mixture and maintain an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction to prevent oxidation of the Cu(I) catalyst.[2]

  • Ligand for Copper: A stabilizing ligand can improve the efficiency and reduce side reactions.

    • Solution: Use a ligand like TBTA or THPTA to stabilize the Cu(I) catalyst, which can improve the reaction's reliability.[6][7]

  • Solvent Choice: The solvent can influence the reaction rate and solubility of the reactants.

    • Solution: A mixture of t-BuOH/H₂O or DMF are commonly used and effective solvents for CuAAC reactions.[2]

  • Side Reactions: The terminal alkyne of the propargyl group can potentially undergo side reactions under certain conditions.

    • Solution: Ensure that the reaction conditions are optimized for the click reaction and that incompatible reagents are not present. Thiol-containing molecules can sometimes interfere with the click reaction.[8]

Problem 3: Difficulty in Product Purification

Question: My final PROTAC product is difficult to purify, and I'm experiencing significant product loss during chromatography. What can I do?

Answer:

Purification of PROTACs, especially those containing polar PEG linkers, can be challenging due to their unique physicochemical properties.

  • High Polarity and Poor Retention on Normal-Phase Silica (B1680970): The PEG linker makes the PROTAC highly polar, leading to strong adhesion to silica gel, resulting in broad peaks and low recovery.

    • Solution:

      • Reverse-Phase Chromatography: This is the preferred method for purifying polar molecules like PEGylated PROTACs. Use a C18 column with a water/acetonitrile or water/methanol (B129727) gradient.

      • Alternative Normal-Phase: If you must use normal-phase chromatography, consider using a more polar stationary phase like alumina (B75360) or diol-functionalized silica.[2]

      • Mobile Phase Modifiers: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine (B128534) to the eluent can help reduce tailing and improve recovery.[2]

  • Product Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation of acid-sensitive PROTACs.

    • Solution:

      • Neutralized Silica: Pre-treat the silica gel with a base like triethylamine in the mobile phase.

      • Minimize Contact Time: Work quickly and avoid prolonged exposure of the PROTAC to the stationary phase.

  • Co-elution of Impurities: Sometimes, impurities have similar polarity to the desired product, making separation difficult.

    • Solution: Optimize your chromatographic conditions by using a shallow gradient to improve resolution. Preparative HPLC is often necessary for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the PEG5 linker in my PROTAC?

A1: The this compound linker serves multiple crucial functions. The PEG5 chain enhances the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[9] It also provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex required for protein degradation.[1] The terminal propargyl and carboxylic acid groups provide versatile handles for conjugation.[10]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored at -20°C in a dry environment, protected from light.[10][11] Before use, allow the reagent to warm to room temperature in a desiccator to prevent moisture condensation, which could lead to hydrolysis of the carboxylic acid.

Q3: Can the propargyl group undergo side reactions during amide coupling?

A3: The propargyl group is generally stable under standard amide coupling conditions. However, highly basic conditions or the presence of certain transition metals could potentially lead to side reactions. It is advisable to use non-nucleophilic bases like DIPEA and to ensure the reaction is free from contaminating metals.

Q4: How does the PEG5 linker affect the cell permeability of my PROTAC?

A4: The relationship between PEG linkers and cell permeability is complex. While the hydrophilicity of the PEG linker improves solubility, it can also increase the polar surface area, which may reduce passive diffusion across cell membranes. However, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar groups in a nonpolar environment, which can aid in cell permeability. The optimal linker for cell permeability often needs to be determined empirically.

Q5: What analytical techniques are best for characterizing my final PROTAC?

A5: A combination of techniques is essential for full characterization.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the final product and assess its purity.[12]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the PROTAC. 2D NMR techniques like COSY and HSQC can be helpful for assigning signals in these complex molecules.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with an Amine-Containing Molecule

This protocol describes a general procedure for the amide coupling of this compound to a primary or secondary amine-containing molecule (e.g., a POI ligand or an E3 ligase ligand) using HATU as the coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine-containing molecule (1.0 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve this compound and the amine-containing molecule in anhydrous DMF.

  • In a separate vial, dissolve HATU and DIPEA in a small amount of anhydrous DMF.

  • Cool the solution containing the acid and amine to 0 °C in an ice bath.

  • Add the HATU/DIPEA solution dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or, more commonly, by preparative reverse-phase HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical "click chemistry" reaction to conjugate a propargyl-functionalized molecule (containing the this compound linker) with an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized molecule (1.0 eq)

  • Azide-functionalized molecule (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1 mixture or DMF)

Procedure:

  • Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Degas the main reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC & E3 Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation Degrades Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow using this compound start Starting Materials poi_amine Amine-functionalized POI Ligand start->poi_amine linker This compound start->linker e3_azide Azide-functionalized E3 Ligase Ligand start->e3_azide step1 Amide Coupling poi_amine->step1 linker->step1 step2 Click Chemistry (CuAAC) e3_azide->step2 intermediate Propargyl-PEG5-Amide-POI step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (Reverse-Phase HPLC) final_protac->purification characterization Characterization (LC-MS, NMR, HRMS) purification->characterization

Caption: PROTAC synthesis workflow with this compound.

Troubleshooting_Tree start Low PROTAC Yield check_step Which step has low yield? start->check_step amide_coupling Amide Coupling check_step->amide_coupling Amide Coupling click_chem Click Chemistry check_step->click_chem Click Chemistry purification_issue Purification check_step->purification_issue Purification amide_cause Potential Cause? amide_coupling->amide_cause click_cause Potential Cause? click_chem->click_cause purification_cause Potential Cause? purification_issue->purification_cause activation_issue Inefficient Activation amide_cause->activation_issue Activation conditions_issue Suboptimal Conditions amide_cause->conditions_issue Conditions solubility_issue Poor Solubility amide_cause->solubility_issue Solubility solution_activation Optimize coupling reagents (e.g., HATU, COMU) activation_issue->solution_activation solution_conditions Use anhydrous solvent Optimize temp. & pH conditions_issue->solution_conditions solution_solubility Use co-solvents Sonication solubility_issue->solution_solubility catalyst_issue Cu(I) Oxidation click_cause->catalyst_issue Catalyst reagents_issue Impure Reagents click_cause->reagents_issue Reagents solution_catalyst Degas solvent Use inert atmosphere catalyst_issue->solution_catalyst solution_reagents Use fresh reagents (CuSO4, NaAsc) reagents_issue->solution_reagents polarity_issue High Polarity purification_cause->polarity_issue Polarity stability_issue Degradation on Column purification_cause->stability_issue Stability solution_polarity Use Reverse-Phase HPLC polarity_issue->solution_polarity solution_stability Neutralize silica Minimize contact time stability_issue->solution_stability

Caption: Troubleshooting decision tree for low PROTAC yield.

References

Validation & Comparative

A Comparative Guide to Propargyl-PEG5-acid and Other PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker molecule is a critical determinant of success in the design of bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of these complex molecules.[1][2] This guide provides an objective comparison of Propargyl-PEG5-acid with other commonly used PEG linkers, supported by structural data and detailed experimental protocols to inform rational linker selection.

This compound is a heterobifunctional linker featuring a terminal propargyl group and a carboxylic acid, separated by a five-unit PEG chain.[3][4] The propargyl group facilitates covalent attachment to azide-containing molecules via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5][6] The carboxylic acid can form a stable amide bond with primary amines, such as those found on the surface of proteins.[4][7] The PEG spacer itself imparts hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate.[4][7]

Comparative Data of PEG Linkers

The choice of a PEG linker significantly impacts the physicochemical properties and performance of a bioconjugate. Below is a table summarizing the key features of this compound in comparison to other representative PEG linkers with different functional groups.

FeatureThis compoundNHS-PEG4-acidMaleimide-PEG4-acid
Molecular Weight ( g/mol ) 304.3[7]~275.26~295.28
Functional Group 1 Propargyl (Alkyne)[7]N-Hydroxysuccinimide (NHS) EsterCarboxylic Acid
Reactive Towards Azides (via CuAAC)[3]Primary Amines[2]Carboxylic Acids (with activation)
Functional Group 2 Carboxylic Acid[7]Carboxylic AcidMaleimide
Reactive Towards Primary Amines (with activation)[7]Primary Amines (with activation)Thiols (Sulfhydryls)[2]
Bond Formed Triazole[3] / Amide[7]AmideThioether
Reaction Type Click Chemistry / AmidationAcylationMichael Addition
Key Advantages Bioorthogonal reactivity, high specificity of click chemistry.[8]Direct reactivity with amines without pre-activation.High selectivity for thiols, enabling site-specific conjugation.[2]
Considerations CuAAC requires a copper catalyst which may be cytotoxic.[6]NHS esters are susceptible to hydrolysis in aqueous solutions.[2]Maleimides can undergo hydrolysis, particularly at higher pH.
Solubility Soluble in water, DMSO, DCM, DMF.[7]Generally soluble in aqueous buffers and polar organic solvents.Generally soluble in aqueous buffers and polar organic solvents.

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEG linkers in bioconjugation. The following are representative protocols for the key reactions involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 100 mM each.

    • Add a 1.5-fold molar excess of both EDC and NHS solution to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated this compound (now Propargyl-PEG5-NHS ester) to the amine-containing molecule solution. A 10-20 fold molar excess of the linker is typically used for protein conjugation.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

  • Quenching and Purification:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a 10-100 mM stock solution of TBTA in DMSO.

  • CuAAC Reaction:

    • In a reaction vessel, dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the Reaction Buffer. A slight excess (1.1-1.5 equivalents) of the azide (B81097) molecule is often used.

    • Add the TBTA stock solution to the reaction mixture (0.01-0.1 equivalents).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

    • Initiate the reaction by adding the CuSO4 stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as SEC, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_linkers Comparison of PEG Linker Functional Groups cluster_targets Target Biomolecule Functional Groups propargyl Propargyl-PEG-COOH Functional Groups: - Propargyl (Alkyne) - Carboxylic Acid azide Azide (e.g., on a drug molecule) propargyl->azide CuAAC (Click Chemistry) amine Amine (e.g., on a protein) propargyl->amine Amidation (with activation) nhs NHS-PEG-COOH Functional Groups: - NHS Ester - Carboxylic Acid nhs->amine Acylation maleimide Maleimide-PEG-COOH Functional Groups: - Maleimide - Carboxylic Acid thiol Thiol (e.g., on a protein) maleimide->thiol Michael Addition G cluster_workflow Bioconjugation Workflow with this compound start Start: Antibody and Drug-Azide step1 Step 1: Activate Carboxylic Acid (this compound + EDC/NHS) start->step1 Reagents step2 Step 2: Conjugate to Antibody (Activated Linker + Antibody) step1->step2 step3 Step 3: Purify Antibody-Linker Conjugate step2->step3 step4 Step 4: CuAAC 'Click' Reaction (Antibody-Linker + Drug-Azide) step3->step4 step5 Step 5: Purify Final ADC step4->step5 end End: Antibody-Drug Conjugate (ADC) step5->end G cluster_pathway Simplified Signaling Pathway Investigation adc Antibody-Drug Conjugate (with PEG linker) receptor Cell Surface Receptor adc->receptor Binding internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome drug_release Drug Release lysosome->drug_release target Intracellular Target (e.g., Microtubules) drug_release->target apoptosis Cell Apoptosis target->apoptosis Inhibition

References

Propargyl-PEG5-Acid: A Comparative Guide to PEG Linker Chain Length in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propargyl-PEG5-Acid with Shorter and Longer PEG Chain Linkers, Supported by Experimental Data.

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, safety, and pharmacokinetic profile. Among the diverse array of linkers, those incorporating Polyethylene Glycol (PEG) chains have gained prominence for their ability to enhance solubility, stability, and in vivo performance. This compound, a heterobifunctional linker featuring a terminal alkyne for "click" chemistry and a carboxylic acid for conjugation, represents a frequently utilized building block. This guide provides a comprehensive comparison of this compound with its counterparts having shorter and longer PEG chains, supported by experimental data and detailed protocols to inform rational drug design.

The length of the PEG chain is not merely a spacer; it profoundly influences the physicochemical and biological properties of the resulting bioconjugate. Generally, longer PEG chains increase the hydrodynamic size, which can extend circulation half-life and reduce immunogenicity.[1] However, this may come at the cost of decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous where minimizing steric hindrance is crucial for target engagement.[1]

Quantitative Performance Comparison

The selection of an optimal PEG linker length is often a trade-off between enhancing stability and solubility without compromising biological activity. The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data compiled from multiple studies. It is important to note that the ideal PEG length is highly dependent on the specific antibody, payload, or protein ligand, and the cellular target.

Antibody-Drug Conjugates (ADCs)
ParameterShorter PEG Linkers (e.g., PEG2-PEG4)This compound (and similar mid-length)Longer PEG Linkers (e.g., PEG8-PEG24 and longer)Key Findings & References
In Vitro Cytotoxicity (IC50) Generally lower IC50 (higher potency) may be observed.Often represents a balance of potency and stability.Can exhibit a significant reduction in cytotoxicity (higher IC50).Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study.[2][3]
Drug-to-Antibody Ratio (DAR) Efficiency Lower drug loading has been observed in some cases.Intermediate PEG lengths have shown higher drug loading efficiencies.Lower drug loading has been observed in some instances.Intermediate PEG lengths (PEG6, PEG8, PEG12) have demonstrated higher drug loading efficiencies (DAR ~3.7-5.0) compared to shorter and very long linkers.[2]
Pharmacokinetics (Plasma Half-life) Faster clearance and shorter half-life.[4]Moderate improvement in half-life.Slower clearance and significantly prolonged half-life.[4]Increasing the PEG linker length generally leads to a longer plasma half-life and slower clearance rates.[4]
Solubility and Stability Offers some improvement in solubility.Provides a good balance of solubility enhancement.Generally more effective at improving solubility and reducing aggregation, especially with hydrophobic payloads.[5]Longer PEG chains are generally more effective at improving the solubility and reducing the aggregation of ADCs.[5]
Proteolysis Targeting Chimeras (PROTACs)
ParameterShorter PEG Linkers (e.g., PEG2-PEG4)This compound (and similar mid-length)Longer PEG Linkers (e.g., PEG6-PEG12)Key Findings & References
Degradation Potency (DC50) Generally less effective.Often found to be optimal for potent degradation.Can show a decrease in potency.For BRD4-targeting PROTACs, a PEG5 linker provided the optimal degradation potency (DC50 of 15 nM). Shorter linkers like PEG3 were less effective (DC50 of 55 nM), and longer linkers like PEG6 also showed reduced potency (DC50 of 30 nM).[6]
Maximum Degradation (Dmax) Lower Dmax values.Often achieves the highest Dmax.Can result in lower Dmax.A PEG5 linker in a BRD4-targeting PROTAC achieved over 98% degradation, while shorter and longer linkers resulted in lower maximal degradation.[6]
Ternary Complex Formation May lead to steric hindrance, preventing stable complex formation.[7]The flexibility and length can be optimal for inducing a productive ternary complex.A linker that is too long might result in a non-productive complex where ubiquitination sites are not accessible.[7]The "hook effect," where degradation efficacy decreases at high concentrations, can be exacerbated by a suboptimal linker that promotes unstable ternary complexes.[8]
Cell Permeability May have good permeability due to lower molecular weight.Can be enhanced by the "molecular chameleon" effect where intramolecular hydrogen bonds shield polar groups.Increased hydrophilicity can sometimes reduce passive permeability.The optimal linker length for permeability is a balance of physicochemical properties.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare bioconjugates with different PEG linker lengths.

Protocol 1: Synthesis of an Antibody-Drug Conjugate using Propargyl-PEG-acid and Click Chemistry

This protocol describes a general method for conjugating a drug-azide to an antibody functionalized with a Propargyl-PEG-acid linker.

Materials:

  • Antibody (mAb)

  • Propargyl-PEGn-NHS ester (varying 'n' for different lengths)

  • Azide-modified cytotoxic drug

  • Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Amine-free buffer (e.g., HEPES)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Size-exclusion chromatography (SEC) system

  • DMSO or DMF for dissolving the drug

Procedure:

  • Antibody Modification with Propargyl-PEG-acid:

    • Dissolve the Propargyl-PEGn-NHS ester in a suitable organic solvent like DMSO.

    • Add the NHS ester solution to the antibody in a conjugation buffer at a specific molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove the excess, unreacted linker using a desalting column or dialysis against an amine-free buffer.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Prepare stock solutions of CuSO4, THPTA ligand, and sodium ascorbate (B8700270) in water.[9]

    • In a reaction tube, combine the alkyne-modified antibody with the azide-modified drug (a typical molar ratio is 1:4 to 1:10).[9]

    • Prepare a premix of CuSO4 and THPTA (1:2 molar ratio) and add it to the antibody-drug mixture.[9]

    • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.[9]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[9]

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove unreacted drug, catalyst, and other reagents.[9]

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay (for ADCs)

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with different PEG linker lengths

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADCs with varying PEG linker lengths in complete culture medium. Remove the old medium from the cells and add the ADC-containing medium.

  • Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 (half-maximal inhibitory concentration) for each ADC.[2]

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

Materials:

  • Cultured mammalian cells expressing the target protein

  • PROTACs with different Propargyl-PEG-acid linker lengths

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.

    • Treat the cells with serial dilutions of the PROTACs (typically from 1 nM to 10 µM) or DMSO as a vehicle control.[8]

    • Incubate the cells for a specific time (e.g., 24 hours).[8]

  • Cell Lysis:

    • Wash the cells with cold PBS and then add lysis buffer.

    • Collect the cell lysates and determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

    • Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) for each PROTAC.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams depict relevant workflows and pathways.

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_click Click Chemistry cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) mAb_alkyne Alkyne-modified mAb mAb->mAb_alkyne Conjugation linker Propargyl-PEGn-NHS ester linker->mAb_alkyne ADC Antibody-Drug Conjugate (ADC) mAb_alkyne->ADC CuAAC drug_azide Azide-modified Drug drug_azide->ADC reagents CuSO4, Ligand, Na-Ascorbate reagents->ADC purified_ADC Purified ADC ADC->purified_ADC SEC analysis DAR Determination (HIC, UV-Vis) purified_ADC->analysis

A generalized workflow for the synthesis of an ADC using a Propargyl-PEG linker.

PROTAC_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination cluster_Degradation Proteasomal Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub transfer Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

The PROTAC-mediated pathway for targeted protein degradation.

Conclusion

The length of the PEG linker in Propargyl-PEG-acid constructs is a critical parameter that must be empirically optimized for each specific application. While this compound often provides a good starting point and a favorable balance of properties for many ADCs and PROTACs, this is not a universal rule. Shorter linkers may be advantageous when high in vitro potency is paramount and a shorter pharmacokinetic profile is acceptable. Longer linkers are generally preferred for improving solubility, stability, and circulation half-life, although this can sometimes be at the expense of in vitro activity. A systematic approach, involving the synthesis and evaluation of a series of bioconjugates with varying PEG chain lengths, is the most effective strategy for identifying the optimal linker to maximize the therapeutic potential of a novel ADC or PROTAC.

References

Propargyl-PEG5-acid: A Superior Non-Cleavable Linker for Enhanced Stability and Therapeutic Index in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs) and other targeted therapies. This guide provides an objective comparison of Propargyl-PEG5-acid, a non-cleavable polyethylene (B3416737) glycol (PEG) linker, with traditional cleavable linkers, supported by experimental data and detailed methodologies.

The strategic selection of a linker in an ADC dictates its stability in circulation, the mechanism of payload release, and its overall therapeutic window. While cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment, they often suffer from premature drug release, leading to off-target toxicity. This compound, as a non-cleavable linker, offers a robust alternative that enhances plasma stability, improves pharmacokinetic profiles, and ultimately leads to a better therapeutic index.[1][2][3]

At a Glance: this compound vs. Cleavable Linkers

FeatureThis compound (Non-Cleavable)Cleavable Linkers (e.g., Valine-Citrulline, Disulfide, Hydrazone)
Mechanism of Release Proteolytic degradation of the antibody backbone in the lysosome.[4]Enzymatic cleavage, pH-mediated hydrolysis, or reduction of disulfide bonds.[5]
Plasma Stability High, leading to a more stable ADC in circulation and longer half-life.[1][2]Generally lower, with potential for premature drug release.[6][7]
Bystander Effect Minimal to none, as the payload is released intracellularly and is often charged, limiting its diffusion to neighboring cells.[8][9]Can be significant, as the released payload is often membrane-permeable and can kill adjacent antigen-negative tumor cells.[8][10]
Off-Target Toxicity Lower potential due to higher stability and limited bystander effect.[1][2]Higher potential due to premature payload release and bystander effect.[3]
Therapeutic Index Generally improved due to enhanced stability and reduced off-target toxicity.[11]Can be limited by off-target toxicity.
Hydrophilicity The PEG component enhances the hydrophilicity of the ADC, improving solubility and reducing aggregation.[12][13]Can be hydrophobic, potentially leading to aggregation and faster clearance.[7]

Enhanced Stability and Pharmacokinetics with this compound

A primary advantage of non-cleavable linkers like this compound is their superior stability in plasma.[1][2] This stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell, thereby minimizing off-target toxicity. The polyethylene glycol (PEG) component of this compound further contributes to a favorable pharmacokinetic profile by increasing the hydrodynamic radius of the ADC, which reduces renal clearance and extends its circulation half-life.[12][13]

In contrast, cleavable linkers can be susceptible to premature cleavage in the bloodstream. For instance, the commonly used valine-citrulline (VC) linker is known to be unstable in mouse plasma due to the activity of carboxylesterase 1c.[6][14] This instability can lead to the unintended release of the payload, causing systemic toxicity and reducing the amount of active drug that reaches the tumor.

Quantitative Comparison of Linker Stability

The following table summarizes representative data from the literature on the plasma stability of different linker types.

Linker TypeADC ExamplePlasma MatrixStability MetricResultReference
Non-cleavable (OHPAS)ITC6103ROMouse Plasma% Intact ADC after 24hStable[6]
Cleavable (VC-PABC)ITC6104ROMouse Plasma% Intact ADC after 24hUnstable[6]
Cleavable (Val-Cit)Anti-HER2 ADCMouse Plasma% Conjugated MMAF after 14 days<5%[14]
Cleavable (Glu-Val-Cit)Anti-HER2 ADCMouse Plasma% Conjugated MMAF after 14 days~100%[14]
Non-cleavable (Thioether)T-DM1Human PlasmaHalf-lifeStable[1]

Note: The data presented is compiled from different studies and is for comparative illustration. Direct head-to-head studies with this compound are limited.

The Bystander Effect: A Double-Edged Sword

The bystander effect, where the released payload from a targeted cell kills adjacent non-targeted cells, is a hallmark of many ADCs with cleavable linkers.[8][10] This can be advantageous in treating tumors with heterogeneous antigen expression. However, this effect is dependent on the release of a membrane-permeable payload, which can also diffuse into healthy tissues, contributing to off-target toxicity.

ADCs constructed with non-cleavable linkers like this compound generally exhibit a minimal bystander effect.[8][9] The payload is released within the lysosome as a charged amino acid-linker-drug complex, which has poor membrane permeability and is therefore largely retained within the target cell.[4] This confinement of the cytotoxic agent enhances the specificity of the ADC and reduces the risk of collateral damage to healthy tissues.

Visualizing the Linker-Dependent Payload Release and Bystander Effect

Bystander_Effect cluster_cleavable Cleavable Linker cluster_non_cleavable This compound (Non-Cleavable) ADC_cleavable ADC (Cleavable Linker) Target_Cell_cleavable Antigen-Positive Tumor Cell ADC_cleavable->Target_Cell_cleavable Binding & Internalization Lysosome_cleavable Lysosome Target_Cell_cleavable->Lysosome_cleavable Trafficking Payload_cleavable Free, Membrane- Permeable Payload Lysosome_cleavable->Payload_cleavable Cleavage & Release Payload_cleavable->Target_Cell_cleavable Induces Apoptosis Neighbor_Cell Antigen-Negative Neighboring Cell Payload_cleavable->Neighbor_Cell Diffusion (Bystander Effect) Apoptosis_neighbor Apoptosis Neighbor_Cell->Apoptosis_neighbor ADC_non_cleavable ADC (this compound) Target_Cell_non_cleavable Antigen-Positive Tumor Cell ADC_non_cleavable->Target_Cell_non_cleavable Binding & Internalization Lysosome_non_cleavable Lysosome Target_Cell_non_cleavable->Lysosome_non_cleavable Trafficking Payload_non_cleavable Charged Payload- Linker-Amino Acid (Membrane Impermeable) Lysosome_non_cleavable->Payload_non_cleavable Antibody Degradation & Payload Release Apoptosis_target Apoptosis Payload_non_cleavable->Apoptosis_target Induces Apoptosis

Comparison of payload release and the bystander effect.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

Conjugation of this compound to an Antibody via Click Chemistry

This protocol describes a two-step process involving the modification of an antibody with an azide (B81097) group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound-payload conjugate.

Materials:

  • Antibody of interest

  • Azide-modification reagent (e.g., Azide-PEG-NHS ester)

  • This compound conjugated to the desired payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody-Azide Modification: a. Prepare the antibody in PBS at a concentration of 1-2 mg/mL. b. Add a 10-fold molar excess of the azide-PEG-NHS ester (dissolved in DMSO) to the antibody solution. c. Incubate the reaction for 1-2 hours at room temperature. d. Remove excess, unreacted azide reagent by dialysis against PBS or using a desalting column.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. Prepare a stock solution of the this compound-payload conjugate in DMSO. b. In a reaction tube, combine the azide-modified antibody with the this compound-payload conjugate (typically at a 1:4 to 1:10 molar ratio of antibody to payload). c. Prepare the copper(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio. d. Add the copper(I)/THPTA complex to the antibody-payload mixture. e. Initiate the reaction by adding a fresh solution of sodium ascorbate. f. Incubate the reaction for 1-2 hours at room temperature, protected from light. g. Purify the resulting ADC using size-exclusion chromatography or affinity chromatography to remove unreacted payload and catalyst.[15][16]

  • Characterization: a. Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. b. Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

Conjugation_Workflow Antibody Antibody Azide_Ab Azide-Modified Antibody Antibody->Azide_Ab Amine Coupling Azide_NHS Azide-PEG-NHS Ester Azide_NHS->Azide_Ab Purification1 Purification (e.g., Dialysis) Azide_Ab->Purification1 CuAAC CuAAC Reaction (CuSO4, Ligand, Ascorbate) Purification1->CuAAC Propargyl_Payload This compound-Payload Propargyl_Payload->CuAAC ADC Antibody-Drug Conjugate (ADC) CuAAC->ADC Purification2 Purification (e.g., SEC) ADC->Purification2 Characterization Characterization (DAR, Purity) Purification2->Characterization

Workflow for ADC synthesis using this compound.
In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload release in plasma.

Materials:

  • ADC construct

  • Human and/or mouse plasma

  • PBS

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • To quantify the free payload, precipitate the plasma proteins from an aliquot with a solvent like acetonitrile.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the released payload.

  • To determine the average drug-to-antibody ratio (DAR) over time, the ADC can be captured from another aliquot using affinity beads (e.g., Protein A). The captured ADC is then analyzed by LC-MS.

  • Plot the concentration of free payload and the average DAR over time to determine the stability profile of the ADC.[12][17]

Lysosomal Degradation Assay

Objective: To evaluate the release of the payload from the ADC in a simulated lysosomal environment.

Materials:

  • ADC construct

  • Isolated lysosomes (commercially available) or lysosomal fractions from cells

  • Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) with a reducing agent like DTT for cleavable linkers

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubate the ADC with the lysosomal preparation in the assay buffer at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Centrifuge the samples to pellet the lysosomal proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the released payload (or payload-linker-amino acid for non-cleavable linkers).

  • Plot the concentration of the released species over time to determine the release kinetics.[4]

Conclusion

This compound represents a significant advancement in linker technology for the development of highly stable and effective drug conjugates. Its non-cleavable nature and hydrophilic PEG spacer contribute to superior plasma stability, improved pharmacokinetics, and a more favorable safety profile compared to traditional cleavable linkers. By minimizing premature payload release and the associated off-target toxicities, this compound offers a robust platform for the design of next-generation targeted therapies with an enhanced therapeutic index. The detailed experimental protocols provided herein will enable researchers to effectively evaluate and implement this promising linker in their drug development programs.

References

A Comparative Guide to Propargyl-PEG5-acid and Other Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. Non-cleavable linkers, which release the drug upon lysosomal degradation of the antibody, are favored for their enhanced plasma stability and reduced off-target toxicity. This guide provides an objective comparison of Propargyl-PEG5-acid, a modern click chemistry-enabled linker, with other commonly used non-cleavable linkers.

Introduction to Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the antibody and the cytotoxic drug.[1] Unlike their cleavable counterparts, they do not rely on specific enzymatic or chemical triggers in the tumor microenvironment for drug release. Instead, the entire ADC is internalized by the target cancer cell, trafficked to the lysosome, where the antibody component is degraded by proteases, releasing the drug still attached to the linker and an amino acid residue.[1][2] This mechanism contributes to a more stable ADC in circulation, minimizing premature drug release and associated systemic toxicity.

This compound represents a new generation of non-cleavable linkers that incorporates a polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group for bioorthogonal "click chemistry" conjugation. This offers advantages in terms of hydrophilicity and conjugation control compared to traditional maleimide-based linkers.

Comparative Data of Non-Cleavable Linkers

The selection of a non-cleavable linker is a critical decision in ADC design, impacting stability, pharmacokinetics, and therapeutic index. Below is a summary of key performance parameters for this compound and other common non-cleavable linkers.

Linker Structure/Reactive Group Conjugation Chemistry Plasma Stability (% Intact ADC after 120h, Mouse Plasma) Relative Hydrophilicity Conjugation Efficiency/Control
This compound AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)>90% (Estimated based on high stability of PEGylated linkers)HighHigh (Site-specific conjugation possible)
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) MaleimideThiol-maleimide Michael addition~62%LowModerate (Relies on available thiols)
MC (Maleimidocaproyl) MaleimideThiol-maleimide Michael additionModerate to HighLowModerate (Relies on available thiols)
MCC (Maleimidomethyl cyclohexane-1-carboxylate) MaleimideThiol-maleimide Michael additionHighLowModerate (Relies on available thiols)

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of linker performance.

Protocol 1: Plasma Stability Assay of an ADC using LC-MS

Objective: To determine the in vitro stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.

Materials:

  • ADC construct

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads

  • Reduction buffer (e.g., DTT in a suitable buffer)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase column (e.g., C4 or C8)

Procedure:

  • Incubation: Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 168 hours).

  • ADC Capture: At each time point, add Protein A or G magnetic beads to the plasma sample to capture the ADC. Incubate for 1 hour at room temperature with gentle mixing.

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution and Reduction: Elute the ADC from the beads using a low pH buffer. Neutralize the eluate and then reduce the interchain disulfide bonds by adding DTT and incubating at 37°C for 30 minutes.

  • LC-MS Analysis: Analyze the reduced light and heavy chains by LC-MS. The mobile phases are typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A gradient is used to elute the protein chains.

  • Data Analysis: Deconvolute the mass spectra to determine the mass of the light and heavy chains. The number of conjugated drugs can be calculated from the mass shift. The average DAR is calculated at each time point. A decrease in DAR over time indicates linker instability.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Preparation

Objective: To conjugate an azide-modified drug to an antibody functionalized with this compound.

Materials:

  • Antibody containing a propargyl group (via this compound)

  • Azide-functionalized cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO4)

  • A copper-chelating ligand (e.g., THPTA)

  • A reducing agent (e.g., sodium ascorbate)

  • Reaction buffer (e.g., PBS)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO4, the ligand, the azide-drug, and sodium ascorbate (B8700270) in an appropriate solvent.

  • Reaction Setup: In a reaction tube, combine the propargyl-functionalized antibody with the azide-drug in the desired molar ratio.

  • Catalyst Premix: In a separate tube, premix the CuSO4 and the ligand.

  • Initiation: Add the copper/ligand premix to the antibody/drug mixture. Initiate the click reaction by adding the sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Purify the resulting ADC using an SEC column to remove excess reagents and unconjugated drug.

  • Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation.

Protocol 3: Lysosomal Degradation Assay

Objective: To assess the release of the drug-linker-amino acid metabolite from a non-cleavable ADC in a lysosomal environment.

Materials:

  • ADC construct

  • Isolated lysosomes (from liver or specific cell lines)

  • Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Protease inhibitors (as a negative control)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC with isolated lysosomes in the lysosomal assay buffer at 37°C. Collect samples at different time points.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile) to precipitate the proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to detect and quantify the released drug-linker-amino acid metabolite.

  • Data Analysis: Plot the concentration of the released metabolite over time to determine the rate of lysosomal degradation.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) illustrate the fundamental mechanisms and workflows discussed.

ADC_MOA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Degradation PayloadRelease Released Payload (Drug-Linker-Amino Acid) Degradation->PayloadRelease 5. Payload Release Target Intracellular Target (e.g., Tubulin) PayloadRelease->Target 6. Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis 7. Cytotoxicity

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Stability_Workflow start Start: ADC in Plasma incubation Incubate at 37°C (Multiple Time Points) start->incubation capture Capture ADC with Protein A/G Beads incubation->capture wash Wash Beads capture->wash elute Elute and Reduce ADC wash->elute lcms LC-MS Analysis of Light and Heavy Chains elute->lcms analysis Data Analysis: Determine DAR lcms->analysis

Caption: Experimental workflow for plasma stability assessment of an ADC.

Click_Chemistry cluster_reactants Antibody Antibody with This compound (Alkyne) Catalyst Cu(I) Catalyst ADC Stable ADC (Triazole Linkage) Drug Azide-Modified Cytotoxic Drug Catalyst->ADC Click Reaction

Caption: Principle of click chemistry for ADC conjugation.

Conclusion

The choice of a non-cleavable linker is a critical determinant of an ADC's therapeutic success. This compound, with its hydrophilic PEG spacer and capacity for highly efficient and site-specific click chemistry conjugation, presents a compelling alternative to traditional non-cleavable linkers. The enhanced hydrophilicity can improve the pharmacokinetic properties of the ADC, potentially leading to a better therapeutic window. While direct quantitative comparisons of plasma stability are still emerging, the inherent stability of the triazole linkage formed via click chemistry and the benefits of PEGylation suggest that this compound is a robust and promising linker for the development of next-generation ADCs. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of different non-cleavable linker technologies.

References

A Comparative Guide to the Validation of Antibody Conjugation with Propargyl-PEG5-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody conjugation using Propargyl-PEG5-acid and its subsequent validation, benchmarked against alternative conjugation chemistries. The information presented herein is supported by established experimental protocols and aims to assist researchers in selecting the most appropriate methods for their antibody-drug conjugate (ADC) development programs.

Introduction to Antibody Conjugation and the Role of this compound

Antibody-drug conjugates are a promising class of therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC.

This compound is a bifunctional linker that facilitates the conjugation of molecules to antibodies. It contains a carboxylic acid group that can react with primary amines, such as the side chains of lysine (B10760008) residues on an antibody, to form a stable amide bond. The other end of the linker features a propargyl group, which contains a terminal alkyne. This alkyne group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting ADC.[2]

Comparison of Conjugation Chemistries

The choice of conjugation chemistry is a critical decision in the design of an ADC. This section compares the key performance metrics of conjugation using this compound (via click chemistry) with two common alternatives: N-hydroxysuccinimide (NHS) esters and maleimides.

FeatureThis compound (Click Chemistry)NHS Ester ChemistryMaleimide Chemistry
Target Residue Lysine (for initial linker attachment)LysineCysteine (native or engineered)
Reaction Type Azide-Alkyne CycloadditionAcylationMichael Addition
Reaction Kinetics Very fast (typically minutes to a few hours)[3]Fast (typically 30-60 minutes)[3]Very fast (typically minutes to a few hours)[3]
Reaction Yield High to quantitative[3][4]Generally high, but can be variableGenerally high
Specificity High (bioorthogonal reaction)Can react with multiple lysine residues, leading to heterogeneity[5]Highly selective for thiols at pH 6.5-7.5[3]
Linkage Stability Highly stable triazole ring[3][6]Stable amide bond[3]Thioether bond can be susceptible to retro-Michael reaction (instability)[7][8]
pH Sensitivity Generally insensitive to pH (wide range, typically 4-11)[3]Optimal at pH 7-9[3]Optimal at pH 6.5-7.5[3]
Catalyst Requirement Copper(I) for CuAAC (can be cytotoxic) or strain-promoted (catalyst-free)[3]NoneNone

Experimental Workflow and Validation

The successful conjugation of an antibody with a payload requires rigorous validation to ensure the quality, consistency, and efficacy of the resulting ADC. This section outlines a typical experimental workflow for the conjugation of this compound to an antibody and the subsequent characterization of the conjugate.

experimental_workflow cluster_conjugation Antibody Conjugation cluster_payload_attachment Payload Attachment (Click Chemistry) cluster_validation Validation and Characterization Antibody Monoclonal Antibody Activation Activation of this compound (EDC/NHS) Antibody->Activation Conjugation Conjugation to Antibody (Amide bond formation) Activation->Conjugation Purification1 Purification of Antibody-Linker Conjugate Conjugation->Purification1 Click_Reaction Click Reaction (CuAAC or SPAAC) Purification1->Click_Reaction Azide_Payload Azide-modified Payload Azide_Payload->Click_Reaction Purification2 Purification of ADC Click_Reaction->Purification2 DAR_Analysis DAR Analysis (HIC / LC-MS) Purification2->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification2->Aggregation_Analysis Intact_Mass Intact Mass Analysis (LC-MS) Purification2->Intact_Mass Purity_Analysis Purity and Heterogeneity (LC-MS, CE-SDS) Purification2->Purity_Analysis

Fig. 1: Experimental workflow for antibody conjugation and validation.
Detailed Experimental Protocols

This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.

    • In a separate tube, add a molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. The molar ratio of linker to antibody should be optimized for the desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Add quenching buffer to stop the reaction.

  • Purification: Purify the antibody-linker conjugate using a size-exclusion chromatography column to remove excess linker and byproducts.

This protocol outlines the attachment of an azide-modified payload to the propargyl-functionalized antibody.

Materials:

  • Propargyl-functionalized antibody

  • Azide-modified payload

  • Copper(II) sulfate (B86663) (for CuAAC)

  • Sodium ascorbate (B8700270) (for CuAAC)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for CuAAC)

  • Purification column (e.g., HIC or SEC)

Procedure:

  • Reaction Setup:

    • Prepare a solution of the propargyl-functionalized antibody in a suitable buffer.

    • Prepare a solution of the azide-modified payload in a compatible solvent.

  • Click Reaction (CuAAC):

    • Add the azide-modified payload to the antibody solution.

    • In a separate tube, premix copper(II) sulfate and a ligand like THPTA (optional).

    • Add the copper solution to the antibody-payload mixture, followed by the addition of a freshly prepared solution of sodium ascorbate to initiate the reaction.

    • Incubate for 1-2 hours at room temperature.

  • Purification: Purify the final ADC using a suitable chromatography method, such as HIC or SEC, to remove unreacted payload and catalyst.

HIC is a standard method for determining the DAR of ADCs, as the addition of hydrophobic drugs increases the overall hydrophobicity of the antibody.[9][10][11]

Instrumentation:

  • HPLC or UPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC)

Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the sample and elute with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the peak areas.

dar_analysis cluster_hic HIC Separation cluster_detection Detection and Analysis ADC_Mixture ADC Mixture DAR0, DAR2, DAR4... HIC_Column HIC Column ADC_Mixture->HIC_Column Injection Separated_Species Separated Species DAR0 DAR2 DAR4 ... HIC_Column->Separated_Species Elution Gradient UV_Detector UV Detector (280nm) Separated_Species->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram DAR_Calculation DAR Calculation Chromatogram->DAR_Calculation Peak Integration

References

A Comparative Guide to Determining Drug-to-Antibody Ratio (DAR) for ADCs Utilizing a Propargyl-PEG5-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an Antibody-Drug Conjugate (ADC) that profoundly influences its therapeutic efficacy, safety, and pharmacokinetic profile. For ADCs synthesized using linkers such as Propargyl-PEG5-acid, which often involves click chemistry for conjugation, accurate and robust DAR determination is essential. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each method's principles, experimental protocols, and performance characteristics are detailed to aid researchers in selecting the most appropriate technique for their developmental needs.

The this compound linker is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker. Its terminal alkyne group allows for highly specific and efficient conjugation to an azide-modified antibody via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction. This can lead to a more homogeneous ADC product with a controlled DAR.

Comparison of Key Performance Characteristics

The selection of a DAR determination method often involves a trade-off between the level of detail required, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the most common techniques for an ADC synthesized with a this compound linker.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV/Vis Spectroscopy
Information Provided Average DAR and distribution of drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).Average DAR and distribution of drug-loaded light and heavy chains.Average DAR, distribution of drug-loaded species, and mass confirmation of each species.Average DAR only.
Resolution High for different DAR species.High for light and heavy chains and their drug-loaded forms.Very high, provides mass-level resolution of different species.No resolution of species.
Sample Requirement Moderate (µg)Moderate (µg)Low (µg to ng)Low (µg)
Throughput ModerateModerateLowerHigh
MS Compatibility Possible with MS-compatible salts, but often requires desalting.[1][2]Good, compatible with volatile mobile phases.[3]Direct measurement.Not applicable.
Robustness Good, but can be sensitive to buffer conditions.HighHigh, but can be complex to develop methods.High
Limitations May not be ideal for very hydrophobic or very hydrophilic ADCs.[3]Denaturing conditions may not be suitable for all ADCs.Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[4]Requires distinct UV absorbance between antibody and drug; provides no information on drug distribution.[][6][7][8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for each DAR determination method.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Salt Gradient (High to Low) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Integration Peak Integration Detection->Integration Calculation Calculate Weighted Average DAR Integration->Calculation

HIC Experimental Workflow

RPHPLC_Workflow cluster_prep Sample Preparation cluster_rphplc RP-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduce with DTT (optional, for chains) ADC_Sample->Reduction Injection Inject onto RP Column Reduction->Injection Gradient Organic Solvent Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Integration Peak Integration Detection->Integration Calculation Calculate Weighted Average DAR Integration->Calculation

RP-HPLC Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Buffer_Exchange Buffer Exchange to Volatile Buffer (native MS) ADC_Sample->Buffer_Exchange Injection Inject onto LC Column (SEC or RP) Buffer_Exchange->Injection Elution Isocratic or Gradient Elution Injection->Elution MS_Detection High-Resolution Mass Spectrometry Elution->MS_Detection Deconvolution Deconvolute Mass Spectra MS_Detection->Deconvolution Calculation Calculate Weighted Average DAR Deconvolution->Calculation

LC-MS Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_uvvis UV/Vis Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute to Known Concentration ADC_Sample->Dilution Measure_Absorbance Measure Absorbance at 280 nm and λmax of Drug Dilution->Measure_Absorbance Calculation Calculate Average DAR using Beer-Lambert Law Measure_Absorbance->Calculation

UV/Vis Spectroscopy Workflow

Detailed Experimental Protocols

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[9] For ADCs, the addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[10] This method is often performed under non-denaturing conditions.[9][11]

Sample Preparation:

  • Prepare the ADC sample at a concentration of 1 mg/mL in a low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Just before injection, dilute the sample with a high-salt mobile phase A to a final concentration of 0.1-0.5 mg/mL.

Chromatographic Conditions:

  • Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)

  • Mobile Phase A: 2 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10-20 µL

  • Gradient:

    • 0-1 min: 0% B

    • 1-11 min: 0-100% B

    • 11-12 min: 100% B

    • 12-13 min: 100-0% B

    • 13-15 min: 0% B

Data Analysis:

  • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area % of species * Number of drugs in species) / 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for ADC analysis and is compatible with mass spectrometry.[3] For DAR determination of cysteine-linked ADCs, the antibody is often reduced to separate the light and heavy chains.[2][12]

Sample Preparation (Reduced):

  • To 50 µg of ADC (at 1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

  • Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.

  • Quench the reaction by adding an acidic solution (e.g., 1% formic acid).

Chromatographic Conditions:

  • Column: YMC-Triart Bio C4, 100 x 2.1 mm, 3 µm (or equivalent)

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 80 °C

  • Detection: UV at 280 nm

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-17 min: 30-50% B

    • 17-18 min: 50-90% B

    • 18-20 min: 90% B

    • 20-21 min: 90-30% B

    • 21-25 min: 30% B

Data Analysis:

  • Integrate the peak areas for the unconjugated and drug-conjugated light and heavy chains.

  • Calculate the DAR for each chain separately and then sum them for the total DAR.[13]

Native Liquid Chromatography-Mass Spectrometry (LC-MS)

Native MS allows for the analysis of intact ADCs, providing information on the distribution of drug-loaded species.[14] Size-exclusion chromatography (SEC) is often used for online buffer exchange into an MS-compatible mobile phase.

Sample Preparation:

  • Buffer exchange the ADC sample into a volatile buffer such as 100 mM ammonium acetate, pH 7.4.

  • Adjust the concentration to 0.5-1.0 mg/mL.

LC-MS Conditions:

  • LC System: UPLC system

  • Column: ACQUITY UPLC BEH SEC, 200 Å, 1.7 µm, 2.1 x 150 mm (or equivalent)

  • Mobile Phase: 100 mM ammonium acetate, pH 7.4

  • Flow Rate: 0.2 mL/min (isocratic)

  • Column Temperature: Ambient

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF)

  • Ionization Mode: Positive ion electrospray (ESI)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Mass Range: 2000-8000 m/z

Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.

  • Calculate the weighted average DAR based on the relative abundance of each species.

UV/Vis Spectroscopy

This is a simple and rapid method for determining the average DAR, but it does not provide information on the distribution of drug-loaded species.[][6][7][8] It relies on the distinct absorbance maxima of the antibody and the drug.

Protocol:

  • Determine the molar extinction coefficients of the antibody and the free drug at 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug).

  • Measure the absorbance of the ADC solution at 280 nm and λmax_drug.

  • Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and solving a set of simultaneous equations.

  • The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.

Equations: A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug) Aλmax_drug = (εAb,λmax_drug * CAb) + (εDrug,λmax_drug * CDrug)

Where:

  • A is the absorbance

  • ε is the molar extinction coefficient

  • C is the molar concentration

Conclusion

The choice of method for determining the DAR of an ADC with a this compound linker depends on the stage of development and the specific information required. UV/Vis spectroscopy is a quick and simple method for determining the average DAR, suitable for rapid screening.[] HIC provides detailed information on the distribution of different drug-loaded species under non-denaturing conditions.[10] RP-HPLC offers high resolution, particularly for analyzing the light and heavy chains, and is readily coupled with MS.[3] Native MS provides the most detailed characterization, including mass confirmation of each species, which is invaluable for in-depth analysis and quality control.[14] For comprehensive characterization, a combination of these orthogonal methods is often employed to ensure the accuracy and reliability of the DAR assessment.

References

A Comparative Guide to In Vitro Efficacy of Propargyl-PEG5-acid Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of in vitro assays used to confirm the activity of Antibody-Drug Conjugates (ADCs) featuring the Propargyl-PEG5-acid linker. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the performance of these ADCs against other alternatives. This document outlines key in vitro assays, presents comparative data, and provides detailed experimental protocols.

This compound is a non-cleavable linker that incorporates a five-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The non-cleavable nature of this linker dictates that the cytotoxic payload is released only after the complete degradation of the antibody within the lysosome of the target cancer cell.[2] The PEG component enhances the hydrophilicity of the ADC, which can improve its solubility, stability, and pharmacokinetic properties.[3]

Comparative Analysis of Linker Technologies

The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, potency, and safety profile. Here, we compare the expected in vitro characteristics of an ADC utilizing a non-cleavable this compound linker with those of ADCs employing cleavable linkers.

While specific quantitative data for ADCs using the this compound linker is not extensively available in the public domain, the following comparison is based on the well-established principles of non-cleavable and PEGylated linker technologies.

Table 1: Comparative In Vitro Performance of ADC Linkers

FeatureThis compound (Non-cleavable)Cleavable Linkers (e.g., Val-Cit)
Mechanism of Payload Release Lysosomal degradation of the antibodyEnzymatic cleavage or pH-dependent hydrolysis
In Vitro Cytotoxicity (IC50) Potent on antigen-positive cells.[4]Potent on antigen-positive cells.[2]
Bystander Effect Minimal to none.[5]Can be significant, depending on payload permeability.[6][7]
Plasma Stability Generally high.[8]Variable; can be susceptible to premature cleavage.
Internalization Requirement Absolutely essential for activity.Essential for intracellularly-cleaved linkers.

Key In Vitro Assays for ADC Activity

A panel of in vitro assays is essential to comprehensively evaluate the efficacy of a this compound ADC. These assays assess its cytotoxic potency, target-dependent activity, internalization efficiency, and potential for off-target effects.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the potency of an ADC. These assays measure the concentration of the ADC required to inhibit the growth of or kill cancer cells.

Table 2: Representative In Vitro Cytotoxicity Data for Different ADC Linkers

ADC Linker TypePayloadTarget Cell LineIC50 (ng/mL)
Non-cleavable (e.g., SMCC)DM1HER2+ (SK-BR-3)5-20
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)10-50[2]
Non-cleavable (Propargyl-PEG-like)PBDHER2/3+ (KPL-4)Expected to be in a similar potent range

Note: The IC50 values are representative and can vary depending on the antibody, payload, cell line, and experimental conditions.

Internalization Assays

For ADCs with non-cleavable linkers like this compound, internalization into the target cell is a prerequisite for the release of the cytotoxic payload. Internalization assays are therefore critical to confirm that the ADC is efficiently taken up by the cancer cells.

Bystander Killing Assays

The bystander effect refers to the ability of an ADC's payload, once released from the target cell, to diffuse and kill neighboring antigen-negative cancer cells.[6] ADCs with non-cleavable linkers, such as this compound, are expected to have a negligible bystander effect because the payload is released with a charged amino acid remnant, which prevents it from crossing cell membranes.[5]

Linker Stability Assays

These assays evaluate the stability of the linker in various biological matrices, most importantly in plasma, to assess the potential for premature payload release, which could lead to off-target toxicity.[8][9]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC using a colorimetric MTT assay.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • This compound ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the this compound ADC and a non-targeting control ADC.

  • Remove the culture medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plate for a period that allows for ADC internalization and cytotoxicity (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Antibody Internalization Assay (Flow Cytometry)

This protocol describes the quantification of ADC internalization using a pH-sensitive dye.

Materials:

  • Target cancer cell line

  • This compound ADC

  • pH-sensitive fluorescent dye labeling kit (e.g., pHrodo™)

  • Flow cytometer

Procedure:

  • Label the this compound ADC with the pH-sensitive fluorescent dye according to the manufacturer's instructions.

  • Harvest and resuspend the target cells in a suitable buffer.

  • Add the fluorescently labeled ADC to the cells and incubate at 4°C to allow for surface binding without internalization.

  • Wash the cells to remove unbound ADC.

  • Shift the cells to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours). A control sample should remain at 4°C.

  • At each time point, stop the internalization by placing the cells on ice.

  • Analyze the cells by flow cytometry. The increase in fluorescence intensity corresponds to the amount of internalized ADC in the acidic environment of the endosomes and lysosomes.

Protocol 3: In Vitro Bystander Killing Assay (Co-culture Method)

This protocol assesses the bystander killing effect of an ADC by co-culturing antigen-positive and antigen-negative cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • This compound ADC

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed the antigen-positive and GFP-expressing antigen-negative cells together in the same wells of a 96-well plate at a defined ratio (e.g., 1:1).

  • As controls, seed each cell line separately.

  • After allowing the cells to adhere, treat the co-cultures and monocultures with serial dilutions of the this compound ADC.

  • Incubate for 72-120 hours.

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the GFP-positive population (antigen-negative cells) and determine their viability in the co-culture compared to the monoculture treated with the same ADC concentration. A significant decrease in the viability of the GFP-positive cells in the co-culture indicates a bystander effect.

Visualizing ADC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) illustrate the key processes involved in the action and evaluation of this compound ADCs.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Degradation Payload Payload-Linker- Amino Acid Degradation->Payload 5. Payload Release Apoptosis Apoptosis Payload->Apoptosis 6. Cell Death

Caption: Mechanism of action for a non-cleavable ADC.

Cytotoxicity_Workflow A 1. Seed Cells (Antigen+ & Antigen-) B 2. Add ADC Dilutions A->B C 3. Incubate (72-120h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) & Solubilize D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Internalization_Workflow A 1. Label ADC with pH-sensitive dye B 2. Incubate ADC with cells at 4°C A->B C 3. Wash to remove unbound ADC B->C D 4. Shift to 37°C for internalization C->D E 5. Analyze by Flow Cytometry at time points D->E F 6. Quantify MFI increase E->F

Caption: Workflow for a flow cytometry-based internalization assay.

Conclusion

The in vitro evaluation of this compound ADCs relies on a suite of assays designed to assess their potency, mechanism of action, and stability. As non-cleavable, PEGylated constructs, these ADCs are expected to exhibit high plasma stability and potent, target-dependent cytotoxicity with minimal bystander effect. The detailed protocols and comparative framework provided in this guide are intended to assist researchers in the comprehensive characterization of these promising therapeutic agents.

References

A Comparative Guide to Cellular Uptake of Molecules Conjugated with Propargyl-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular uptake of molecules conjugated with Propargyl-PEG5-acid against other common bioconjugation linkers. The information presented is supported by experimental data from peer-reviewed studies and is intended to aid in the rational design of targeted drug delivery systems, imaging agents, and other research tools.

Introduction to this compound Conjugation

This compound is a heterobifunctional linker that incorporates a five-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is commonly employed in bioconjugation to connect a molecule of interest (e.g., a small molecule drug, a peptide, or a fluorescent dye) to a biological target or a carrier nanoparticle. The propargyl group facilitates covalent attachment to azide-modified molecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The terminal carboxylic acid allows for conjugation to amine-containing molecules through amide bond formation. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

Understanding the cellular uptake of such conjugates is critical for the development of effective targeted therapies and diagnostics. This guide will compare the expected performance of this compound conjugates with alternatives, focusing on the impact of the PEG linker length and the conjugation chemistry itself on internalization by cells.

Comparison of Cellular Uptake: this compound vs. Alternative Linkers

The cellular uptake of a conjugated molecule is influenced by several factors, including the nature of the targeting ligand, the physicochemical properties of the conjugate, and the specific endocytic pathways involved. The choice of linker plays a significant role in modulating these factors.

Impact of PEG Linker Length on Cellular Uptake

The length of the PEG spacer can significantly affect the cellular uptake of a conjugate. While specific data for this compound is limited, general trends observed for PEGylated nanoparticles and bioconjugates can provide valuable insights.

Table 1: Quantitative Comparison of Cellular Uptake based on PEG Linker Length

FeatureShort PEG Linker (e.g., PEG1-4)Medium PEG Linker (e.g., this compound)Long PEG Linker (e.g., PEG8-12)Rationale & References
Receptor Binding Potentially higher affinity due to less steric hindrance.Balanced affinity and steric shielding.May exhibit reduced binding affinity due to steric hindrance from the longer PEG chain.Longer PEG chains can create a "stealth" effect, which can sometimes interfere with ligand-receptor interactions.
Non-specific Uptake Higher potential for non-specific uptake by phagocytic cells.Moderate non-specific uptake.Lower non-specific uptake due to enhanced "stealth" properties.Increasing PEG length generally decreases non-specific cellular uptake by providing a hydrophilic shield that repels opsonins.
Internalization Efficiency (Targeted) Can be high if receptor binding is strong.Often optimal, balancing receptor access with reduced non-specific interactions.May be reduced if receptor binding is significantly hindered.The optimal PEG length represents a balance between enhancing stability and solubility without compromising biological activity.
In Vitro Cytotoxicity (for ADCs) Generally higher potency.Moderate potency.Lower potency.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.
Impact of Conjugation Chemistry on Cellular Uptake

The chemical reaction used to attach the linker to the molecule of interest can also influence the biological performance of the conjugate. This compound utilizes "click chemistry," which offers several advantages over other methods like maleimide-thiol coupling.

Table 2: Qualitative Comparison of Conjugation Chemistries

FeaturePropargyl-PEG (Click Chemistry)Maleimide-PEG (Thiol-Maleimide Coupling)Rationale & References
Stoichiometry Control High degree of control, leading to well-defined conjugates.Can result in heterogeneous products with varying drug-to-antibody ratios (DARs).Click chemistry is known for its high efficiency and specificity, allowing for precise control over the conjugation reaction.[1][2]
Stability of Linkage Forms a stable triazole ring.The thiol-maleimide bond can be susceptible to retro-Michael addition, leading to drug deconjugation.The triazole linkage formed by click chemistry is generally more stable in biological environments.
Functional Binding Capacity Often preserves or enhances the functional binding of the targeting ligand.Can potentially lead to a loss of function if the conjugation site is near the binding domain and the reaction is not well-controlled.The site-specific nature of click chemistry can help to avoid modification of critical residues in the targeting moiety.[1][2]
Potential for Immunogenicity Generally considered bio-orthogonal and low in immunogenicity.Maleimide-containing compounds can react with free thiols on proteins like albumin, which can sometimes trigger an immune response.[3]The reactants in click chemistry are typically abiotic and do not react with biological functional groups.

Experimental Protocols

Detailed methodologies are crucial for reproducible cellular uptake studies. Below are standard protocols for quantifying the internalization of fluorescently labeled conjugates.

Protocol 1: In Vitro Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the cellular uptake of a fluorescently labeled molecule conjugated with this compound or an alternative linker.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Fluorescently labeled conjugates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the fluorescently labeled conjugates in complete cell culture medium. Remove the old medium from the cells and add the medium containing the conjugates. Include an untreated control group.

  • Incubation: Incubate the cells with the conjugates for a predetermined time course (e.g., 1, 4, and 24 hours) at 37°C.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS to remove unbound conjugates.

    • Add Trypsin-EDTA to detach the cells from the plate.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.

  • Flow Cytometry Analysis:

    • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold PBS.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each sample.

Protocol 2: Qualitative Cellular Uptake and Subcellular Localization by Fluorescence Microscopy

Objective: To visualize the cellular uptake and determine the subcellular localization of a fluorescently labeled conjugate.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Fluorescently labeled conjugates

  • PBS

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear counterstaining

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the fluorescently labeled conjugates as described in the flow cytometry protocol.

  • Incubation: Incubate for the desired time points.

  • Cell Fixation and Staining:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filter sets for the fluorophore and DAPI.

Signaling Pathways and Experimental Workflows

The cellular uptake of PEGylated molecules and nanoparticles primarily occurs through endocytosis. The three main endocytic pathways are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Experimental Workflow for Cellular Uptake Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize & Purify Fluorescent Conjugate C Incubate Cells with Fluorescent Conjugate A->C B Culture Target Cells B->C D Wash to Remove Unbound Conjugate C->D E Quantitative Analysis (Flow Cytometry) D->E F Qualitative Analysis (Fluorescence Microscopy) D->F

Experimental workflow for cellular uptake studies.

Comparison of Endocytic Pathways

G cluster_pathways Endocytic Pathways cluster_features Key Features A Clathrin-Mediated Endocytosis D Receptor-Mediated A->D E Vesicle Size: ~100 nm A->E B Caveolae-Mediated Endocytosis B->D F Lipid Raft Dependent B->F G Vesicle Size: ~60-80 nm B->G C Macropinocytosis H Actin-Dependent C->H I Large Vesicles: >200 nm C->I

Comparison of key features of major endocytic pathways.

Signaling Pathway: Clathrin-Mediated Endocytosis

G Ligand PEGylated Conjugate Receptor Receptor Ligand->Receptor Binding AP2 AP2 Adaptor Protein Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment CCV Clathrin-Coated Vesicle Clathrin->CCV Coat Assembly Dynamin Dynamin Dynamin->CCV Scission Endosome Early Endosome CCV->Endosome Uncoating & Fusion

Simplified signaling pathway for clathrin-mediated endocytosis.

Conclusion

The selection of a linker for bioconjugation is a critical decision in the design of targeted molecular agents. This compound offers a balance of properties that are often desirable for cellular uptake studies and in vivo applications. The use of "click chemistry" provides a robust and controlled method for conjugation, which can lead to more homogeneous and functionally reliable products compared to other methods like maleimide-thiol coupling.[1][2]

The length of the PEG spacer, in this case, five ethylene (B1197577) glycol units, is in a range that is expected to provide a good balance between reducing non-specific uptake and maintaining effective receptor binding for targeted conjugates. For applications where maximizing the "stealth" effect is paramount, a longer PEG linker may be preferable. Conversely, for applications requiring the highest possible in vitro potency, a shorter linker might be considered.

Ultimately, the optimal linker choice will depend on the specific application, the nature of the molecule being delivered, and the biological system under investigation. The experimental protocols and comparative data provided in this guide offer a framework for making informed decisions in the development of novel bioconjugates.

References

Navigating the In Vivo Maze: A Comparative Guide to PEG Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant of a therapeutic's success. The linker, which tethers the PEG moiety to a drug molecule, dictates the integrity of the conjugate in the physiological environment, directly influencing its circulation half-life, biodistribution, and the timely release of the active agent. This guide provides an objective comparison of the in vivo performance of different PEG linkers, supported by experimental data, to inform the selection of the most stable and effective linker for your drug development pipeline.

The choice of linker chemistry is pivotal, with options broadly categorized into non-cleavable and cleavable linkers. Non-cleavable linkers, such as amides and ethers, offer high stability, relying on the degradation of the entire conjugate for drug release. In contrast, cleavable linkers are designed to release the drug in response to specific physiological triggers, such as changes in pH, redox potential, or the presence of specific enzymes.

Quantitative Comparison of In Vivo Linker Stability

Direct head-to-head in vivo studies comparing a wide array of PEG linkers under identical conditions are limited in publicly available literature. However, by compiling data from various studies, we can draw a comparative overview of their stability, often measured by the half-life (t½) of the conjugate in plasma. It is crucial to consider that these values can be influenced by the conjugated molecule, the size of the PEG chain, and the animal model used.

Linker TypeLinkage ChemistryCleavage TriggerHalf-life (t½)Context / MoleculeReference
Non-Cleavable
Amide/EtherCovalent bondNon-cleavable; relies on conjugate degradationGenerally long and stableInsensitive to the physiological environment.[1]
Thioether (Maleimide-based)Thioether bondNon-cleavable (linker itself)~18 hours (in human serum)Peptide-Doxorubicin Conjugate.[2]
Cleavable
Peptide (Val-Cit)Amide bondCathepsin B (enzyme)12 daysAntibody-Drug Conjugate (ADC).[3]
Peptide (Glu-Val-Cit)Amide bondCathepsin B (enzyme)Stable in mouse plasma (no premature cleavage observed)Designed to be more stable in mouse models than Val-Cit.[4]
pH-Sensitive (Hydrazone - aromatic)Hydrazone bondLow pH (acidic)>24 hours (at pH 7.4)General hydrazone linker stability study.[5]
pH-Sensitive (Hydrazone - aliphatic)Hydrazone bondLow pH (acidic)20 - 150 minutes (at pH 7.4)Highly unstable at acidic pH (<2 min half-life at pH 5.5).[6]
pH-Sensitive (Silyl Ether)Silyl ether bondLow pH (acidic)>7 daysCompared to hydrazone (2-3 days) and carbonate (1 day) linkers.[3]
Redox-Sensitive (Disulfide)Disulfide bondHigh glutathione (B108866) concentration (reducing environment)Variable; designed for intracellular cleavageStable in circulation, cleaved in the cytoplasm.[7]
EsterEster bondEsterases (enzymes)Prone to hydrolysisGenerally less stable than amide bonds.[1]

Experimental Protocols

The assessment of in vivo linker stability is crucial for understanding the pharmacokinetic profile of a PEGylated therapeutic. The following are detailed methodologies for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment

This protocol outlines a typical workflow for determining the in vivo stability of a PEG-linked conjugate in a murine model.

1. Animal Model and Dosing:

  • Select an appropriate animal model (e.g., BALB/c mice).
  • Administer the PEGylated conjugate intravenously (IV) via the tail vein at a predetermined dose (e.g., 5-10 mg/kg).

2. Blood Sampling:

  • Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) to capture the full pharmacokinetic profile.
  • Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

3. Sample Analysis:

  • Enzyme-Linked Immunosorbent Assay (ELISA):
  • To measure the concentration of the total antibody-drug conjugate (ADC) or PEGylated protein.
  • Coat microtiter plates with an antigen specific to the antibody or protein portion of the conjugate.
  • Add diluted plasma samples and standards to the wells.
  • Use a labeled secondary antibody (e.g., HRP-conjugated) that detects the primary antibody or protein.
  • Develop the signal with a suitable substrate and measure the absorbance.
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
  • To quantify the concentration of the intact conjugate, the unconjugated drug, and any metabolites.
  • Prepare a standard curve by spiking known concentrations of the analytes into blank plasma.
  • Process plasma samples (e.g., protein precipitation or solid-phase extraction) to extract the analytes.
  • Analyze the samples using an LC-MS/MS system with appropriate chromatographic separation and mass spectrometric detection methods.

4. Data Analysis:

  • Use the standard curves to determine the concentrations of the different analytes in the plasma samples at each time point.
  • Plot the mean plasma concentrations versus time.
  • Calculate key pharmacokinetic parameters, such as half-life (t½), clearance, and area under the curve (AUC), for the intact conjugate and other relevant species. A longer half-life of the intact conjugate indicates greater in vivo stability of the linker.

Visualization of Key Concepts

To better understand the factors influencing linker stability and the experimental workflow, the following diagrams are provided.

G cluster_factors Factors Influencing In Vivo Stability cluster_linker_types Linker Chemistry cluster_environment Physiological Environment Linker Chemistry Linker Chemistry Non-Cleavable (Amide, Ether) Non-Cleavable (Amide, Ether) Linker Chemistry->Non-Cleavable (Amide, Ether) Cleavable (Ester, Hydrazone, Disulfide, Peptide) Cleavable (Ester, Hydrazone, Disulfide, Peptide) Linker Chemistry->Cleavable (Ester, Hydrazone, Disulfide, Peptide) In Vivo Stability In Vivo Stability Linker Chemistry->In Vivo Stability Determines intrinsic lability Physiological Environment Physiological Environment Plasma Enzymes Plasma Enzymes Physiological Environment->Plasma Enzymes pH pH Physiological Environment->pH Redox Potential Redox Potential Physiological Environment->Redox Potential Physiological Environment->In Vivo Stability Provides cleavage triggers Conjugated Molecule Conjugated Molecule Conjugated Molecule->In Vivo Stability Steric hindrance, solubility

Key factors affecting the in vivo stability of PEG linkers.

G IV Dosing IV Dosing Blood Sampling (Timepoints) Blood Sampling (Timepoints) IV Dosing->Blood Sampling (Timepoints) Plasma Isolation Plasma Isolation Blood Sampling (Timepoints)->Plasma Isolation Sample Analysis Sample Analysis Plasma Isolation->Sample Analysis ELISA ELISA Sample Analysis->ELISA Total Conjugate LC-MS/MS LC-MS/MS Sample Analysis->LC-MS/MS Intact Conjugate, Free Drug PK Analysis PK Analysis ELISA->PK Analysis LC-MS/MS->PK Analysis

Workflow for in vivo pharmacokinetic analysis of linker stability.

References

A Head-to-Head Comparison of Propargyl-PEG5-acid and DBCO Linkers for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Bioorthogonal Ligation

In the landscape of bioconjugation, "click chemistry" has emerged as a powerful tool for its simplicity, high efficiency, and biocompatibility. Among the various click reactions, the azide-alkyne cycloaddition is a cornerstone. This guide provides a detailed comparison of two key reagents employed in this reaction: Propargyl-PEG5-acid, which participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Dibenzocyclooctyne (DBCO) linkers, the linchpins of copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). This comparison will equip researchers with the necessary information to select the optimal linker for their specific applications, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).

At a Glance: Key Differences

FeatureThis compoundDBCO Linkers
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requirement Requires a Copper(I) catalystNo catalyst required (copper-free)[1][2][3][4]
Biocompatibility Limited for in vivo applications due to copper cytotoxicityHigh, suitable for live cell and in vivo applications[1][2][4]
Reaction Kinetics Very fast (Second-order rate constant: 10 - 10,000 M⁻¹s⁻¹)Slower than CuAAC (Second-order rate constant: ~0.1 - 2.0 M⁻¹s⁻¹)
Reaction Conditions Mild, aqueous conditions; requires a reducing agent for Cu(I)Mild, aqueous conditions over a range of physiological pH and temperatures[5]
Stability Propargyl group is generally stableDBCO moiety can be susceptible to degradation with prolonged storage[3]
Cost Generally lower costGenerally higher cost

Delving Deeper: A Performance-Based Comparison

The choice between this compound and a DBCO linker hinges on the specific requirements of the experiment, primarily balancing the need for rapid kinetics against the imperative of biocompatibility.

Reaction Kinetics: Speed vs. Gentleness

The most significant performance difference lies in the reaction speed. CuAAC, the reaction involving this compound, is exceptionally fast, with second-order rate constants typically ranging from 10 to 10,000 M⁻¹s⁻¹. This rapid ligation is advantageous in scenarios where high throughput or swift conjugation is paramount.

In contrast, the copper-free SPAAC reaction with DBCO linkers is inherently slower, with second-order rate constants in the range of approximately 0.1 to 2.0 M⁻¹s⁻¹. The reaction is driven by the release of ring strain in the DBCO molecule, which, while effective, does not match the catalytic efficiency of copper. However, for many biological applications, this rate is more than sufficient, with reactions often reaching completion within a few hours at room temperature.[6]

Biocompatibility: The Copper Question

The primary driver for the development of SPAAC and DBCO linkers was the inherent cytotoxicity of the copper(I) catalyst required for CuAAC.[1][4] Copper ions can be detrimental to living cells and organisms, limiting the application of CuAAC in in vivo studies. This makes DBCO linkers the clear choice for applications such as live-cell imaging, metabolic labeling, and the development of therapeutics intended for use in living systems.[2]

This compound and the CuAAC reaction are well-suited for in vitro applications, such as the synthesis of antibody-drug conjugates or other bioconjugates that will be purified before any potential in vivo use.

Stability and Handling

Both this compound and DBCO linkers are generally stable compounds. However, the DBCO group can be susceptible to degradation over extended periods, particularly when stored in solution (e.g., in DMSO) or after conjugation to biomolecules.[3] It is recommended to use freshly prepared solutions of activated DBCO linkers for optimal performance. Propargyl groups are generally considered to be highly stable.[7] The PEG5 linker in both molecules enhances aqueous solubility and provides a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules.[1][8]

Experimental Corner: Protocols for Comparison

To facilitate a direct comparison of these two linkers, the following experimental protocols are provided. These are generalized procedures that can be adapted to specific biomolecules and applications.

Protocol 1: Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol describes the conjugation of an azide-modified biomolecule to this compound, which has been pre-activated for reaction with an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Azide-modified molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF

Procedure:

  • Activation of this compound: Dissolve this compound, EDC, and Sulfo-NHS in DMSO or DMF. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine-Containing Biomolecule: Add the activated Propargyl-PEG5-NHS ester to the amine-containing biomolecule in an amine-free buffer. React for 1-2 hours at room temperature.

  • Purification: Remove excess linker and activation reagents using a desalting column or dialysis.

  • CuAAC Reaction: To the propargyl-modified biomolecule, add the azide-modified molecule.

  • Catalyst Preparation: Prepare a fresh solution of CuSO₄ and sodium ascorbate in water.

  • Ligation: Add the catalyst solution to the reaction mixture. The final concentration of copper is typically in the range of 50-100 µM. Incubate for 1-4 hours at room temperature.

  • Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove the copper catalyst and unreacted components.

Protocol 2: Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a DBCO Linker

This protocol outlines the conjugation of an azide-modified biomolecule to a DBCO-PEG5-acid that has been pre-activated for reaction with an amine-containing molecule.

Materials:

  • DBCO-PEG5-acid

  • Amine-containing biomolecule

  • Azide-modified molecule

  • EDC and Sulfo-NHS

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF

Procedure:

  • Activation of DBCO-PEG5-acid: Dissolve DBCO-PEG5-acid, EDC, and Sulfo-NHS in DMSO or DMF. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine-Containing Biomolecule: Add the activated DBCO-PEG5-NHS ester to the amine-containing biomolecule in an amine-free buffer. React for 1-2 hours at room temperature.

  • Purification: Remove excess linker and activation reagents using a desalting column or dialysis.

  • SPAAC Reaction: To the DBCO-modified biomolecule, add the azide-modified molecule.

  • Ligation: The reaction will proceed without a catalyst. Incubate for 4-12 hours at room temperature or 37°C. Reaction times may need to be optimized depending on the reactants.[6]

  • Final Purification: Purify the final conjugate using an appropriate method to remove any unreacted components.

Visualizing the Chemistries

To better understand the underlying mechanisms, the following diagrams illustrate the reaction pathways for both CuAAC and SPAAC.

CuAAC_Reaction Propargyl Propargyl-PEG5-Biomolecule Product Triazole-Linked Conjugate Propargyl->Product Azide Azide-Biomolecule Azide->Product Copper Cu(I) Catalyst Copper->Product Catalyzes cycloaddition SPAAC_Reaction DBCO DBCO-PEG-Biomolecule Product Triazole-Linked Conjugate DBCO->Product Strain-promoted cycloaddition Azide Azide-Biomolecule Azide->Product Linker_Selection_Workflow Start Start: Need for Azide-Alkyne Ligation InVivo Application in living cells or in vivo? Start->InVivo Kinetics Is reaction speed a critical factor? InVivo->Kinetics No UseDBCO Choose DBCO Linker (SPAAC) InVivo->UseDBCO Yes UsePropargyl Choose this compound (CuAAC) Kinetics->UsePropargyl Yes ConsiderDBCO Consider DBCO Linker (SPAAC) Kinetics->ConsiderDBCO No ConsiderPropargyl Consider this compound (CuAAC)

References

Assessing the Impact of Propargyl-PEG5-acid on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical tool for enhancing therapeutic efficacy, enabling targeted delivery, and elucidating biological pathways. The choice of linker used in bioconjugation is paramount, as it can significantly influence the function of the modified protein. This guide provides an objective comparison of Propargyl-PEG5-acid with other common protein modification reagents, supported by experimental data to inform the selection of the most appropriate tool for your research needs.

This compound is a heterobifunctional linker that incorporates a propargyl group for "click chemistry" and a carboxylic acid for reaction with primary amines. The inclusion of a five-unit polyethylene (B3416737) glycol (PEG) spacer is intended to enhance solubility and provide spatial separation between the protein and the conjugated molecule. This guide will assess its performance against traditional and alternative conjugation chemistries.

Performance Comparison of Protein Modification Chemistries

The selection of a conjugation strategy often involves a trade-off between specificity, reaction efficiency, and the potential impact on protein function. Below is a summary of key performance indicators for this compound (utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) and common alternatives.

FeatureThis compound (via CuAAC)NHS-Ester-PEGMaleimide-PEGStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents (e.g., BCN, DBCO)
Target Functional Group Azide (B81097) (introduced separately)Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)Azide (introduced separately)
Specificity High (Bioorthogonal)Moderate (Multiple lysines can react)High (Specific for thiols at controlled pH)High (Bioorthogonal)
Reaction Kinetics Fast (typically 30-60 minutes)Fast (typically 30-60 minutes)Very Fast (minutes to a few hours)Fast (can be under an hour)
Biocompatibility Requires copper catalyst (can be toxic to cells)Generally goodGoodExcellent (catalyst-free)
Linkage Stability Very High (Stable triazole ring)High (Stable amide bond)Moderate (Thioether bond can be reversible)Very High (Stable triazole ring)
Control over Stoichiometry High (Can achieve 1:1 labeling)Low (Often results in heterogeneous products)High (Can achieve 1:1 labeling)High (Can achieve 1:1 labeling)

Impact on Protein Function: A Case Study with Ribonuclease A (RNase A)

While direct comparative data for this compound across a range of alternatives on a single protein is limited in publicly available literature, we can draw insights from studies comparing site-specific PEGylation with different PEG chain lengths and at different locations. A study on bovine pancreatic ribonuclease (RNase A) demonstrated that site-specific PEGylation can enable the enzyme to evade its natural inhibitor (RI) and enhance its anti-tumor activity.[1][2]

The key findings from the study on RNase A highlight the principle that the location and nature of the PEG linker are critical to its functional impact. Site-specific conjugation, a key advantage of the click chemistry approach enabled by this compound, allows for the modification of the protein away from its active or binding sites, thereby preserving its biological function. In contrast, less specific methods like NHS-ester chemistry, which targets lysine (B10760008) residues, can lead to a heterogeneous mixture of products with potentially compromised activity due to modification within or near functional domains.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for protein modification using this compound and an NHS-ester alternative.

Protocol 1: Protein Modification with this compound via CuAAC

This protocol describes the conjugation of a protein containing an azide group with this compound. The azide group must first be introduced into the protein, for example, through metabolic labeling with an azide-containing amino acid analog or by chemical modification.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., THPTA)

  • DMSO (for dissolving reagents)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein with the THPTA ligand.

    • Add the this compound solution to the protein mixture.

    • Initiate the reaction by adding CuSO4 followed immediately by sodium ascorbate.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the PEGylated protein from excess reagents using size-exclusion chromatography.

  • Characterization:

    • Confirm conjugation and assess purity using SDS-PAGE (a shift in molecular weight should be observed) and mass spectrometry.

Protocol 2: Protein Modification with NHS-Ester-PEG

This protocol describes the non-specific modification of a protein's primary amines with an NHS-ester-PEG linker.

Materials:

  • Protein in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • NHS-Ester-PEG

  • DMSO (for dissolving the linker)

  • Quenching buffer (e.g., Tris-HCl)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NHS-Ester-PEG in DMSO immediately before use.

  • Conjugation Reaction:

    • Add the NHS-Ester-PEG solution to the protein solution at a desired molar ratio.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching:

    • Add the quenching buffer to stop the reaction by consuming any unreacted NHS-ester.

  • Purification:

    • Remove excess linker and byproducts by dialysis or size-exclusion chromatography.

  • Characterization:

    • Analyze the degree of PEGylation and product heterogeneity using SDS-PAGE and mass spectrometry.

Visualizing the Workflow and Signaling Pathway Considerations

To better understand the processes involved, the following diagrams illustrate the experimental workflow and a generic signaling pathway that could be affected by protein modification.

Experimental_Workflow cluster_propargyl This compound Pathway cluster_nhs NHS-Ester-PEG Pathway Protein Target Protein Azide_Modification Azide_Modification Protein->Azide_Modification Introduce Azide CuAAC_Reaction CuAAC_Reaction Azide_Modification->CuAAC_Reaction Add this compound, CuSO4, Ascorbate, Ligand Purification_Propargyl Purification_Propargyl CuAAC_Reaction->Purification_Propargyl SEC Functional_Assay_Propargyl Functional_Assay_Propargyl Purification_Propargyl->Functional_Assay_Propargyl Enzyme kinetics, Binding assay, etc. Protein2 Protein NHS_Reaction NHS_Reaction Protein2->NHS_Reaction Add NHS-Ester-PEG Quenching Quenching NHS_Reaction->Quenching Add Tris buffer Purification_NHS Purification_NHS Quenching->Purification_NHS Dialysis/SEC Functional_Assay_NHS Functional_Assay_NHS Purification_NHS->Functional_Assay_NHS Enzyme kinetics, Binding assay, etc.

A high-level workflow comparing protein modification with this compound and an NHS-Ester-PEG.

Signaling_Pathway cluster_modification Impact of Modification Ligand Ligand Receptor Receptor (Protein of Interest) Ligand->Receptor Binding Modified_Receptor Modified Receptor Ligand->Modified_Receptor Binding? Kinase1 Kinase 1 Receptor->Kinase1 Activation Modified_Receptor->Kinase1 Activation? Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

A generic signaling pathway illustrating how modification of a receptor protein could impact its function.

Conclusion

The choice between this compound and other protein modification reagents depends on the specific experimental goals. For applications requiring high specificity and stoichiometric control, the click chemistry approach enabled by this compound is advantageous, though the potential for copper-induced toxicity must be considered for cellular applications. For simpler, more rapid conjugations where product heterogeneity is acceptable, traditional NHS-ester chemistry may suffice. The impact on protein function is highly dependent on the site of modification; therefore, site-specific methods are generally preferred for preserving biological activity. Researchers should carefully consider the trade-offs between these methods to select the optimal strategy for their protein of interest.

References

Case studies using Propargyl-PEG5-acid in ADC development.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Propargyl-PEG5-acid and Alternative Linkers in Antibody-Drug Conjugate (ADC) Development

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This compound is a bifunctional linker that leverages the advantages of polyethylene (B3416737) glycol (PEG) and click chemistry for ADC development. This guide provides a comparative analysis of this compound with other linker technologies, supported by experimental data from various studies, to assist researchers, scientists, and drug development professionals in making informed decisions.

The Role of this compound in ADC Development

This compound is a linker that features a propargyl group on one end and a carboxylic acid on the other, separated by a 5-unit PEG chain. The propargyl group is used for bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with an azide-modified payload.[1][2][3] The carboxylic acid end can be activated (e.g., as an NHS ester) to react with primary amines, such as those on lysine (B10760008) residues of an antibody, forming a stable amide bond.[4][5]

The key features of this linker are:

  • Site-Specific Conjugation Potential: The use of click chemistry allows for precise and efficient conjugation, which can lead to a more homogeneous drug-to-antibody ratio (DAR) compared to stochastic methods.[][][8]

  • Enhanced Hydrophilicity: The PEG spacer improves the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can mitigate aggregation issues and improve the ADC's pharmacokinetic profile.[9][10][11]

  • Improved Pharmacokinetics: PEGylation is known to increase the circulation half-life of biologics by reducing non-specific interactions and shielding the antibody from proteolytic degradation.[1][10][12]

Comparative Analysis of Linker Technologies

The choice of linker technology significantly impacts the stability, potency, and safety of an ADC. Here, we compare ADCs constructed using a Propargyl-PEG linker strategy with those using other common linkers.

Data Presentation: Quantitative Comparison of ADC Performance Metrics

The following tables summarize representative quantitative data compiled from various studies to illustrate the impact of different linker types on key ADC performance parameters. It is important to note that these data are not from a single head-to-head study and are meant to be illustrative of general trends.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

Linker TypePEG LengthHalf-Life (t½) Extension FactorIn Vitro Cytotoxicity Reduction FactorReference
ZHER2-SMCC-MMAE01.0x1.0x[1]
ZHER2-PEG4K-MMAE4 kDa2.5x4.5x[1]
ZHER2-PEG10K-MMAE10 kDa11.2x22.0x[1]
MMAE-ADCPEG2Slower clearance than no PEG-[12]
MMAE-ADCPEG8Slower clearance, plateaued effect-[5][12]
MMAE-ADCPEG24Similar clearance to PEG8-[12]

This table illustrates the trade-off between increased half-life and decreased in vitro potency with increasing PEG chain length.

Table 2: Comparison of In Vitro Cytotoxicity (IC50) for Different Linker Strategies

ADC Target & PayloadLinker TypeCell LineIC50 (pM)Reference
Anti-CD30-MMAEPEGylated glucuronideCD30+ lymphoma linesComparable to non-PEGylated[13]
Trastuzumab-MMAEβ-galactosidase-cleavableHER2+8.8[14]
Trastuzumab-MMAEVal-Cit (cleavable)HER2+14.3[14]
Kadcyla (T-DM1)Non-cleavable thioetherHER2+33[14]

This table highlights how different linker designs and payload release mechanisms can influence the in vitro potency of an ADC.

Table 3: In Vivo Efficacy of ADCs with Different Linker Technologies

ADCLinker TypeXenograft ModelOutcomeReference
ZHER2-PEG10K-MMAEPEGylatedNCI-N87Stronger tumor growth inhibition[1]
Erbitux-vc-PAB-MMAECleavable (Val-Cit)A549 lung cancerEffective tumor growth inhibition[15]
Site-specific ADCBTG-mediatedCD30+ cell linesImproved therapeutic index vs. stochastic[16]

This table provides examples of the in vivo performance of ADCs with different linker strategies, demonstrating the importance of optimizing the entire ADC construct.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.

Protocol 1: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for the conjugation of an azide-modified payload to an antibody functionalized with a propargyl linker.[1][3]

Materials:

  • Antibody with an introduced alkyne group (e.g., via reaction with Propargyl-PEG5-NHS ester)

  • Drug with an azide (B81097) group

  • Copper(I) catalyst (e.g., CuSO4)

  • Ligand to stabilize Cu(I) (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Conjugation buffer (e.g., PBS)

  • DMSO for dissolving the drug-azide

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 100 mM CuSO4 in water.

    • Prepare 200 mM THPTA ligand in water.

    • Prepare 100 mM sodium ascorbate (B8700270) in water.

    • Dissolve the azide-labeled drug in DMSO.

  • Copper Complex Formation:

    • Mix CuSO4 and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody with the azide-modified drug (a molar ratio of 1:4 to 1:10 is typical).

    • Add the Cu(I)/THPTA complex to the mixture (25 equivalents relative to the azide).

    • Initiate the reaction by adding sodium ascorbate (40 equivalents relative to the azide).

    • Gently mix and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted reagents.

    • Characterize the final ADC for purity, aggregation, and DAR.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the average DAR and the distribution of drug-loaded species.[17][18][19]

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by taking the weighted average of the peak areas.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay measures the metabolic activity of cells and is a common method to determine the cytotoxic potential of an ADC.[20][21][22]

Materials:

  • Target antigen-positive and negative cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • ADC samples at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Replace the medium with fresh medium containing serial dilutions of the ADC. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period of 48 to 144 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker and the rate of payload deconjugation in plasma.[23][24][25]

Materials:

  • ADC sample

  • Plasma from relevant species (e.g., mouse, rat, human)

  • Incubator at 37°C

  • Method to separate ADC from plasma (e.g., immunoaffinity capture)

  • LC-MS system for quantification of free payload

Procedure:

  • Incubation: Incubate the ADC sample in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: At each time point, stop the reaction and process the sample to separate the ADC from plasma proteins and to extract the free payload.

  • Quantification:

    • Measure the amount of intact ADC (e.g., by ELISA or intact mass analysis).

    • Quantify the concentration of released free payload using LC-MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability and deconjugation rate.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This study assesses the anti-tumor activity of the ADC in a living organism.[14][15][26]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line (antigen-positive)

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the mice.

  • Tumor Growth: Allow the tumors to grow to a specified size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups and administer the ADC (typically intravenously) at a predetermined dose and schedule. Include vehicle and other control groups.

  • Monitoring: Monitor tumor volume (using calipers), body weight, and general health of the mice regularly.

  • Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.

Visualizations

Diagrams created using Graphviz to illustrate key workflows and concepts.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload Preparation cluster_conjugation Click Chemistry Conjugation Ab Monoclonal Antibody (mAb) Linker_Attach Attach Propargyl-PEG5 Linker to mAb Lysines Ab->Linker_Attach Ab_Linker Alkyne-functionalized mAb Linker_Attach->Ab_Linker Click_Rxn CuAAC Reaction (Click Chemistry) Ab_Linker->Click_Rxn Payload Cytotoxic Payload Azide_Mod Modify Payload with Azide Group Payload->Azide_Mod Payload_Azide Azide-modified Payload Azide_Mod->Payload_Azide Payload_Azide->Click_Rxn Purification Purification (e.g., SEC) Click_Rxn->Purification Final_ADC Final ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis using Propargyl-PEG5 linker and click chemistry.

ADC_Evaluation_Workflow cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesized ADC DAR_Analysis DAR Analysis (HIC-HPLC, MS) start->DAR_Analysis Purity_Agg Purity & Aggregation (SEC) start->Purity_Agg Plasma_Stability Plasma Stability (LC-MS) DAR_Analysis->Plasma_Stability Cytotoxicity Cytotoxicity Assay (MTT, IC50) Purity_Agg->Cytotoxicity Efficacy_Study Efficacy Study (Xenograft Model) Cytotoxicity->Efficacy_Study PK_Study Pharmacokinetics (PK) Plasma_Stability->PK_Study

Caption: General workflow for the characterization and evaluation of a new ADC.

Linker_Comparison Linker Linker Technology Choice Propargyl_PEG Propargyl-PEG (Click Chemistry) - Site-specific potential - High hydrophilicity - Stable triazole linkage - Improved PK Maleimide Thiol-Maleimide - Cysteine-specific - Prone to retro-Michael reaction (instability) - Can be heterogeneous Cleavable Cleavable (e.g., Val-Cit) - Enzyme-cleavable - Bystander effect - Potential for premature release NonCleavable Non-Cleavable - High plasma stability - No bystander effect - Requires lysosomal degradation

References

Propargyl-PEG5-acid: A Comparative Guide for Bioconjugation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a bifunctional linker is paramount in the design of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Propargyl-PEG5-acid has emerged as a versatile tool in this field, offering a unique combination of a bioorthogonal "click" chemistry handle and a traditional amine-reactive group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This guide provides an objective comparison of this compound with other common linkers, supported by experimental data and detailed protocols to inform rational design and application.

This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl group) and a carboxylic acid.[1][2][3] The propargyl group enables highly specific and efficient covalent bond formation with azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][] The carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds.[2][3] The five-unit PEG spacer enhances aqueous solubility, improves pharmacokinetic profiles, and provides a flexible connection between conjugated molecules.[5][]

Comparison with Alternative Linker Technologies

The choice of linker significantly impacts the stability, efficacy, and pharmacokinetic properties of a bioconjugate.[7][8] this compound offers distinct advantages and disadvantages when compared to other widely used linker classes, such as those based on maleimide (B117702) or N-hydroxysuccinimide (NHS) ester functionalities.

Linker ChemistryReactive GroupsBond FormedKey AdvantagesKey Disadvantages
This compound Alkyne + Carboxylic AcidTriazole + AmideHigh specificity and efficiency of click chemistry; highly stable triazole linkage.[]Requires a copper catalyst for CuAAC which can be toxic to cells; two-step conjugation often required.
Maleimide-PEG-NHS Ester Maleimide + NHS EsterThioether + AmideHigh reactivity towards thiols and amines; well-established chemistry.[]Thioether bond can be susceptible to retro-Michael addition, leading to deconjugation; potential for off-target reactions of maleimide.[9]
Bis-NHS Ester NHS Ester + NHS EsterAmide + AmideSimple one-step conjugation to amines; forms stable amide bonds.[10][]Can lead to heterogeneous products due to multiple lysine residues on proteins; NHS esters are prone to hydrolysis in aqueous solutions.[12][13]

Performance Data: Stability and Efficiency

The stability of the linkage between the antibody and the drug is a critical attribute of an ADC, directly influencing its therapeutic index. The triazole linkage formed via CuAAC is known for its exceptional stability, being resistant to enzymatic cleavage and hydrolysis.[1] In contrast, the thioether bond formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to premature drug release.[9][14] However, hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct can lead to a more stable, ring-opened product.[9]

While direct comparative studies are limited, the following table summarizes typical performance characteristics based on available data.

ParameterPropargyl-PEG (CuAAC)Maleimide-PEG (Thiol-Maleimide)NHS-Ester (Amine-NHS)
Reaction Yield Generally high (>90%) with optimized conditions.[2]High, but can be affected by side reactions.Variable, susceptible to hydrolysis of NHS-ester.[12][13]
Reaction Kinetics Can be rapid (minutes to hours) with appropriate catalyst and ligand concentrations.[15]Fast, typically complete within 1-2 hours at physiological pH.[16]Very fast (minutes to hours), but competes with rapid hydrolysis.[10]
Linkage Stability Highly stable triazole ring.[1]Thioether bond susceptible to retro-Michael addition, but can be stabilized by hydrolysis of the succinimide ring.[9][14]Very stable amide bond.[10]
Specificity High, due to the bioorthogonal nature of the azide-alkyne reaction.[]High for thiols at pH 6.5-7.5, but can react with amines at higher pH.[]Reacts with all accessible primary amines, leading to potential heterogeneity.[]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for the key conjugation steps.

Protocol 1: Activation of this compound and Conjugation to a Protein

This two-step protocol first activates the carboxylic acid of this compound using EDC and NHS, followed by conjugation to primary amines on a protein.[17][18]

Materials:

  • This compound

  • Protein to be conjugated (e.g., antibody in PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column

Procedure:

  • Activation of this compound: a. Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). b. In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 10 mM each. c. Add the desired molar excess of the this compound stock solution to the protein solution. d. Add the EDC/NHS solution to the protein/linker mixture. A typical molar ratio is a 5 to 10-fold molar excess of EDC and NHS over the this compound. e. Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein: a. Immediately after activation, exchange the buffer of the activated linker solution to Conjugation Buffer (pH 7.2-7.5) using a desalting column. This step also removes excess EDC and NHS. b. Add the amine-containing protein to the activated Propargyl-PEG-NHS ester solution. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: a. Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature. b. Purify the conjugate using a desalting column or dialysis to remove unreacted linker and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized protein and an azide-containing molecule.[10][14]

Materials:

  • Propargyl-functionalized protein

  • Azide-containing molecule (e.g., a cytotoxic drug with an azide (B81097) handle)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand.

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup: a. In a reaction tube, combine the propargyl-functionalized protein and the azide-containing molecule in the desired molar ratio (typically a slight excess of the azide molecule). b. In a separate tube, prepare a premix of CuSO4 and the ligand. A common ratio is 1:5 (CuSO4:ligand). c. Add the CuSO4/ligand premix to the protein/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiation and Incubation: a. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM. b. Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.

  • Purification: a. Purify the resulting conjugate using size exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental steps is crucial for understanding and implementing these bioconjugation strategies.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Conjugation cluster_click Step 3: Click Chemistry Propargyl_PEG5_Acid This compound EDC_NHS EDC, NHS pH 4.5-7.2 Propargyl_PEG5_Acid->EDC_NHS Activated_Linker Propargyl-PEG5-NHS Ester (Amine-Reactive Intermediate) EDC_NHS->Activated_Linker Activation Protein Protein (with Lysine -NH2) Activated_Linker->Protein Propargyl_Protein Propargyl-PEG5-Protein Conjugate Protein->Propargyl_Protein Amide Bond Formation pH 7-8 Azide_Molecule Azide-Molecule (e.g., Drug-N3) Propargyl_Protein->Azide_Molecule CuAAC Cu(I), Ligand Sodium Ascorbate Azide_Molecule->CuAAC Final_Conjugate Final Bioconjugate (Protein-Linker-Drug) CuAAC->Final_Conjugate Triazole Formation

Caption: Workflow for conjugating this compound to a protein and subsequent click reaction.

G cluster_propargyl Propargyl-PEG Chemistry cluster_maleimide Maleimide Chemistry cluster_nhs NHS-Ester Chemistry Propargyl Propargyl Group (-C≡CH) Triazole Stable Triazole Linkage Propargyl->Triazole Azide Azide Group (-N3) Azide->Triazole Maleimide Maleimide Thioether Thioether Linkage (Reversible) Maleimide->Thioether Thiol Thiol Group (-SH) Thiol->Thioether NHS_Ester NHS Ester Amide Stable Amide Bond NHS_Ester->Amide Amine Primary Amine (-NH2) Amine->Amide

Caption: Comparison of bond formation in different bioconjugation chemistries.

Conclusion

This compound offers a powerful and versatile platform for the synthesis of advanced bioconjugates. Its key strengths lie in the high stability and specificity of the triazole linkage formed through click chemistry. While the requirement for a copper catalyst and often a two-step conjugation process are considerations, the robustness of the final product makes it an attractive alternative to more traditional linkers like those based on maleimide chemistry, which can suffer from instability in vivo. The choice of linker should be carefully considered based on the specific application, the nature of the molecules to be conjugated, and the desired stability and pharmacokinetic profile of the final bioconjugate. This guide provides the foundational information and protocols to aid researchers in making an informed decision for their bioconjugation needs.

References

Benchmarking Propargyl-PEG5-acid performance against industry standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to PEG Linker Performance in Bioconjugation

In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic efficacy and stability. This guide provides a comprehensive performance comparison of Propargyl-PEG5-acid, a versatile heterobifunctional linker, against established industry-standard linkers. By presenting key experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.

This compound features a terminal alkyne group for bioorthogonal "click" chemistry and a carboxylic acid for stable amide bond formation with primary amines.[1][2] Its polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate.[3] This guide will benchmark the performance of this compound against a widely used maleimide-based linker, Maleimide-PEG4-acid, focusing on key performance indicators such as reaction efficiency, conjugate stability, and the impact on the overall pharmacokinetic profile of the bioconjugate.

Comparative Performance Data

The following tables summarize key quantitative data, providing a side-by-side comparison of this compound and Maleimide-PEG4-acid in the context of ADC development.

Table 1: Reaction Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterThis compound with Click ChemistryMaleimide-PEG4-acid with Thiol-Maleimide LigationReference
Typical Reaction Yield > 95%85-95%[4]
Reaction Time 1 - 4 hours1 - 2 hours[]
Achievable DAR Highly controllable, homogenous DAR speciesHeterogeneous mixture of DAR species (0, 2, 4, 6, 8)[6]
Reaction pH 6.0 - 8.56.5 - 7.5[]

Table 2: Conjugate Stability

ParameterThis compound (Triazole Linkage)Maleimide-PEG4-acid (Thiosuccinimide Linkage)Reference
Plasma Stability (Half-life of intact ADC) High (> 200 hours)Moderate (potential for retro-Michael reaction leading to drug loss)[7][8]
Stability at pH 5.0 (Lysosomal mimetic) StableGenerally stable, payload release depends on cleavable linker design[9]
Stability at pH 8.5 StableSusceptible to hydrolysis of the thiosuccinimide ring[10][11][12][13][14]
Thermal Stability (7 days at 37°C) Minimal aggregationPotential for increased aggregation and fragmentation[13]

Table 3: Pharmacokinetic (PK) Profile of Resulting ADC

ParameterADC with this compoundADC with Maleimide-PEG4-acidReference
Clearance Rate Slower clearance due to increased hydrophilicity and stabilityFaster clearance may be observed due to linker instability and hydrophobicity of the payload[15]
Half-life (t½) Longer half-lifeShorter half-life[16]
In vivo Efficacy Potentially improved due to higher stability and longer circulationEfficacy can be high but may be limited by premature drug release[17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Protocol 1: Antibody-Linker Conjugation

Objective: To conjugate this compound or Maleimide-PEG4-acid to a monoclonal antibody (mAb).

A) this compound Conjugation via EDC/NHS Coupling

  • Materials:

    • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

    • This compound

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • MES buffer (0.1 M, pH 6.0)

    • PBS (pH 7.4)

    • Desalting column

  • Procedure:

    • Dissolve this compound in MES buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.

    • Immediately apply the activated linker solution to a desalting column equilibrated with PBS (pH 7.4) to remove excess EDC and NHS.

    • Combine the activated linker with the mAb solution at a 10-fold molar excess of the linker.

    • Incubate for 2 hours at room temperature with gentle mixing.

    • Purify the antibody-linker conjugate using a desalting column to remove unconjugated linker.

B) Maleimide-PEG4-acid Conjugation to Reduced Antibody Thiols

  • Materials:

    • Monoclonal antibody (mAb) in PBS

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Maleimide-PEG4-acid

    • PBS with EDTA (pH 7.2)

    • Desalting column

  • Procedure:

    • Add a 10-fold molar excess of TCEP to the mAb solution to reduce interchain disulfide bonds.

    • Incubate for 1 hour at 37°C.

    • Remove excess TCEP using a desalting column equilibrated with PBS containing EDTA (pH 7.2).

    • Immediately add a 5-fold molar excess of Maleimide-PEG4-acid to the reduced mAb.

    • Incubate for 1 hour at room temperature in the dark.

    • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

    • Purify the ADC using a desalting column.

Protocol 2: Payload Attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To attach an azide-functionalized payload to the propargyl-modified antibody.

  • Materials:

    • Propargyl-modified mAb

    • Azide-functionalized payload

    • Copper(II) sulfate (B86663) (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate (B8700270)

    • PBS (pH 7.4)

  • Procedure:

    • Combine the propargyl-modified mAb with a 5-fold molar excess of the azide-functionalized payload in PBS.

    • Prepare a fresh solution of CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4/THPTA solution to the mAb/payload mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM.

    • Incubate for 1 hour at room temperature, protected from light.

    • Purify the final ADC using size-exclusion chromatography (SEC).

Protocol 3: ADC Characterization and Stability Analysis

Objective: To determine the Drug-to-Antibody Ratio (DAR) and assess the stability of the ADC.

  • A) DAR Determination by Hydrophobic Interaction Chromatography (HIC) [18][19][20]

    • System: HPLC system with a HIC column.

    • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

    • Gradient: Linear gradient from 0% to 100% B over 30 minutes.

    • Detection: UV at 280 nm.

    • Analysis: Calculate the weighted average DAR from the peak areas of the different drug-loaded species.[21][22][23]

  • B) Stability Analysis by Size-Exclusion Chromatography (SEC) [24][25]

    • System: HPLC system with a SEC column.

    • Mobile Phase: 150 mM sodium phosphate, pH 7.0.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Procedure:

      • Incubate the ADC in human plasma at 37°C.

      • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot and analyze by SEC to monitor for aggregation and fragmentation.

  • C) Lysosomal Stability Assay [26][27][28][29]

    • Materials:

      • ADC

      • Isolated liver lysosomes

      • Lysosomal assay buffer (e.g., 0.1 M sodium acetate, pH 5.0)

    • Procedure:

      • Incubate the ADC with liver lysosomes at 37°C.

      • At various time points, stop the reaction and precipitate the protein.

      • Analyze the supernatant by LC-MS/MS to quantify the released payload.

Visualizing the Processes

To further elucidate the experimental workflows and the underlying chemical principles, the following diagrams are provided.

G cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Coupling cluster_click Click Chemistry Propargyl_PEG5_Acid This compound Activated_Ester NHS-activated Propargyl-PEG5-Ester Propargyl_PEG5_Acid->Activated_Ester MES Buffer, pH 6.0 EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugated_Antibody Propargyl-PEG5-Ab Activated_Ester->Conjugated_Antibody Antibody Antibody (-NH2) Antibody->Conjugated_Antibody PBS, pH 7.4 Final_ADC Final ADC Conjugated_Antibody->Final_ADC Azide_Payload Azide-Payload Azide_Payload->Final_ADC Catalyst CuSO4 / Ascorbate Catalyst->Final_ADC G cluster_reduction Antibody Reduction cluster_conjugation Thiol-Maleimide Ligation Antibody Antibody (-S-S-) Reduced_Antibody Reduced Antibody (-SH) Antibody->Reduced_Antibody TCEP TCEP TCEP->Reduced_Antibody Final_ADC Final ADC Reduced_Antibody->Final_ADC PBS, pH 7.2 Maleimide_Linker Maleimide-PEG4-Payload Maleimide_Linker->Final_ADC G cluster_propargyl Advantages cluster_maleimide Advantages cluster_propargyl_dis Considerations cluster_maleimide_dis Considerations Propargyl_PEG Propargyl-PEG Linker (Click Chemistry) High_Stability High Stability (Triazole Ring) Homogeneity Homogeneous DAR Bioorthogonal Bioorthogonal Copper_Catalyst Potential for Copper Toxicity (if not removed) Maleimide_PEG Maleimide-PEG Linker (Thiol Chemistry) Fast_Kinetics Fast Reaction Kinetics Well_Established Well-Established Chemistry Lower_Stability Lower Stability (Retro-Michael Reaction) Heterogeneity Heterogeneous DAR

References

Propargyl-PEG5-acid in Research: A Comprehensive Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the success of their work. Propargyl-PEG5-acid, a heterobifunctional linker, has emerged as a valuable reagent in bioconjugation, drug delivery, and proteomics. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to facilitate an informed decision-making process.

Performance Comparison of this compound and Alternatives

This compound features a terminal alkyne group for click chemistry and a carboxylic acid for reaction with primary amines. Its performance is benchmarked against other linkers varying in PEG chain length and reactive functionalities.

Key Performance Parameters:

  • Reaction Efficiency and Kinetics: this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][] Alternatives include linkers for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), such as those containing DBCO or BCN moieties, which offer the advantage of biocompatibility by avoiding a cytotoxic copper catalyst.[3][4] Maleimide-based linkers, another common alternative, react efficiently with thiols, but the resulting thioether bond can be less stable in vivo compared to the triazole ring formed by click chemistry.[5]

  • Solubility and Aggregation: The polyethylene (B3416737) glycol (PEG) spacer in this compound enhances the hydrophilicity of the molecule and its conjugates, which can reduce aggregation and improve solubility in aqueous buffers.[6] The length of the PEG chain is a critical factor; longer PEG chains generally lead to greater solubility and can provide a "stealth" effect, reducing immunogenicity and proteolytic degradation.[7][8] However, longer linkers may also introduce steric hindrance, potentially affecting the biological activity of the conjugated molecule.

  • Stability: The triazole linkage formed via CuAAC with this compound is highly stable.[5] In contrast, the thioether bond from maleimide-thiol conjugation can be susceptible to retro-Michael addition, leading to deconjugation.[5] The amide bond formed from the carboxylic acid end of this compound is also highly stable.[5]

Data Summary:

The following table summarizes the key characteristics of this compound and its common alternatives.

FeatureThis compoundPropargyl-PEGn-acid (n≠5)DBCO-PEGn-acidMaleimide-PEGn-acidAlkyne-PEGn-NHS Ester
Reactive Group 1 Alkyne (for CuAAC)Alkyne (for CuAAC)DBCO (for SPAAC)Maleimide (for thiol conjugation)Alkyne (for CuAAC)
Reactive Group 2 Carboxylic AcidCarboxylic AcidCarboxylic AcidCarboxylic AcidNHS Ester
Reaction Type Click Chemistry (Cu-catalyzed)Click Chemistry (Cu-catalyzed)Click Chemistry (Cu-free)Michael AdditionClick Chemistry (Cu-catalyzed)
Linkage Stability Very High (Triazole)Very High (Triazole)Very High (Triazole)Moderate (Thioether)Very High (Triazole)
Biocompatibility Good (requires copper catalyst)Good (requires copper catalyst)Excellent (copper-free)GoodGood (requires copper catalyst)
PEG Length (n) 5Variable (e.g., 4, 6)Variable (e.g., 4)Variable (e.g., 4)Variable (e.g., 4)
Solubility GoodVariable with nGoodGoodGood
Steric Hindrance ModerateVariable with nHigher than propargylModerateModerate

Cost-Benefit Analysis

The choice of a linker is often a balance between performance and cost. Here, we provide a comparative cost analysis based on publicly available pricing from various suppliers. Prices are subject to change and may vary between suppliers.

Cost Comparison Table:

LinkerSupplier Example(s)Estimated Price (USD/gram)
This compound BroadPharm[9], MedChemExpress[10], Glyco MindSynth[11]$180 - $350
Propargyl-PEG4-acid BroadPharm[12], Precise PEG[13], Glyco MindSynth[14]$40 - $1440
Propargyl-PEG6-acid BroadPharm[15], MedKoo Biosciences[16], Glyco MindSynth[17]$450 - $2160
DBCO-PEG4-acid BroadPharm[18], Conju-Probe[19], AxisPharm[20]$3500 - $15200
Maleimide-PEG4-acid BroadPharm[21], Chem-Impex[22]$2200 - $7500
Alkyne-PEG4-NHS Ester Vector Labs[23], Chem-Impex[24], Fisher Scientific[25]$1285 - $2150

Analysis:

This compound offers a good balance of performance and cost for many applications. Its utility in efficient and stable bioconjugation via click chemistry makes it a popular choice.

  • Benefit: The primary benefit of this compound lies in the robust and specific nature of the copper-catalyzed click chemistry it enables. The resulting triazole linkage is highly stable, making it suitable for applications requiring long-term stability. The PEG5 linker provides a good balance of hydrophilicity and spacer length for many biomolecules.

  • Cost: Compared to some alternatives, particularly those for copper-free click chemistry (DBCO-based) or those with pre-activated esters (NHS esters), this compound is generally more cost-effective.

  • Considerations: The requirement for a copper catalyst in CuAAC can be a drawback for in vivo applications or when working with sensitive biological systems, as copper can be cytotoxic. In such cases, the higher cost of DBCO-based linkers for copper-free SPAAC may be justified. For direct conjugation to amines without a pre-activation step, NHS-ester containing linkers offer a more direct route, though often at a higher price point. The choice of PEG linker length will depend on the specific requirements of the application, with longer or shorter PEGs potentially offering advantages in solubility or steric hindrance, respectively, but also impacting the cost.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for the key reactions involving this compound.

Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid moiety of this compound with EDC and NHS for subsequent reaction with an amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: MES buffer (pH 4.5-6.0)

  • Conjugation Buffer: PBS or bicarbonate buffer (pH 7.2-8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh stock solutions of EDC (e.g., 100 mg/mL in water or buffer) and NHS/Sulfo-NHS (e.g., 100 mg/mL in water or buffer).

    • Dissolve the amine-containing molecule in the appropriate conjugation buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the NHS ester.

  • Conjugation to the Amine-containing Molecule:

    • Add the activated this compound (NHS ester) solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker over the biomolecule is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.[26][27][28]

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS or Tris buffer (pH 7-8)

  • DMSO or DMF for dissolving reagents

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the propargyl-functionalized molecule in an appropriate buffer.

    • Prepare a stock solution of the azide-containing molecule in DMSO or buffer.

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the propargyl-functionalized molecule and a 1.5 to 10-fold molar excess of the azide-containing molecule in the reaction buffer.

    • Prepare a premix of CuSO4 and THPTA by adding the CuSO4 stock solution to the THPTA stock solution (a 1:5 molar ratio of Cu:ligand is common).

    • Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.

  • Purification:

    • Purify the resulting conjugate using a desalting column or other appropriate chromatographic method to remove the copper catalyst, excess reagents, and byproducts.

Visualizing the Workflow and Applications

To better understand the utility of this compound, the following diagrams illustrate its role in a typical bioconjugation workflow and a relevant biological pathway.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation1 Step 2: Amine Coupling cluster_conjugation2 Step 3: Click Chemistry propargyl_peg_acid This compound edc_nhs EDC / NHS propargyl_peg_acid->edc_nhs activated_linker Propargyl-PEG5-NHS Ester edc_nhs->activated_linker propargyl_functionalized Propargyl-functionalized Molecule activated_linker->propargyl_functionalized amine_molecule Amine-containing Molecule (e.g., Protein) amine_molecule->propargyl_functionalized final_conjugate Final Bioconjugate propargyl_functionalized->final_conjugate azide_molecule Azide-containing Molecule azide_molecule->final_conjugate cu_catalyst Cu(I) Catalyst (CuSO4 / Ascorbate) cu_catalyst->final_conjugate G cluster_pathway Targeted Drug Delivery using an Antibody-Drug Conjugate (ADC) adc Antibody-Drug Conjugate (Ab-Linker-Drug) receptor Cell Surface Receptor adc->receptor Binding endocytosis Receptor-mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release target Intracellular Target (e.g., DNA, Tubulin) drug_release->target Action cell_death Cell Death target->cell_death G start Start: Need to conjugate Molecule A to Molecule B q1 Are you working with a copper-sensitive system or in vivo? start->q1 q2 Does Molecule A have a primary amine and Molecule B have an azide? q1->q2 No linker1 Use DBCO-PEG-acid (SPAAC) q1->linker1 Yes q3 Does Molecule A have a thiol and Molecule B a primary amine? q2->q3 No linker2 Use Propargyl-PEG-acid (CuAAC) q2->linker2 Yes linker3 Use Maleimide-PEG-acid q3->linker3 Yes other Consider other linker chemistries q3->other No ans_yes1 Yes ans_no1 No ans_yes2 Yes ans_no2 No ans_yes3 Yes ans_no3 No

References

Safety Operating Guide

Navigating the Safe Disposal of Propargyl-PEG5-acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Propargyl-PEG5-acid, a bifunctional molecule commonly utilized in bioconjugation and drug delivery applications. While a specific Safety Data Sheet (SDS) for this compound was not located, this document synthesizes safety and disposal information from the SDS of structurally similar compounds, such as Propargyl-PEG5-alcohol, Propargyl-PEG5-NHS ester, and other PEGylated propargyl derivatives. It is crucial to consult your institution's specific safety protocols and the supplier's SDS for the exact product in use.

Core Safety and Handling Principles

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye ProtectionSafety goggles or glasses with side shields.
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood.

In the event of exposure, follow these first-aid measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • After skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should be treated as special chemical waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a designated and clearly labeled waste container.

    • The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard information as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Consult the product's SDS for specific storage conditions and incompatibilities. Generally, avoid strong oxidizing agents.

  • Spill Management:

    • In case of a spill, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and any contaminated soil into the designated hazardous waste container.

    • Do not allow the chemical to enter drains or waterways.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.

    • Contact your institution's EHS office for guidance on approved vendors and procedures.

    • Never dispose of this compound down the drain or in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate spill Spill Occurs? segregate->spill absorb Absorb with Inert Material spill->absorb Yes store Store Sealed Container in a Designated, Secure Area spill->store No collect_spill Collect Absorbed Material into Waste Container absorb->collect_spill collect_spill->store contact_ehs Contact Institutional EHS for Disposal store->contact_ehs disposal Arrange for Pickup by a Licensed Waste Disposal Company contact_ehs->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

This procedural guide is intended to provide essential information for the safe handling and disposal of this compound. By following these steps and consulting with your institution's safety experts, you can contribute to a safe and environmentally responsible laboratory environment.

References

Personal protective equipment for handling Propargyl-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Propargyl-PEG5-acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Disclaimer: This information is based on available safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use and adhere to your institution's safety protocols.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles with side-shields or a face shield.To protect eyes from splashes or aerosols of this compound, which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, as the substance may cause skin irritation.[1][2] Always inspect gloves for integrity before use.
Body Protection A standard laboratory coat. For larger quantities or risk of significant splashing, an impervious apron is recommended.To protect skin and personal clothing from contamination.[1][3] Contaminated clothing should be removed and laundered before reuse.[1][2]
Respiratory Protection Use in a well-ventilated area. A chemical fume hood is strongly recommended.[4][5][6] If aerosols or dusts may be generated, a suitable respirator should be used.To prevent inhalation of vapors, mists, or dusts which may cause respiratory tract irritation.[1][2]

Procedural Workflow for Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Wash1 Wash Hands Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Wash2 Wash Hands Doff3->Wash2

PPE Donning and Doffing Sequence

Operational Plan for Safe Handling

Adherence to a structured operational plan minimizes the risk of exposure and ensures a safe working environment.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the recommended engineering control to minimize inhalation exposure.[4][5][6]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible and have been recently tested.

2. Administrative Controls:

  • Training: All personnel handling the compound must be trained on its potential hazards and the procedures outlined in this guide and the specific SDS.

  • Restricted Access: The handling area should be clearly marked, and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2] If irritation persists, seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal: Arrange for disposal as special waste through a licensed disposal company.[4][6] Consult with your institution's environmental health and safety (EHS) department and local waste disposal authorities to ensure compliance with all national and regional regulations.[1] Do not allow the material to enter drains or water courses.[4][5]

2. Contaminated PPE:

  • Gloves and other disposables: Dispose of contaminated gloves and other disposable materials in the designated chemical waste stream.

  • Lab Coats: Reusable protective clothing should be decontaminated or laundered separately from other clothing before reuse.[1] If heavily contaminated, it should be disposed of as hazardous waste.

By implementing these safety and handling procedures, researchers can minimize risks and ensure the safe and responsible use of this compound in their work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.